2-(Iodomethyl)tetrahydropyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXWUHXEXKVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376695 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43216-12-2 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Utility of 2-(Iodomethyl)tetrahydropyran
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to achieving desired molecular complexity and biological activity. Among these, the tetrahydropyran (THP) ring system has emerged as a scaffold of significant interest.[1] 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2) is a versatile bifunctional reagent that combines the favorable physicochemical properties of the THP ring with the synthetic utility of a primary alkyl iodide. The THP moiety is not merely a passive cyclic ether; it is recognized as a valuable bioisostere for carbocyclic rings like cyclohexane, offering improved aqueous solubility and the potential for hydrogen bond interactions, which can enhance pharmacokinetic profiles in drug candidates.
This technical guide provides a comprehensive examination of the structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, its logical synthesis, and its inherent reactivity. The objective is to furnish a deep, field-proven understanding that bridges theoretical structure with practical application, empowering scientists to leverage this reagent effectively in their synthetic endeavors.
Part 1: Molecular Architecture and Physicochemical Properties
Core Structure
The fundamental structure of this compound consists of a saturated six-membered oxygen-containing heterocycle, known systematically as oxane, which is substituted at the C2 position with an iodomethyl (-CH₂I) group.[2][3] The presence of the ether oxygen atom within the ring significantly influences the molecule's polarity and conformational behavior compared to its carbocyclic analog, (iodomethyl)cyclohexane. The carbon-iodine bond is the primary site of reactivity, being relatively weak and polarized, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[2][4]
Caption: 2D structure of this compound.
Stereochemistry and Conformation
The C2 carbon atom is a stereocenter, meaning this compound is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The control of stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the iodomethyl substituent at C2 can occupy either an axial or an equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions, though the conformational preference can be influenced by solvent and other substituents.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are crucial for predicting the compound's behavior in various chemical environments, from reaction solvents to biological media.
| Property | Value | Source |
| CAS Number | 43216-12-2 | [2] |
| Molecular Formula | C₆H₁₁IO | [5] |
| Molecular Weight | 226.06 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 229.1°C at 760 mmHg | [3] |
| Density | 1.645 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [5] |
| LogP (calculated) | 1.9905 | [5] |
Part 2: Spectroscopic Elucidation of the Structure
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms. For this compound, we expect a complex spectrum due to the diastereotopic protons on the ring.
-
Iodomethyl Protons (-CH₂I): These two protons are adjacent to the chiral center (C2) and are therefore diastereotopic. They are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.1-3.4 ppm. The large, electronegative iodine atom deshields these protons.
-
C2 Proton (-O-CH-CH₂I): This proton is adjacent to the ring oxygen and the iodomethyl group, leading to significant deshielding. It would appear as a multiplet around δ 3.2-3.6 ppm.
-
C6 Protons (-O-CH₂-): These two protons are adjacent to the ring oxygen and are diastereotopic. They will appear as two separate multiplets, one axial and one equatorial, typically in the range of δ 3.4-4.0 ppm.
-
Ring Methylene Protons (C3, C4, C5): These six protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-1.9 ppm.
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ring CH₂ (C3, C4, C5) | 1.2 - 1.9 | m (multiplet) |
| -CH₂I | 3.1 - 3.4 | m |
| H2 (-CH-) | 3.2 - 3.6 | m |
| H6 (-OCH₂-) | 3.4 - 4.0 | m |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.
-
Iodomethyl Carbon (-CH₂I): This carbon is directly attached to iodine, which, due to the "heavy atom effect," causes a significant upfield shift. It is expected to appear at a remarkably low chemical shift, typically around δ 5-10 ppm. This is a highly diagnostic peak.
-
Ring Carbons: The C2 and C6 carbons, being adjacent to the electronegative oxygen, will be the most downfield of the ring carbons (δ 75-85 ppm and δ 65-70 ppm, respectively). The remaining ring carbons (C3, C4, C5) will appear further upfield (δ 20-35 ppm).
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂I | 5 - 10 |
| C4 | 20 - 25 |
| C5 | 25 - 30 |
| C3 | 30 - 35 |
| C6 | 65 - 70 |
| C2 | 75 - 85 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6]
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the THP ring and methyl group.
-
C-O-C Stretching: A strong, prominent absorption band between 1050-1150 cm⁻¹ is the hallmark of the cyclic ether functional group. For the parent tetrahydropyran, this appears around 1090 cm⁻¹.[7][8]
-
C-I Stretching: A weaker absorption in the far-IR region, typically around 500-600 cm⁻¹, corresponds to the C-I bond stretch.
Table of Key IR Absorption Frequencies
| Bond | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H | Alkane | 2850 - 3000 | Strong |
| C-O-C | Cyclic Ether | 1050 - 1150 | Strong |
| C-I | Alkyl Iodide | 500 - 600 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 226.
-
Key Fragments:
-
[M-I]⁺: Loss of the iodine atom is a very common fragmentation pathway for alkyl iodides, which would result in a peak at m/z = 99. This fragment corresponds to the tetrahydropyran-2-ylmethyl cation.
-
[M-CH₂I]⁺: Cleavage of the entire iodomethyl group would yield the tetrahydropyranyl cation at m/z = 85. This is often a base peak for 2-substituted THP derivatives.[9]
-
I⁺: A peak at m/z = 127 corresponding to the iodine cation may also be observed.
-
Part 3: Synthesis and Reactivity
Synthetic Strategy: A Self-Validating Protocol
The most direct and reliable synthesis of this compound is via nucleophilic substitution on the corresponding alcohol, (tetrahydropyran-2-yl)methanol. This transformation is typically achieved under conditions that favor an S_N2 mechanism, such as the Appel reaction or a Finkelstein-type reaction. The Finkelstein approach is often preferred for its mild conditions and operational simplicity. The protocol described here is adapted from the well-established synthesis of the 4-isomer, ensuring a high probability of success.[10][11]
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol (Appel Reaction):
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.). Dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Substrate Addition: Add (tetrahydropyran-2-yl)methanol (1.0 eq.) to the cooled solution.
-
Iodine Addition: Add iodine (I₂) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Causality: The Appel reaction is chosen for its high efficiency in converting primary alcohols to alkyl iodides under mild conditions. Imidazole acts as a catalyst and acid scavenger, while triphenylphosphine is consumed to form triphenylphosphine oxide, a highly favorable thermodynamic sink that drives the reaction to completion.
Chemical Reactivity
The synthetic value of this compound stems from the high reactivity of the primary C-I bond. As a soft nucleophile, iodide is an excellent leaving group, making the compound an ideal substrate for S_N2 reactions with a wide range of nucleophiles.
-
Nucleophilic Substitution: It readily reacts with alkoxides, phenoxides, carboxylates, and carbanions to form new C-O and C-C bonds, effectively installing the (tetrahydropyran-2-yl)methyl group onto a target molecule. This reactivity is central to its role as a key building block in multi-step syntheses.[2]
Part 4: Applications in Research and Drug Development
A Versatile Synthetic Building Block
The ability to easily displace the iodide makes this compound a valuable electrophile for introducing the THP-methyl moiety. This is particularly useful in the synthesis of natural products and their analogs, where saturated oxygen heterocycles are common structural features.[12]
The Tetrahydropyran Moiety in Medicinal Chemistry
The incorporation of the THP ring into drug candidates is a deliberate strategy to optimize pharmacokinetic properties.
-
Improved ADME Properties: Compared to a lipophilic cyclohexyl ring, the THP ring reduces the overall lipophilicity (LogP) of a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets like enzyme active sites or receptors, thereby increasing binding affinity and selectivity.
-
Scaffold Rigidity: The THP ring provides a conformationally restrained scaffold, which can reduce the entropic penalty upon binding to a target, leading to higher potency.
Numerous FDA-approved drugs, such as the FLT3 inhibitor Gilteritinib (used in acute myeloid leukemia) and the anticonvulsant Topiramate , feature a tetrahydropyran (or related pyranose) ring, underscoring the scaffold's proven value in successful drug design.[1]
Conclusion
This compound is more than a simple alkyl halide; it is a strategically designed synthetic intermediate that provides access to the medicinally relevant tetrahydropyran scaffold. Its structure, confirmed by a suite of spectroscopic methods, is characterized by a chiral center at C2 and a highly reactive C-I bond. A clear understanding of its structure, conformational behavior, and predictable reactivity allows chemists to confidently employ it in the synthesis of complex molecules. For professionals in drug discovery, this reagent represents a valuable tool for modulating physicochemical properties and exploring new chemical space in the quest for novel therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. [Link]
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NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]
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Procter, D. J., et al. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to 2-(Iodomethyl)tetrahydropyran: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(iodomethyl)tetrahydropyran, a versatile reagent in modern organic synthesis. We will delve into its chemical and physical properties, detailed synthetic protocols, reactivity, and its applications, particularly in the context of pharmaceutical research and development.
Introduction: The Synthetic Utility of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of natural products and pharmaceuticals, valued for its conformational stability and potential for hydrogen bonding interactions.[1][2][3] The introduction of a reactive iodomethyl group at the 2-position of the THP ring furnishes a powerful building block, this compound, for the construction of more complex molecular architectures. This guide aims to be an essential resource for chemists utilizing this valuable synthetic intermediate.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the iodine atom significantly increases the molecule's density and refractive index compared to its lighter halogen analogs.
| Property | Value | Source(s) |
| CAS Number | 43216-12-2 | [4] |
| Molecular Formula | C₆H₁₁IO | [4] |
| Molecular Weight | 226.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229.1 °C at 760 mmHg | [5] |
| Density | 1.645 g/cm³ | [5] |
| Refractive Index | 1.528 | [5] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments. The spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the tetrahydropyran ring protons and a downfield doublet for the iodomethyl protons.
-
~3.2-4.0 ppm (m, 3H): These multiplets arise from the protons on the carbons adjacent to the oxygen atom (C2-H and C6-H₂).
-
~1.2-1.9 ppm (m, 6H): This complex region corresponds to the remaining protons on the tetrahydropyran ring (C3-H₂, C4-H₂, and C5-H₂).
-
~3.1-3.4 ppm (m, 2H): This multiplet is assigned to the diastereotopic protons of the iodomethyl group (-CH₂I). The downfield shift is due to the deshielding effect of the adjacent iodine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
-
~78-82 ppm: Chemical shift for the carbon bearing the iodomethyl group (C2).
-
~67-71 ppm: Chemical shift for the other carbon adjacent to the ring oxygen (C6).
-
~20-35 ppm: A cluster of peaks for the remaining methylene carbons of the tetrahydropyran ring (C3, C4, C5).
-
~5-10 ppm: Chemical shift for the iodomethyl carbon (-CH₂I), significantly shifted upfield by the heavy iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum is a useful tool for identifying the functional groups present. Key absorptions for this compound include:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations of the aliphatic CH₂ groups.
-
1100-1050 cm⁻¹: A strong, characteristic C-O-C stretching vibration of the cyclic ether.
-
~1200 cm⁻¹: C-I stretching vibration, which is often weak and may be difficult to assign definitively.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 226. The fragmentation pattern is expected to be dominated by the loss of an iodine atom and cleavage of the tetrahydropyran ring.
-
m/z 226: Molecular ion (M⁺).
-
m/z 99: Loss of iodine radical ([M-I]⁺), a prominent peak due to the facile cleavage of the C-I bond.
-
m/z 85: A common fragment for tetrahydropyran derivatives, corresponding to the tetrahydropyranylmethyl cation.
Synthesis and Purification
The most common and efficient method for the preparation of this compound is the iodination of its corresponding alcohol, tetrahydropyran-2-methanol.
Synthesis of the Precursor: Tetrahydropyran-2-methanol
Tetrahydropyran-2-methanol can be synthesized via the hydroboration-oxidation of 3,4-dihydro-2H-pyran.
Caption: Synthesis of Tetrahydropyran-2-methanol.
Experimental Protocol:
-
To a solution of 3,4-dihydro-2H-pyran in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford tetrahydropyran-2-methanol.
Iodination of Tetrahydropyran-2-methanol
The conversion of the primary alcohol to the corresponding iodide is typically achieved using triphenylphosphine and iodine.
Caption: Synthesis of this compound.
Experimental Protocol:
-
To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole.
-
Cool the mixture to 0 °C and add iodine portion-wise.
-
Add a solution of tetrahydropyran-2-methanol in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Synthetic Applications
The primary reactivity of this compound stems from the excellent leaving group ability of the iodide ion, making it a superb substrate for Sₙ2 reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes substitution with a wide range of nucleophiles, enabling the introduction of the tetrahydropyran-2-ylmethyl moiety into various molecular scaffolds.
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An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)tetrahydropyran from Tetrahydrofurfuryl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(iodomethyl)tetrahydropyran, a valuable synthetic intermediate, from the bio-renewable starting material, tetrahydrofurfuryl alcohol. The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. This document delves into the prevalent methodologies, with a primary focus on the Appel reaction, which offers a mild and efficient route that minimizes potential side reactions. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, potential competing pathways, such as acid-catalyzed ring expansion, are examined to provide a complete understanding of the reaction landscape. Safety protocols and characterization of the final product are also thoroughly addressed.
Introduction: Strategic Importance and Synthetic Overview
Tetrahydrofurfuryl alcohol (THFA) is a readily available, bio-based chemical derived from the catalytic hydrogenation of furfural.[1] Its conversion to this compound transforms a simple alcohol into a highly reactive electrophile, primed for nucleophilic substitution reactions.[2] The resulting iodinated compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the introduction of the tetrahydropyran moiety can impart desirable pharmacokinetic properties.
The core chemical challenge lies in the efficient substitution of the primary hydroxyl group of THFA with an iodine atom. While several methods exist for converting alcohols to alkyl iodides, the choice of reagent and conditions is paramount to avoid undesirable side reactions.[3][4][5] The primary methods considered for this transformation include:
-
The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild, neutral conditions.[6][7][8] It typically proceeds via an Sₙ2 mechanism, which is ideal for primary alcohols like THFA.
-
The Mitsunobu Reaction: While highly versatile, this reaction involves an azodicarboxylate (like DEAD or DIAD) and PPh₃.[9][10][11][12] It is more complex, generates significant byproducts that can complicate purification, and is generally employed when stereochemical inversion of a secondary alcohol is required.[13]
-
Acid-Mediated Methods: Using reagents like hydrogen iodide (HI) or an alkali iodide with a strong acid can also effect the transformation.[4][5] However, these harsh acidic conditions can promote side reactions, most notably the ring expansion of the tetrahydrofuran ring to a more stable tetrahydropyran ring through a different pathway.[14][15]
Given the primary alcohol nature of THFA and the desire to avoid skeletal rearrangement, the Appel reaction emerges as the most strategic and reliable approach. This guide will therefore focus principally on this methodology.
The Appel Reaction: A Mechanistic and Practical Deep Dive
The Appel reaction provides a robust and high-yielding pathway for the conversion of primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration for chiral centers.[16][17] When applied to THFA, it facilitates a direct Sₙ2 displacement, preserving the carbon skeleton.
The Underlying Mechanism
The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium iodide salt. This intermediate effectively converts the poor hydroxyl leaving group (-OH) into an excellent leaving group (⁻O-PPh₃⁺), which is readily displaced by the iodide nucleophile.
The key steps are as follows:
-
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form an initial phosphonium iodide species.
-
Formation of the Alkoxyphosphonium Salt: The alcohol (THFA) attacks the activated phosphorus center. To drive the reaction and neutralize the generated HI, a mild, non-nucleophilic base like imidazole is crucial. This forms the key alkoxyphosphonium iodide intermediate.
-
Sₙ2 Displacement: The iodide ion (I⁻), a potent nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This Sₙ2 displacement results in the formation of the desired this compound and the highly stable triphenylphosphine oxide (TPPO) as a byproduct.[6][7]
The formation of the strong phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force for the reaction.[7]
Visualization of the Reaction Pathway
Caption: Mechanism of the Appel Reaction for Iodination.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high fidelity and yield. Adherence to the described steps is critical for success.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Tetrahydrofurfuryl alcohol | 102.13 | 5.00 g | 48.95 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 14.10 g | 53.75 | 1.1 |
| Iodine (I₂) | 253.81 | 13.68 g | 53.90 | 1.1 |
| Imidazole | 68.08 | 3.67 g | 53.90 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (14.10 g) and imidazole (3.67 g). Dissolve the solids in dichloromethane (150 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Add iodine (13.68 g) portion-wise over 20 minutes. The solution will turn dark brown, and a yellow precipitate may form. Stir for an additional 15 minutes at 0 °C.
-
Substrate Addition: In a separate beaker, dissolve tetrahydrofurfuryl alcohol (5.00 g) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture again to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color of excess iodine dissipates, resulting in a colorless to pale yellow solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. A viscous oil containing the crude product and triphenylphosphine oxide will be obtained.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). The product, this compound, is typically a colorless to pale yellow liquid.[2]
Visualization of the Experimental Workflow
Caption: Experimental Workflow for the Appel Iodination.
Competing Pathways: The Risk of Ring Expansion
While the Appel reaction favors direct substitution, it is crucial for the synthetic chemist to be aware of potential alternative reaction pathways. Under acidic conditions, tetrahydrofurfuryl alcohol is known to undergo a ring expansion to form tetrahydropyran derivatives.[14][15]
This rearrangement is believed to proceed via protonation of the hydroxyl group, followed by loss of water to form a primary carbocation. This unstable carbocation can then rearrange through a 1,2-hydride shift and subsequent ring expansion to yield a more stable secondary oxonium ion within a six-membered ring, which can then be trapped by a nucleophile.
The use of imidazole in the Appel protocol is a critical design choice to prevent this outcome.[6][16] Imidazole acts as a proton sponge, scavenging any HI that may be formed in situ, thereby maintaining neutral reaction conditions and suppressing the acid-catalyzed rearrangement pathway.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Chemical Formula | C₆H₁₁IO[2][18] |
| Molecular Weight | 226.06 g/mol [18] |
| Appearance | Colorless to pale yellow liquid[2] |
| Storage | Store at 4°C, protected from light[18] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be performed to confirm the structure and rule out the presence of rearranged isomers or other impurities.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]
-
Reagent-Specific Hazards:
-
Iodine (I₂): Harmful if inhaled or in contact with skin. It is toxic to aquatic life and can cause stains. Avoid creating dust or vapors.[21][22][23]
-
Triphenylphosphine (PPh₃): Can cause skin, eye, and respiratory irritation.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of this compound from tetrahydrofurfuryl alcohol is a valuable transformation that provides access to a versatile synthetic intermediate from a renewable feedstock. The Appel reaction stands out as the method of choice, offering mild conditions, high yields, and excellent control over the chemical outcome. By understanding the reaction mechanism and the causality behind the experimental design—particularly the role of imidazole in preventing acid-catalyzed side reactions—researchers can reliably execute this synthesis. The detailed protocol and safety guidelines presented in this document provide a robust framework for the successful and safe production of this compound in a laboratory setting.
References
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Alcohol to Iodide - Common Conditions . Organic Chemistry Portal. [Link]
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Bartoli, G., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile . The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]
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Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide . (2020). YouTube. [Link]
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Alcohol to Bromide/Chloride/Iodide using Appel reaction . Organic Synthesis. [Link]
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Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) . (2023). Chemia. [Link]
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Appel reaction . Wikipedia. [Link]
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One method to convert an alcohol into an alkyl iodide is by using... . Pearson+. [Link]
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Appel Reaction . Organic Chemistry Portal. [Link]
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Appel Reaction . SynArchive. [Link]
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Mitsunobu reaction . Wikipedia. [Link]
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Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides . (2012). University of Northern Colorado. [Link]
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Mitsunobu Reaction . Organic Chemistry Portal. [Link]
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The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications . (2021). Molecules, 26(16), 4979. [Link]
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The Mitsunobu Reaction . Chemistry Steps. [Link]
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Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition . (2021). Catalysts, 11(11), 1395. [Link]
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SAFETY DATA SHEET - Iodine Potassium Iodide Solution . Science Company. [Link]
-
Student safety sheets 56 Iodine . CLEAPSS Science. [Link]
-
(PDF) Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition . ResearchGate. [Link]
-
ICSC 0167 - IODINE . International Chemical Safety Cards (ICSCs). [Link]
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SDS- Iodine Solution - Safety Data Sheet . [Link]
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TETRAHYDROFURFURYL ALCOHOL . Ataman Kimya. [Link]
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Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni . (2018). ACS Catalysis, 8(11), 10343–10354. [Link]
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physical properties of 2-(iodomethyl)oxane
An In-depth Technical Guide to the Physical Properties of 2-(Iodomethyl)oxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Iodomethyl)oxane, also known as 2-(iodomethyl)tetrahydropyran, is a halogenated heterocyclic compound with significant potential as a reactive intermediate in organic synthesis.[1] Its structure, featuring a stable oxane (tetrahydropyran) ring appended with a reactive iodomethyl group, makes it a valuable building block for introducing the tetrahydropyran motif into more complex molecules, a common scaffold in pharmaceuticals and natural products.[1] Understanding the core physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the purification of its reaction products.
This guide provides a comprehensive overview of the known and predicted physical characteristics of 2-(iodomethyl)oxane (CAS No: 43216-12-2). It is structured to deliver not just data, but the scientific context and experimental rationale required for practical laboratory application.
Core Physicochemical Properties
The fundamental physical constants of a compound govern its behavior in different environments, influencing everything from reaction kinetics to downstream processing. The properties for 2-(iodomethyl)oxane are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁IO | [2][3] |
| Molecular Weight | 226.06 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.645 g/cm³ | [2] |
| Boiling Point | 229.1°C @ 760 mmHg; 60-64°C @ 6 Torr | [2][4] |
| Flash Point | 92.4°C | [2] |
| Refractive Index | 1.528 | [2] |
| XLogP3 | 1.99 | [2] |
The high boiling point at atmospheric pressure is characteristic of a molecule with a significant molecular weight and polarity imparted by the ether oxygen and the large, polarizable iodine atom.[2] The reduced pressure boiling point is critical data for purification by vacuum distillation, a necessary technique to avoid thermal decomposition. The density, significantly higher than water, is expected due to the presence of the heavy iodine atom. The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have good solubility in a range of common organic solvents.[2]
Structural & Spectroscopic Analysis
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the iodomethyl group (-CH₂I) would likely appear as a multiplet due to coupling with the proton at the C2 position of the oxane ring. The protons on the oxane ring itself (positions 2 through 6) would exhibit complex splitting patterns and diastereotopic relationships, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: The carbon spectrum should be more straightforward, with six distinct signals corresponding to each carbon atom. The carbon of the -CH₂I group would be significantly shifted upfield due to the shielding effect of the iodine atom. The C2 carbon, bonded to both the oxygen and the iodomethyl-substituted carbon, would appear in the characteristic region for carbons in an ether linkage.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak would be the strong C-O-C stretching band, characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. A C-I stretching frequency would also be present but is typically weak and falls in the fingerprint region (below 600 cm⁻¹), making it less useful for routine identification.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z 226.[2][3] A prominent fragmentation pattern would be the loss of an iodine atom ([M-127]⁺), leading to a peak at m/z 99. Another expected fragmentation would be the cleavage of the C-C bond between the ring and the iodomethyl group, also yielding the m/z 99 fragment, corresponding to the tetrahydropyranylmethyl cation.
The logical workflow for confirming the identity and purity of a synthesized batch of 2-(iodomethyl)oxane would follow a standard characterization cascade.
Caption: Workflow for Synthesis and Characterization.
Handling, Storage, and Safety
As a reactive organoiodide, 2-(iodomethyl)oxane requires careful handling to ensure user safety and maintain compound integrity.
-
Safety Precautions: The compound is classified as hazardous. GHS hazard statements indicate it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][5] Therefore, handling should always occur within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including:
-
Storage and Stability: Organoiodides can be sensitive to light and heat. The compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4] Commercial sources often supply this reagent stabilized with copper chips to quench radical species that can lead to decomposition.[1]
The relationship between the compound's hazards and the required safety protocols is a direct causal link.
Caption: Hazard-Control Relationship Diagram.
Experimental Methodologies for Property Determination
To ensure data trustworthiness, physical properties must be determined using validated, reproducible methods. The following protocols are standard for a liquid compound of this nature.
Protocol 1: Determination of Boiling Point at Reduced Pressure
-
Causality: Vacuum distillation is employed to prevent thermal decomposition that can occur at the high atmospheric boiling point. This method allows for the determination of the boiling point at a specific, controlled pressure.
-
Methodology:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.
-
Place a small sample (1-2 mL) of 2-(iodomethyl)oxane and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum pump protected by a cold trap. A digital vacuum gauge must be placed in-line between the apparatus and the pump.
-
Slowly evacuate the system to the desired pressure (e.g., 6 Torr).[4]
-
Begin heating the distillation flask using a heating mantle with continuous stirring.
-
Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.
-
Allow the apparatus to cool completely before slowly re-introducing air to the system.
-
Protocol 2: Measurement of Density
-
Causality: Density is an intrinsic property useful for identity confirmation and for converting between mass and volume. A pycnometer (specific gravity bottle) provides a highly accurate and reproducible measurement.
-
Methodology:
-
Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 mL).
-
Measure the mass of the empty, dry pycnometer on an analytical balance.
-
Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20°C) in a water bath. Ensure no air bubbles are present.
-
Measure the mass of the water-filled pycnometer. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Thoroughly dry the pycnometer again.
-
Fill the pycnometer with 2-(iodomethyl)oxane, equilibrate to the same temperature, and measure its mass.
-
Calculate the density by dividing the mass of the compound by the calibrated volume of the pycnometer.
-
Protocol 3: Determination of Refractive Index
-
Causality: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a quick and non-destructive quality control check.
-
Methodology:
-
Calibrate a digital refractometer using a standard reference material (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Apply 1-2 drops of 2-(iodomethyl)oxane to the surface of the prism.
-
Close the cover and allow the sample temperature to stabilize to the instrument's set point (typically 20°C or 25°C).
-
Record the refractive index reading. The value should be compared to the literature value of 1.528.[2]
-
References
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2-(iodomethyl)tetrahydropyran stability and storage conditions
An In-depth Technical Guide: Optimizing the Stability and Storage of 2-(Iodomethyl)tetrahydropyran for Research and Development
Abstract
This compound is a valuable reagent in organic synthesis, prized for its role as an alkylating agent in the formation of complex molecules, including pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its chemical stability. The presence of a highly reactive iodomethyl group appended to a stable tetrahydropyran core presents unique challenges for storage and handling.[1][2] This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore the chemical basis of its reactivity, detail the primary degradation pathways, and establish field-proven protocols for optimal storage, handling, and quality assessment to ensure its integrity and performance in sensitive applications.
Introduction to this compound: A Profile
This compound, also known as 2-(iodomethyl)oxane, is a heterocyclic organic compound. It consists of a saturated six-membered tetrahydropyran (THP) ring, which provides a stable scaffold, and a pendant iodomethyl group at the 2-position, which serves as the primary site of chemical reactivity.[1][3] This structural combination makes it a useful building block for introducing the tetrahydropyranyl moiety into larger molecules through nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 43216-12-2 | [4][5] |
| Molecular Formula | C₆H₁₁IO | [4] |
| Molecular Weight | 226.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229.1°C at 760 mmHg | [6] |
| Density | 1.645 g/cm³ | [6] |
The Chemical Basis of (In)stability: A Tale of Two Moieties
The stability profile of this compound is best understood by examining its two key structural components: the robust tetrahydropyran ring and the highly reactive iodomethyl group.
The Tetrahydropyran Core: An Anchor of Stability
The tetrahydropyran ring is a saturated cyclic ether. Six-membered rings like THP are known to be highly stable, exhibiting minimal ring strain, akin to cyclohexane.[2] The THP moiety itself is so stable against a wide range of non-acidic reagents that it is frequently employed as a protecting group for alcohols in complex multi-step syntheses.[7][8] It is resilient to strongly basic conditions, organometallic reagents (below 0°C), hydrides, and various alkylating and acylating agents.[7][8] This inherent stability means the ring structure is unlikely to be the point of failure under typical storage and reaction conditions.
The Iodomethyl Substituent: The Locus of Reactivity
The primary source of instability in the molecule is the carbon-iodine (C-I) bond. Among the common haloalkanes, the C-I bond is the longest and weakest.[9] This weakness dictates the compound's reactivity and its susceptibility to degradation.
-
Nucleophilic Substitution: The slightly positive (electrophilic) carbon atom bonded to iodine is a prime target for nucleophiles. This facilitates SN2 reactions, where the iodide ion serves as an excellent leaving group.[1][10]
-
Radical Decomposition: The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage when exposed to energy, such as ultraviolet (UV) light or heat. This generates a primary alkyl radical and an iodine radical, initiating decomposition cascades. The formation of molecular iodine (I₂) from these radicals is a common cause of the characteristic yellow or brown discoloration seen in degraded samples.
Diagram 1: Key structural features governing the stability of this compound.
Factors Influencing Decomposition and Degradation Pathways
Several environmental factors can accelerate the degradation of this compound. Understanding these is critical to establishing proper storage protocols.
Temperature
Elevated temperatures provide the energy necessary to overcome the activation barrier for decomposition reactions, including C-I bond cleavage. While stable at room temperature for short periods (e.g., during shipping), long-term storage requires refrigeration to minimize thermal degradation.[4] Some suppliers recommend freezer storage at or below -20°C for maximum shelf life.[5]
Light
Exposure to light, particularly in the UV spectrum, is highly detrimental. Photons can induce homolytic cleavage of the C-I bond, initiating radical chain reactions that lead to polymerization, discoloration, and the formation of hydrogen iodide (HI) if a hydrogen source is available.[11] This is the primary reason for the universal recommendation to store the compound protected from light.[4][5]
Atmospheric Exposure
-
Moisture: While primary haloalkanes are not rapidly hydrolyzed, prolonged contact with moisture can lead to slow formation of the corresponding alcohol (2-(hydroxymethyl)tetrahydropyran) and hydrogen iodide. The generated HI is acidic and can potentially catalyze further degradation. The safety data sheet for the related isomer, 4-(iodomethyl)tetrahydropyran, explicitly notes that it is moisture-sensitive.[11]
-
Oxygen: The presence of oxygen is particularly problematic if radical species are formed via light or heat, as it can lead to oxidative degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, providing a superior protective environment.[5]
Chemical Incompatibility
The compound should not be stored in proximity to strong bases, amines, or strong oxidizing agents, as these can react vigorously.[11] Bases and amines are nucleophilic and will readily displace the iodide.[11]
Diagram 3: Recommended workflow for handling this compound.
Quality Assessment and Monitoring
Regularly assessing the quality of this compound is crucial, especially before use in a critical synthesis step.
Visual Inspection
The simplest check is visual. A pure compound should be a colorless to very pale yellow liquid. [1]The development of a significant yellow, orange, or brown color is a clear indicator of decomposition and the formation of molecular iodine (I₂). If significant discoloration is observed, the reagent's purity is questionable.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and rapid tool to assess the purity and identify potential degradation products.
Objective: To confirm the identity and estimate the purity of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette
-
NMR Spectrometer
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a small drop (approx. 5-10 mg) of the this compound sample in ~0.7 mL of CDCl₃.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm Identity: Compare the acquired spectrum to a reference spectrum. Key signals for the pure compound include multiplets for the tetrahydropyran ring protons and a characteristic doublet for the -CH₂I protons.
-
Check for Impurities: Look for unexpected peaks. The primary degradation product, 2-(hydroxymethyl)tetrahydropyran, will show a distinct set of signals, including a new -CH₂OH group and a hydroxyl proton signal. The presence of HI can cause significant broadening of nearby signals.
-
Purity Estimation: If an internal standard of known concentration is added, the purity can be quantified through integration. Otherwise, a qualitative assessment can be made by comparing the integration of impurity peaks to the main product peaks.
-
Conclusion
The stability of this compound is a delicate balance dictated by the robust nature of its THP ring and the inherent reactivity of its C-I bond. While a highly useful synthetic intermediate, its integrity is threatened by exposure to heat, light, and atmospheric contaminants. Adherence to stringent storage and handling protocols—specifically, storage at low temperatures (-20°C), in the dark, under an inert atmosphere, and with a copper stabilizer—is paramount for preserving its quality. Regular quality control checks, such as visual inspection and NMR analysis, provide the necessary validation that the reagent is fit for purpose, ensuring reproducibility and success in research and drug development endeavors.
References
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Tetrahydropyran . Wikipedia. [Link]
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Tetrahydropyranyl Ethers . Organic Chemistry Portal. [Link]
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Haloalkane: Meaning, Examples & Applications . StudySmarter. [Link]
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Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]
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Protecting Groups . Organic Chemistry Portal. [Link]
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Development of new methods in tetrahydropyran ring synthesis . Nanyang Technological University. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]
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Stability of Halogenoalkanes . The Student Room. [Link]
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Protecting Groups . University of Bristol. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . PMC. [Link]
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Haloalkanes - Nomenclature, Isomerism, Preparation and Properties . The Chemistry Notes. [Link]
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an introduction to halogenoalkanes (haloalkanes) . Chemguide. [Link]
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Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study . MDPI. [Link]
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Recent Advances in the Synthesis of 2H-Pyrans . MDPI. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of 2-(Iodomethyl)tetrahydropyran
Preamble: Situating 2-(Iodomethyl)tetrahydropyran in Modern Synthesis
This compound is a heterocyclic organic compound distinguished by a saturated six-membered oxane ring bearing an iodomethyl substituent at the C2 position.[1] Its significance in the fields of organic synthesis and medicinal chemistry stems from the inherent reactivity of the primary alkyl iodide. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property establishes the molecule as a potent electrophile for introducing the tetrahydropyran-2-ylmethyl moiety, a valuable structural motif in complex molecule synthesis.
Unlike 3,4-dihydropyran, which is used to install the acid-labile tetrahydropyranyl (THP) protecting group on alcohols, this compound serves as an alkylating agent to form stable ether, ester, or carbon-carbon bonds.[1][2][3] The tetrahydropyran (THP) scaffold itself is of great interest in drug discovery, where it can act as a bioisostere for a cyclohexane ring, potentially improving physicochemical properties such as solubility and metabolic stability, while the ring oxygen can serve as a hydrogen bond acceptor. This guide provides a comprehensive framework for the safe handling, strategic application, and disposal of this versatile synthetic building block, grounded in established safety protocols and chemical principles.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the bedrock of its safe utilization. Although toxicological properties have not been exhaustively investigated for this specific isomer, data from supplier Safety Data Sheets (SDS) and related compounds provide a clear directive for cautious handling.[4][5] The primary risks are associated with its corrosive nature and potential for harm upon contact or inhalation.
dot
Caption: Core chemical identity of this compound.
The following table synthesizes hazard information from multiple safety data sheets. It is critical to note that different suppliers may report slightly different classifications, and this summary represents a consolidation of known risks.
| Hazard Category | Classification & Statements | Pictograms | Primary Reference(s) |
| Acute Toxicity | Harmful if swallowed or if inhaled. (H302 + H332). Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) has also been reported. | Skull and Crossbones, Exclamation Mark | [6][7][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. (H314). Causes skin irritation (H315). | Corrosive | [8][9] |
| Eye Damage/Irritation | Causes serious eye damage. (H318). Causes serious eye irritation (H319). | Corrosive | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. (H335). | Exclamation Mark | [8] |
| Flammability | Flammable liquid and vapor (Category 3). | Flame | [4][6] |
Section 2: Self-Validating Handling and Storage Protocol
Adherence to a rigorous handling protocol is non-negotiable. The following procedures are designed as a self-validating system, where each step mitigates a specific risk identified in Section 1.
Engineering Controls & Personal Protective Equipment (PPE)
The causality for stringent controls is the compound's volatility and corrosivity. The primary objective is to prevent any physical contact or inhalation.
-
Primary Engineering Control: All manipulations involving this compound must be conducted within a certified chemical fume hood to provide adequate exhaust ventilation.[10] This is the most critical step in preventing respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities (>10 mL).[4][10]
-
Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Use chemical-resistant gloves (e.g., nitrile or neoprene, checking manufacturer compatibility charts) and ensure they are inspected before use. Employ proper glove removal technique to avoid skin contact.[4] For transfers or procedures with a higher splash risk, a chemically resistant apron is advisable.
-
Respiratory Protection: If for any reason work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4] Respirator use requires a formal institutional program, including fit testing and training.
Storage and Stability
Incorrect storage can lead to degradation and potentially hazardous situations.
-
General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[4][10]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or exothermic reactions.[10]
-
Stabilization: The compound may be supplied stabilized with copper chips to inhibit decomposition.[11][7] It should be stored protected from light.[11] The recommended storage temperature is often refrigerated (e.g., 4°C).[11]
Emergency Response Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spill Cleanup: Evacuate the area. Wear full PPE as described in section 2.1. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.[4][10] Do not let the product enter drains.[4]
Section 3: Chemical Reactivity and Synthetic Application
The utility of this compound is dictated by the C-I bond, which makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
dot
Caption: Generalized workflow for the alkylation of a nucleophile.
This reactivity makes it an ideal reagent for constructing ether linkages, which are common in pharmacologically active molecules. The tetrahydropyran ring provides steric bulk and specific conformational constraints that can be crucial for binding to a biological target.
Field-Proven Protocol: Williamson Ether Synthesis with a Phenolic Substrate
This protocol describes a self-validating method for the O-alkylation of a phenol, a common transformation in drug development. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Objective: To synthesize 4-(tetrahydropyran-2-ylmethoxy)acetophenone from 4-hydroxyacetophenone.
Materials:
-
4-hydroxyacetophenone
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen). Causality: The inert atmosphere prevents atmospheric moisture from quenching the base and reacting with the electrophile.
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the phenol. It is also excellent for SN2 reactions.
-
Substrate Addition: Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature. Causality: Adding the alkylating agent dropwise helps to control any potential exotherm. A slight excess ensures complete consumption of the limiting phenol.
-
Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. Self-Validation: The reaction is complete when the starting phenol spot (visualized by UV light or iodine staining) is no longer visible, and a new, less polar product spot has appeared.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KI).
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality: The desired ether product is organic-soluble and will partition into the ethyl acetate layer, separating it from the aqueous-soluble salts and residual DMF.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. Causality: The water washes remove residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: This removes all traces of water, which could interfere with characterization or subsequent reactions.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Self-Validation: Fractions are collected and analyzed by TLC to isolate the pure product, which can then be confirmed by NMR and Mass Spectrometry.
Section 4: Waste Management and Disposal
Responsible disposal is a critical component of the chemical lifecycle. All waste generated from the use of this compound must be treated as hazardous.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[4] Keep it in its original or a properly labeled, sealed container.
-
Disposal Route: Dispose of contents and the container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4][10] Never dispose of this chemical down the drain.
-
Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels) and empty containers must also be disposed of as hazardous waste.
References
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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- 7. 43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem [aifchem.com]
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- 10. fishersci.ca [fishersci.ca]
- 11. chemscene.com [chemscene.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-(Iodomethyl)tetrahydropyran for Advanced Research
This guide provides an in-depth analysis of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols. The insights herein are grounded in established chemical principles and authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.
Compound Identification and Nomenclature
Correctly identifying a chemical compound is the bedrock of reproducible science. The title compound is a saturated six-membered heterocycle containing one oxygen atom, known as a tetrahydropyran or oxane ring, substituted at the 2-position with an iodomethyl group.
The systematic IUPAC name for this compound is 2-(iodomethyl)tetrahydro-2H-pyran .[1][2] The "2H" specifies the position of the saturated carbon in the parent pyran ring before hydrogenation. According to the 2013 IUPAC recommendations, the preferred name for the saturated tetrahydropyran ring system is oxane .[3] Therefore, an equally valid and more modern IUPAC name is 2-(iodomethyl)oxane .[4][5]
For clarity and to prevent costly errors in procurement and synthesis, it is crucial to distinguish this compound from its constitutional isomer, 4-(iodomethyl)tetrahydropyran (CAS Number: 101691-94-5).[5][6][7][8] This guide focuses exclusively on the 2-substituted isomer.
Key Identifiers:
Physicochemical and Spectroscopic Data
Understanding the physical properties of a reagent is fundamental to its application in experimental design, particularly for reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 226.06 g/mol | [4][9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.645 g/cm³ (Predicted) | [4] |
| Boiling Point | ~229.1 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | ~92.4 °C (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4][9] |
| LogP (Partition Coefficient) | ~1.99 - 2.1 | [4][9] |
| Refractive Index | ~1.528 (Predicted) | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available alcohol, (tetrahydro-2H-pyran-2-yl)methanol. This pathway involves the conversion of the primary alcohol into a superior leaving group, typically a sulfonate ester (tosylate or mesylate), followed by nucleophilic displacement with an iodide salt. This is a variation of the Finkelstein reaction, a cornerstone of halogen exchange chemistry.
The rationale for this two-step approach is rooted in the poor leaving group ability of the hydroxide ion (⁻OH). Converting it to a sulfonate ester dramatically enhances its lability, allowing the facile Sₙ2 displacement by the iodide nucleophile.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from analogous, well-documented syntheses of haloalkanes from alcohols.[6]
Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude tosylate intermediate (1.0 eq) in acetone (~0.5 M).
-
Reagent Addition: Add sodium iodide (NaI, 3.0 eq). The large excess of NaI drives the equilibrium towards the product according to Le Châtelier's principle. Acetone is the ideal solvent as sodium tosylate is insoluble and precipitates, further driving the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting tosylate is consumed.[6]
-
Workup: Cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.[6] Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between diethyl ether and water. Separate the layers and wash the organic phase with 10% sodium thiosulfate solution to remove any residual iodine, followed by a final wash with brine.[6][7]
-
Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Reactivity, Applications, and Mechanistic Insights
This compound is a valuable synthetic intermediate primarily due to the high reactivity of its carbon-iodine bond.[1]
-
As an Alkylating Agent: The iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic. This facilitates nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., alkoxides, thiolates, carbanions, amines), enabling the introduction of the tetrahydropyranylmethyl (THPM) moiety into target molecules. This reactivity is central to its use in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1]
-
Carbon-Carbon Bond Formation: Its reaction with organometallic reagents (e.g., Grignard reagents, organocuprates) or stabilized carbanions provides a reliable method for forming new carbon-carbon bonds.[1]
-
Precursor to Other Functionalities: The iodide can be displaced to form other functional groups or used in coupling reactions.
The tetrahydropyran ring itself is generally stable under a wide range of reaction conditions, making the THPM group a robust structural component in multi-step syntheses.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with reactive haloalkanes.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Hazards:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11]
-
Keep away from heat, sparks, and open flames.[11]
-
Store protected from light.[9] Some suppliers recommend storage in a freezer under -20°C or at 4°C.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
References
-
Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]
-
SAFETY DATA SHEET - Tetrahydrofuran . AZYTUS. [Link]
-
Nomenclature of tetrahydropyran ring . Chemistry Stack Exchange. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans . MDPI. [Link]
Sources
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- 2. 43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem [aifchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. fluorochem.co.uk [fluorochem.co.uk]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Importance of 2-(iodomethyl)tetrahydropyran
An In-Depth Technical Guide to 2-(iodomethyl)tetrahydropyran for Advanced Chemical Synthesis
This compound, also known by its IUPAC name 2-(iodomethyl)oxane, is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1][2] Its structure is characterized by a saturated six-membered tetrahydropyran (THP) ring substituted with a highly reactive iodomethyl group at the 2-position.[1] This unique combination of a stable, often desirable heterocyclic scaffold and a labile C-I bond makes it a valuable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1]
The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, frequently found in drug candidates and natural products.[3][4] Its inclusion can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability by acting as a bioisostere for more lipophilic groups like cyclohexane.[4] The iodomethyl group serves as a potent electrophilic handle, with iodide being an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[1]
This guide will provide a comprehensive overview of the fundamental properties, synthesis, reactivity, and strategic applications of this compound, grounded in authoritative references and practical, field-proven insights.
Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁IO | [1][5][6] |
| Molecular Weight | 226.06 g/mol | [5][6] |
| CAS Number | 43216-12-2 | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.645 g/cm³ | [2] |
| Boiling Point | 229.1 °C at 760 mmHg | [2] |
| SMILES | C1CCOC(C1)CI | [1][5] |
| InChI Key | CEPXWUHXEXKVLW-UHFFFAOYSA-N | [6] |
Note: Some commercial sources may report slightly different molecular weights due to isotopic abundance calculations.[1][2]
Synthesis: A Self-Validating Protocol
The most common and efficient laboratory synthesis of this compound involves a two-step sequence starting from the commercially available 2-(hydroxymethyl)tetrahydropyran. The strategy hinges on converting the primary alcohol into a superior leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by iodide in a Finkelstein reaction.
Rationale Behind the Synthetic Strategy
-
Step 1: Sulfonylation. The hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) or mesylate (-OMs) transforms it into a highly effective leaving group. This is because the negative charge of the departing group is stabilized by resonance over the sulfonyl group's oxygen atoms.
-
Step 2: Finkelstein Reaction. This is a classic Sɴ2 reaction that involves the exchange of one halogen for another. In this case, the tosylate/mesylate is displaced by an iodide ion. The reaction is typically performed in acetone. The rationale for using acetone is based on Le Châtelier's principle; sodium iodide (NaI) is soluble in acetone, while the resulting sodium tosylate (NaOTs) or sodium mesylate (NaOMs) is not. This precipitation of the byproduct drives the equilibrium towards the desired iodinated product.
Detailed Experimental Protocol
Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
-
To a stirred solution of 2-(hydroxymethyl)tetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude tosylate from Step 1 (1.0 eq) in acetone (~0.4 M).
-
Add sodium iodide (NaI, 3.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the tosylate spot.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Purification can be achieved via column chromatography if necessary.
Synthesis Workflow Diagram
Caption: General Sɴ2 reaction at the iodomethyl group.
Causality of Reactivity:
-
Leaving Group Ability: Iodide (I⁻) is an exceptional leaving group because it is a large, highly polarizable anion. The negative charge is distributed over a large volume, making it very stable in solution. It is the conjugate base of a very strong acid, hydroiodic acid (HI), further confirming its stability.
-
Steric Hindrance: The reaction occurs at a primary carbon, which is sterically unhindered. This allows for easy backside attack by a wide range of nucleophiles, fulfilling a key requirement for the Sɴ2 pathway.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for these reactions as they solvate the cation (e.g., Na⁺) but not the nucleophile, thereby increasing the nucleophile's reactivity.
Applications in Drug Development and Synthesis
The tetrahydropyran ring is a bioisostere of cyclohexane but with reduced lipophilicity and the potential for hydrogen bonding via its oxygen atom. [4]This makes this compound a valuable synthon for introducing this beneficial moiety.
Use as a Synthetic Building Block
The compound is used to append the (tetrahydro-2H-pyran-2-yl)methyl group onto various scaffolds. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where fine-tuning of physicochemical properties is critical for oral bioavailability and favorable ADME profiles. [4] Protocol: O-Alkylation of a Phenol
This protocol demonstrates the formation of an ether linkage, a common bond construction in drug synthesis.
-
To a solution of a substituted phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting ether product by column chromatography.
Relationship to THP Protecting Groups
It is crucial to distinguish this compound from the chemistry of 2-tetrahydropyranyl (THP) protecting groups. Alcohols are typically protected by reacting them with 3,4-dihydropyran under acidic catalysis to form a THP ether (an acetal). [7][8]This is a robust protecting group, stable to most non-acidic conditions. [8][9][10]While one could, in principle, form a similar ether using this compound via a Williamson ether synthesis (as described above), the dihydropyran route is far more common for simple alcohol protection due to its efficiency and mild conditions. The primary value of this compound is therefore not as a protecting group reagent, but as a building block for permanently incorporating the (tetrahydropyran-2-yl)methyl fragment.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | GHS Statement Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
Data sourced from supplier Safety Data Sheets (SDS). [6] Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. [11]Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. [11][12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light. [5]Commercial preparations are often stabilized with copper chips to inhibit decomposition, likely by quenching radical intermediates that can form upon exposure to light or trace acid. [5][6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. [11]
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its value is derived from the predictable and efficient reactivity of the iodomethyl group, combined with the beneficial physicochemical properties imparted by the tetrahydropyran scaffold. A clear understanding of its synthesis via the Finkelstein reaction, its core Sɴ2 reactivity, and its proper handling are essential for leveraging this building block to its full potential in the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–176. [Link]
-
ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
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- 12. chemicalbook.com [chemicalbook.com]
understanding the tetrahydropyran ring system in organic chemistry
An In-Depth Technical Guide to the Tetrahydropyran Ring System in Organic Chemistry and Drug Discovery
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, represents a cornerstone of modern organic and medicinal chemistry.[1] Found within the core structure of pyranose sugars, numerous natural products, and a growing portfolio of FDA-approved pharmaceuticals, its utility is vast and multifaceted.[1][2][3] This guide provides a comprehensive technical overview of the THP ring system for researchers, scientists, and drug development professionals. We will explore its fundamental stereoelectronic properties, detail robust synthetic strategies for its construction, analyze its critical role as a protecting group, and examine its function as a privileged scaffold in drug design, offering field-proven insights into its application.
Core Principles: Structure, Conformation, and Stereoelectronics
A thorough understanding of the THP ring's three-dimensional structure and the electronic effects governing its behavior is paramount to harnessing its full potential in synthesis and molecular design.
Conformational Landscape
Similar to its carbocyclic analog, cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[3] The replacement of a methylene unit with an oxygen atom introduces key geometric changes: the C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle. This puckering influences the spatial arrangement of substituents and their interactions.
The Anomeric Effect: A Guiding Principle
One of the most critical stereoelectronic phenomena governing the chemistry of tetrahydropyrans is the anomeric effect .[4] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[4]
The prevailing explanation for this stabilization involves a hyperconjugative interaction. An oxygen lone pair (n) delocalizes into the antibonding orbital (σ) of the axial C-X bond (where X is the electronegative substituent).[5][6] This n→σ interaction is maximized when the orbitals are anti-periplanar, a geometric arrangement only possible when the substituent is axial. This effect has profound implications for the conformational equilibrium of substituted THPs and is a key consideration in carbohydrate chemistry and the design of molecules that mimic sugar scaffolds.[4][5]
Spectroscopic Characterization
The identification and characterization of the THP moiety rely on standard spectroscopic techniques. The following table summarizes key data for the parent tetrahydropyran molecule.
| Spectroscopic Data | Tetrahydropyran (Oxane) |
| ¹H NMR (CDCl₃, ppm) | δ ~3.5-3.8 (m, 4H, -O-CH ₂-), δ ~1.5-1.7 (m, 6H, -C-CH ₂-C-) |
| ¹³C NMR (CDCl₃, ppm) | δ ~68.5 (-O-C H₂-), δ ~26.0 (-O-CH₂-C H₂-), δ ~23.5 (-C-C H₂-C-)[7] |
| IR (cm⁻¹) | ~1090 (strong, C-O-C stretch)[8] |
| Physical Properties | Boiling Point: 88 °C, Density: 0.880 g/cm³, Molar Mass: 86.13 g·mol⁻¹[1][9] |
Note: Chemical shifts for substituted THPs will vary significantly based on the nature and position of the substituents.
Strategic Synthesis of the Tetrahydropyran Core
The construction of the THP ring is a well-explored area of organic synthesis, with several robust and stereoselective methods available. The choice of strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction that forms a THP ring from a homoallylic alcohol and an aldehyde or ketone.[10][11] The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[11] This method is highly valued for its ability to construct highly substituted THP rings with excellent stereocontrol.[12][13]
Caption: Prins Cyclization Workflow.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides access to dihydropyran rings, which are immediate precursors to THPs via simple hydrogenation.[14] This reaction typically involves an electron-rich diene and an electron-poor dienophile (e.g., a carbonyl compound), a variant known as an inverse-electron-demand hetero-Diels-Alder reaction.[14][15] The development of chiral catalysts has rendered this method highly effective for the enantioselective synthesis of dihydropyrans.[16]
Caption: Hetero-Diels-Alder Synthesis Pathway.
Intramolecular Williamson Ether Synthesis
This classic method involves the base-mediated cyclization of a substrate containing both a hydroxyl group and a good leaving group (typically a halide or sulfonate) in an appropriate position, such as a 5-halopentan-1-ol derivative.[17][18] The reaction proceeds via an intramolecular Sₙ2 mechanism, where the deprotonated alcohol (alkoxide) acts as the nucleophile.[19][20] While straightforward, its effectiveness is highest for forming 5- and 6-membered rings.[18][20]
The Tetrahydropyranyl (THP) Acetal in Protecting Group Chemistry
Beyond being a core scaffold, the THP moiety is instrumental in synthetic chemistry as one of the most common protecting groups for alcohols.[21][22]
Rationale for Use
The 2-tetrahydropyranyl (THP) group is used to mask the reactivity of hydroxyl groups. The resulting THP ether is technically an acetal, which confers stability across a wide range of non-acidic conditions, including exposure to organometallics, strong bases, hydrides, and most oxidizing and reducing agents.[23][24] Its low cost, ease of introduction, and generally clean removal make it a workhorse in multistep synthesis.[21]
Mechanism of Protection and Deprotection
The protection and deprotection cycle is a self-validating system based on the inherent reactivity of acetals.
-
Protection: An alcohol reacts with 3,4-dihydro-2H-pyran (DHP) under acid catalysis (e.g., TsOH, PPTS). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic and readily attacked by the alcohol.[23][25]
-
Deprotection: The THP ether is stable to base but is readily cleaved by aqueous acid.[25] The mechanism is the reverse of protection: protonation of the ether oxygen facilitates ring opening to regenerate the oxocarbenium ion, which is then hydrolyzed to release the original alcohol and 5-hydroxypentanal.[1][25]
Caption: THP Protection/Deprotection Cycle.
Experimental Protocol: THP Protection of Benzyl Alcohol
This protocol describes a standard, self-validating procedure for the protection of a primary alcohol.
-
Setup: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq). PPTS is chosen for its mild acidity, which is beneficial for acid-sensitive substrates.[23]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification, but if necessary, it can be purified by flash column chromatography on silica gel. The absence of a broad -OH stretch (~3300 cm⁻¹) in the IR spectrum validates the completion of the reaction.
Experimental Protocol: Acidic Deprotection of Benzyl THP Ether
This protocol describes the removal of the THP protecting group.
-
Setup: Dissolve the THP-protected benzyl alcohol (1.0 eq) in methanol (0.5 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).
-
Reaction: Stir the solution at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-2 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure benzyl alcohol. The reappearance of the broad -OH stretch in the IR spectrum confirms successful deprotection.
The Tetrahydropyran Moiety in Medicinal Chemistry
The THP ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds and its ability to confer favorable pharmaceutical properties.[26]
A Bioisosteric Replacement for Cyclohexane
In medicinal chemistry, the THP ring is often employed as a bioisostere for a cyclohexane ring. This strategic replacement of a -CH₂- group with an oxygen atom can impart several benefits:[26]
-
Reduced Lipophilicity: The oxygen atom lowers the lipophilicity (logP) compared to the all-carbon analog, which can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a cyclohexane ring. This can lead to enhanced binding affinity and selectivity.[26]
-
Metabolic Stability: The ether linkage is generally more stable to metabolic oxidation than a methylene group, potentially increasing the drug's half-life.
-
Conformational Constraint: As a rigid cyclic ether, the THP ring has a lower conformational entropy compared to a more flexible linear ether, which can be advantageous for binding affinity.[26]
Caption: Workflow for Bioisosteric Replacement.
Case Studies: FDA-Approved Drugs Featuring the THP Scaffold
The tangible success of incorporating the THP motif is evidenced by numerous drugs on the market.
| Drug Name (Brand) | Therapeutic Area | Role of the Tetrahydropyran Moiety |
| Gilteritinib (Xospata®) | Oncology (Acute Myeloid Leukemia) | The amino-THP substituent is a key component that contributes to the drug's potent inhibitory activity against FLT3, AXL, and other kinases. |
| Topiramate (Topamax®) | Anticonvulsant / Migraine | The drug is a sulfamate-substituted monosaccharide, with the THP ring forming the core fructopyranose structure. |
| Zanamivir (Relenza®) | Antiviral (Influenza) | As a neuraminidase inhibitor, its structure, which includes a dihydropyran ring (a close relative of THP), mimics the natural substrate, sialic acid. |
| PF-06409577 | Investigational (Diabetes) | The THP-containing analog was developed to balance lipophilicity and improve pharmacokinetic properties over earlier candidates. |
Conclusion
The tetrahydropyran ring system is a uniquely versatile and powerful structural unit in organic chemistry. Its well-defined conformational preferences, governed by predictable stereoelectronic effects, make it an ideal building block. A wealth of synthetic methodologies allows for its strategic incorporation into complex molecules. In applied science, its dual role as a robust protecting group and as a privileged, property-enhancing scaffold in medicinal chemistry solidifies its importance. For drug development professionals and synthetic chemists, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of the tetrahydropyran ring in the creation of novel chemical entities.
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Lambert, J. B., et al. (2018). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Journal of Molecular Modeling, 24(9), 245. Retrieved from [Link]
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Evans, D. A., Johnson, J. S., & Olhava, E. J. (1997). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 119(33), 7893–7894. Retrieved from [Link]
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Wang, Y., et al. (2019). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 17(4), 845-853. Retrieved from [Link]
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Methodological & Application
The Tetrahydropyranylmethyl (THPM) Group: A Detailed Guide to a Niche Protecting Group Strategy Utilizing 2-(Iodomethyl)tetrahydropyran
In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. While the tetrahydropyranyl (THP) group, installed via dihydropyran (DHP), is a ubiquitous choice for the protection of hydroxyl functionalities, this guide explores a less conventional but potentially valuable alternative: the tetrahydropyranylmethyl (THPM) protecting group, introduced using 2-(iodomethyl)tetrahydropyran. This document provides an in-depth analysis of the synthesis, application, and cleavage of THPM ethers, offering researchers and drug development professionals a comprehensive resource for employing this unique protecting group strategy.
Introduction: Beyond the Conventional THP Group
The protection of alcohols is a frequent necessity in multistep organic synthesis to prevent their unwanted reaction under various conditions.[1] The ideal protecting group should be easy to introduce and remove, and stable to a wide range of reaction conditions. The THP group is a widely used protecting group for alcohols due to its low cost, ease of introduction, and general stability to most non-acidic reagents.[2] However, the introduction of the THP group creates a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and characterization.
The tetrahydropyranylmethyl (THPM) group, introduced via this compound, offers an alternative strategy that avoids the creation of a new stereocenter at the protected oxygen atom. The THPM group is an ether-based protecting group, and its stability and cleavage characteristics differ from the acetal-based THP group. This guide will delve into the nuances of using this compound as a reagent for alcohol protection.
The Reagent: this compound
This compound is a key reagent for the introduction of the THPM protecting group. Its structure features a tetrahydropyran ring with a reactive iodomethyl substituent at the 2-position. The presence of the iodine atom makes the methylene carbon highly susceptible to nucleophilic attack, facilitating the formation of an ether linkage with an alcohol.[3]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory from its corresponding alcohol, tetrahydropyran-2-methanol. This transformation is typically achieved via a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with iodide. A more direct conversion of the alcohol to the iodide can also be achieved using various iodinating agents.
Protocol 1: Synthesis of this compound from Tetrahydropyran-2-methanol
This protocol describes a representative procedure for the synthesis of this compound from the corresponding alcohol.
Materials:
-
Tetrahydropyran-2-methanol
-
Triphenylphosphine
-
Imidazole
-
Iodine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tetrahydropyran-2-methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).
-
Slowly add a solution of iodine (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protection of Alcohols as THPM Ethers
The protection of an alcohol as a THPM ether is achieved through a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile and displaces the iodide from this compound.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic methylene carbon of this compound, leading to the formation of the THPM ether and iodide as a byproduct.
Caption: Williamson Ether Synthesis of THPM Ethers.
Recommended Protocol
The choice of base and solvent is crucial for the success of the protection reaction and depends on the acidity of the alcohol being protected. For simple primary and secondary alcohols, a moderately strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is generally effective.
Protocol 2: General Procedure for the Protection of a Primary Alcohol as a THPM Ether
Materials:
-
Primary alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired THPM ether.
| Substrate Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Alcohol | NaH | THF or DMF | 0 °C to rt | 12-16 h |
| Secondary Alcohol | NaH | THF or DMF | 0 °C to rt | 16-24 h |
| Phenol | K₂CO₃ | Acetone or DMF | rt to 50 °C | 8-12 h |
Table 1: Representative Conditions for THPM Ether Formation.
Stability of THPM Ethers
The stability of the THPM protecting group is a key consideration for its application in multi-step synthesis. As a simple ether, the THPM group is expected to be stable to a wide range of non-acidic conditions.
-
Stable to:
-
Strongly basic conditions (e.g., NaOH, LDA, n-BuLi)
-
Nucleophilic reagents (e.g., Grignard reagents, organolithiums)
-
Reducing agents (e.g., LiAlH₄, NaBH₄)
-
Oxidizing agents that do not cleave ethers (e.g., PCC, Swern oxidation)
-
-
Labile to:
-
Strong acidic conditions (e.g., HBr, HI, strong Lewis acids)
-
This stability profile makes the THPM group a potentially useful alternative to other ether-based protecting groups like the benzyl (Bn) group, especially when hydrogenolysis conditions for Bn deprotection are not compatible with other functional groups in the molecule.
Deprotection of THPM Ethers
The cleavage of the THPM ether to regenerate the parent alcohol is a critical step. As with other simple alkyl ethers, the cleavage of the C-O bond in a THPM ether typically requires harsh conditions, such as treatment with strong acids or Lewis acids.[3][4]
Acid-Catalyzed Cleavage
Strong protic acids like HBr and HI can cleave ethers. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. This method is often harsh and may not be suitable for sensitive substrates.
Lewis Acid-Mediated Cleavage
Lewis acids are often more effective and can offer milder conditions for ether cleavage. Reagents like boron tribromide (BBr₃), boron trichloride (BCl₃), and trimethylsilyl iodide (TMSI) are known to cleave ethers. The choice of Lewis acid and reaction conditions can sometimes allow for selective cleavage of different types of ethers.
Caption: Lewis Acid-Mediated Cleavage of a THPM Ether.
Protocol 3: Representative Procedure for the Deprotection of a THPM Ether using Boron Tribromide
Materials:
-
THPM-protected alcohol
-
Boron tribromide (BBr₃) solution in DCM
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the THPM-protected alcohol (1.0 eq) in anhydrous DCM at -78 °C, add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood.
Comparison with the THP Protecting Group
| Feature | THP Group | THPM Group |
| Reagent | Dihydropyran (DHP) | This compound |
| Introduction | Acid-catalyzed addition to an alkene | Williamson ether synthesis (base-mediated SN2) |
| Stereochemistry | Creates a new stereocenter (diastereomers) | No new stereocenter at the protected oxygen |
| Linkage | Acetal | Ether |
| Stability | Labile to acid, stable to base | Stable to base, requires strong acid/Lewis acid for cleavage |
| Cleavage | Mild acidic hydrolysis | Harsher conditions (strong acid or Lewis acid) |
Table 2: Comparison of THP and THPM Protecting Groups.
Conclusion
The use of this compound to introduce the tetrahydropyranylmethyl (THPM) protecting group represents a niche but potentially valuable strategy in organic synthesis. The primary advantage of the THPM group over the more common THP group is the avoidance of diastereomer formation upon protection of chiral alcohols. While the introduction of the THPM group is straightforward via a Williamson ether synthesis, its cleavage requires harsher conditions, which may limit its applicability in the presence of other sensitive functional groups. Nevertheless, for substrates where the formation of diastereomers is problematic and harsh deprotection conditions are tolerable, the THPM group serves as a useful tool in the synthetic chemist's arsenal. Further research into milder and more selective methods for the cleavage of THPM ethers would undoubtedly enhance the utility of this protecting group.
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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Application Note & Protocols: Strategic Use of 2-(Iodomethyl)tetrahydropyran in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydropyran (THP) Moiety
In the landscape of modern organic synthesis and medicinal chemistry, 2-(iodomethyl)tetrahydropyran has emerged as a highly versatile and valuable building block. Its structure uniquely combines two key features: a primary alkyl iodide, which is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions, and a tetrahydropyran (THP) ring.[1] The THP moiety is of particular interest in drug development, where it often serves as a bioisostere for cyclohexane or morpholine groups.[2] By replacing a lipophilic carbocycle with the more polar THP ring, researchers can fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, and introduce a potential hydrogen bond acceptor via the ring oxygen to enhance target binding.[3] This strategic combination makes this compound an ideal reagent for introducing the THP motif into a wide array of molecular scaffolds.
This guide provides a detailed examination of the mechanistic principles governing its reactivity and offers robust, field-proven protocols for its application in key synthetic transformations.
Mechanistic Considerations: The Dominance of the SN2 Pathway
The reactivity of this compound is overwhelmingly governed by the SN2 mechanism. Several structural factors contribute to this high degree of predictability:
-
Substrate Structure: The electrophilic carbon is primary (1°). This structure experiences minimal steric hindrance, allowing for facile backside attack by a nucleophile.[4] Conversely, the formation of a primary carbocation required for an SN1 pathway is highly energetically unfavorable.
-
Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. Its large atomic radius allows for the distribution of the negative charge, making it very stable upon dissociation. This stability significantly lowers the activation energy of the transition state.[5]
-
Concerted Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the carbon-iodine bond is simultaneously broken. This process occurs through a trigonal bipyramidal transition state and results in the inversion of stereochemistry if the carbon were a chiral center.[4][6]
Figure 1: General SN2 mechanism for this compound.
Application Protocols: Synthesis of Key Functional Groups
The following protocols are designed to be robust and adaptable. They highlight the reaction of this compound with common classes of nucleophiles.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting an alcohol with this compound. The key is the initial deprotonation of the alcohol to form a potent alkoxide nucleophile.
A. Materials
-
This compound (1.0 eq)
-
Alcohol of choice (e.g., phenol, benzyl alcohol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
B. Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly nucleophilic alkoxide.[7] The evolution of H₂ gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Validation Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with Et₂O and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: N-Alkylation for Amine Synthesis
This protocol details the direct alkylation of a primary or secondary amine. A mild, non-nucleophilic base is used to neutralize the HI generated in situ.
A. Materials
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or DMF
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
B. Step-by-Step Methodology
-
Setup: To a round-bottom flask, add the amine (1.2 eq), the base (K₂CO₃ or DIPEA, 2.0 eq), and the solvent (CH₃CN or DMF).
-
Electrophile Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 50-80 °C and stir for 6-24 hours. Causality Note: Amines are sufficiently nucleophilic to react directly, but the reaction produces HI, which would protonate the starting amine, rendering it non-nucleophilic.[8] The added base prevents this by neutralizing the acid as it forms.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any solids (if K₂CO₃ was used) and concentrate the filtrate. If DMF was the solvent, dilute the reaction mixture with EtOAc and wash extensively with water to remove the DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting amine derivative by flash column chromatography.
Protocol 3: S-Alkylation for Thioether (Sulfide) Synthesis
This protocol leverages the high nucleophilicity of thiolates to efficiently form thioethers.
A. Materials
-
This compound (1.0 eq)
-
Thiol of choice (1.1 eq)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH) (1.2 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
B. Step-by-Step Methodology
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in MeOH (if using NaOH) or THF (if using NaH). Cool the solution to 0 °C.
-
Base Addition: Add the base (1.2 eq) and stir for 20-30 minutes at 0 °C. Causality Note: Thiols are more acidic than alcohols, but deprotonation is still required to form the thiolate, which is an exceptionally potent nucleophile for SN2 reactions and has a low propensity to induce elimination side reactions.[9][10][11]
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Thiolate reactions are often very rapid.
-
Monitoring: Check for completion by TLC.
-
Work-up: Concentrate the reaction mixture to remove the bulk of the solvent. Partition the residue between DCM and water. Separate the layers and wash the organic phase with water and brine.
-
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude thioether can be purified by flash column chromatography.
Data Summary: Comparative Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Oxygen | Phenol, Benzyl Alcohol | NaH | DMF, THF | 0 to RT | 4-16 |
| Nitrogen | Piperidine, Aniline | K₂CO₃, DIPEA | CH₃CN, DMF | RT to 80 | 6-24 |
| Sulfur | Thiophenol, Butanethiol | NaOH, NaH | MeOH, THF | 0 to RT | 2-8 |
| Azide | Sodium Azide (NaN₃) | None | DMF, DMSO | RT to 60 | 4-12 |
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for performing and analyzing these nucleophilic substitution reactions.
Figure 2: A generalized workflow for synthesis and product isolation.
Conclusion
This compound is a robust and reliable electrophile for forging new carbon-heteroatom bonds. Its predictable reactivity via the SN2 pathway allows for the clean and efficient incorporation of the pharmaceutically relevant tetrahydropyran scaffold into diverse molecules. The protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.
References
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SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. Retrieved from [Link]
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Nucleophilic Substitution. (n.d.). Utah Tech University. Retrieved from [Link]
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Kadrowski, B. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Video]. YouTube. Retrieved from [Link]
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LibreTexts. (2024, September 30). Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Preparing Ethers. (n.d.). NC State University Libraries. Retrieved from [Link]
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Soderburg, T. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry with a Biological Emphasis. Retrieved from [Link]
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Pearson Study Prep. (2015, March 23). Reactions of Thiols. [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3. Retrieved from [Link]
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Ghosh, A. K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 2(4), 557-575. Retrieved from [Link]
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Application Notes & Protocols: 2-(Iodomethyl)tetrahydropyran as a Key Intermediate in Pharmaceutical Synthesis
Abstract: The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and metabolic stability. As a reactive intermediate, 2-(iodomethyl)tetrahydropyran serves as a robust alkylating agent, enabling the covalent introduction of the tetrahydropyran-2-ylmethyl moiety onto a variety of nucleophilic substrates. This guide provides an in-depth analysis of the synthesis, properties, and application of this compound, complete with detailed, field-tested protocols for its preparation and subsequent use in the synthesis of pharmaceutical precursors.
The Strategic Role of the Tetrahydropyran Moiety in Drug Design
The tetrahydropyran ring is a saturated six-membered cyclic ether that has become a cornerstone in modern drug discovery.[1][2] Its utility stems from several key attributes:
-
Bioisosterism: The THP ring is often employed as a bioisostere for a cyclohexane ring. By replacing a methylene (-CH₂) group with an oxygen atom, the overall lipophilicity of a molecule is reduced, which can significantly improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Rigidity: Compared to a flexible linear ether, the cyclic nature of the THP scaffold reduces the molecule's conformational entropy, which can lead to more favorable binding interactions with a biological target.
-
Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein or enzyme, potentially enhancing binding affinity and selectivity.
Given these advantages, functionalized THP derivatives are crucial building blocks. This compound, in particular, is a highly valuable intermediate due to the reactivity of its primary iodide, which makes it an excellent electrophile for constructing carbon-heteroatom bonds.[3]
Synthesis Protocol for this compound
The most reliable and scalable synthesis of this compound is a two-step process starting from the commercially available 2-furanmethanol. The process involves the reduction of the furan ring to a tetrahydropyran followed by a modified Finkelstein reaction.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methanol
This protocol describes the catalytic hydrogenation of 2-furanmethanol.
-
Materials & Equipment:
-
2-Furanmethanol
-
Ethanol (anhydrous)
-
5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) catalyst
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Inert gas supply (Nitrogen or Argon)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
-
Protocol:
-
Reactor Setup: Charge the high-pressure reactor vessel with 2-furanmethanol (1.0 eq) and ethanol (approx. 10 mL per 1 g of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen gas to the manufacturer's recommended pressure for this type of reduction (often 500-1000 psi). Begin stirring and heat the reaction to 60-80 °C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with additional ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (tetrahydro-2H-pyran-2-yl)methanol as a crude oil, which is often of sufficient purity for the next step.
-
Step 2: Synthesis of this compound via Finkelstein Reaction
This protocol converts the intermediate alcohol into the target iodide. The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen for another.[4] In this modified version, a tosylate or mesylate is first formed as an excellent leaving group, which is then displaced by iodide.[5]
-
Materials & Equipment:
-
(Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) as base and solvent
-
Sodium iodide (NaI) (3.0 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
-
Protocol:
-
Tosylation/Mesylation: Dissolve (tetrahydro-2H-pyran-2-yl)methanol in pyridine or DCM with Et₃N at 0 °C (ice bath). Slowly add TsCl or MsCl portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir and warm to room temperature overnight.
-
Intermediate Quench: Quench the reaction by slowly adding water. Extract the product into DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate or mesylate.
-
Finkelstein Reaction: Dissolve the crude tosylate/mesylate in anhydrous acetone. Add sodium iodide. The reaction is driven to completion by the precipitation of sodium tosylate or mesylate, which is insoluble in acetone.[5]
-
Reflux: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up: Cool the mixture to room temperature and filter to remove the precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between diethyl ether or ethyl acetate and water. Wash the organic layer with 10% sodium thiosulfate solution to remove any residual iodine, followed by brine.[6] Dry the organic layer over MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved via column chromatography if necessary.
-
Physicochemical Data and Safety Precautions
Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 43216-12-2 | [3][7][8] |
| Molecular Formula | C₆H₁₁IO | [3][7] |
| Molecular Weight | 226.06 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | Typically >98% (often stabilized with copper) | [7] |
| Storage | 4°C, protect from light | [7] |
Safety and Handling
This compound is a reactive alkylating agent and must be handled with appropriate caution.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines, except under controlled reaction conditions.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Application Protocol: N-Alkylation in Pharmaceutical Synthesis
The primary application of this compound is the alkylation of nucleophiles.[14] The soft nature of the iodide leaving group makes it particularly effective for the alkylation of soft nucleophiles, such as amines (N-alkylation) and thiols (S-alkylation).[15] This protocol provides a general method for the N-alkylation of a primary or secondary amine, a common step in building pharmaceutical scaffolds.
General N-Alkylation Reaction
Caption: General scheme for N-alkylation using this compound.
Step-by-Step Protocol: Synthesis of N-((Tetrahydro-2H-pyran-2-yl)methyl)aniline
-
Materials & Equipment:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)
-
-
Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aniline, anhydrous DMF or ACN, and the base (K₂CO₃).
-
Reagent Addition: Stir the suspension and add this compound dropwise via syringe.
-
Heating: Heat the reaction mixture to 60-80 °C. The reaction progress can be monitored by TLC or LC-MS, checking for the consumption of the starting aniline. Reactions are typically complete in 6-18 hours.
-
Work-up: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. If using DIPEA, proceed directly. Dilute the mixture with water and extract the product three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure N-((tetrahydro-2H-pyran-2-yl)methyl)aniline.
-
Characterization and Quality Control
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | Signals corresponding to the THP ring protons (multiplets at ~1.2-1.9 ppm and ~3.4-4.0 ppm) and a characteristic downfield-shifted doublet for the -CH₂I protons (~3.1-3.3 ppm). |
| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the iodinated methylene carbon at a highly shielded chemical shift (typically <10 ppm). |
| Mass Spec (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M]⁺ or related fragments. |
| HPLC/LC-MS | Purity Assessment & Reaction Monitoring | A single major peak indicating high purity; used to track the consumption of starting materials and formation of product. |
Conclusion
This compound is a potent and versatile chemical intermediate whose value in pharmaceutical synthesis is well-established. Its ability to serve as an efficient alkylating agent allows for the strategic incorporation of the beneficial tetrahydropyran moiety into lead compounds, thereby enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein provide a reliable framework for the synthesis and application of this important building block, empowering researchers and drug development professionals to accelerate their discovery programs.
References
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- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
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- Synthesis of tetrahydropyrans. (n.d.). Organic Chemistry Portal.
- CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran. (n.d.). CymitQuimica.
- Safety Data Sheet for 4-(Iodomethyl)tetrahydro-2H-pyran. (2025, December 20). Fisher Scientific.
- Finkelstein Reaction. (n.d.). Merck Index.
- Safety Data Sheet. (2025, December 12). MedchemExpress.com.
- Finkelstein reaction. (n.d.). In Wikipedia.
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- Finkelstein Reaction | Explanation. (n.d.). AdiChemistry.
- Finkelstein Reaction. (n.d.). SATHEE.
- Safety Data Sheet for Tetrahydropyran. (2010, September 9). Thermo Fisher Scientific.
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- 2-(Iodomethyl)tetrahydro-2H-pyran,98% (stabilized with Cu). (n.d.). ChemScene.
- The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate.
- 2-(Iodomethyl)tetrahydro-2H-pyran | CAS 43216-12-2. (n.d.). Iodo Chemical.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][16]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Retrieved from
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- Alkylating agents and platinum antitumor compounds. (2017, April 12). Oncohema Key.
- Alkylating Agents and Platinum Antitumor Compounds. (n.d.). ResearchGate.
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Application Notes and Protocols: A Comprehensive Guide to Alcohol Protection Using Tetrahydropyranyl (THP) Ethers
Introduction: The Strategic Imperative of Hydroxyl Protection
In the complex landscape of multi-step organic synthesis, particularly within drug discovery and development, the hydroxyl group presents a recurring strategic challenge. Its inherent nucleophilicity and moderate acidity necessitate its temporary masking to prevent undesirable side reactions. The tetrahydropyranyl (THP) ether stands as a venerable and highly effective protecting group for alcohols.[1][2] Formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting THP ether linkage transforms the reactive alcohol into a stable acetal, robust against a wide array of non-acidic reagents.[1][3]
This guide provides an in-depth exploration of the principles and protocols governing the use of THP derivatives for alcohol protection, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental procedures, and offer insights into troubleshooting and optimization.
A key advantage of the THP group is its stability in the presence of strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3][4] However, a critical consideration is the introduction of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, which can result in a mixture of diastereomers, potentially complicating purification and spectroscopic analysis.[1][4]
The Chemistry of THP Ether Formation and Cleavage: A Mechanistic Perspective
The formation and cleavage of THP ethers are both acid-catalyzed processes, proceeding through a resonance-stabilized oxocarbenium ion intermediate. Understanding this mechanism is crucial for selecting appropriate reaction conditions and troubleshooting.
Protection Mechanism: Acid-Catalyzed Addition
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The process is initiated by the protonation of the electron-rich double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. Subsequent deprotonation of the resulting oxonium ion by a weak base (such as the conjugate base of the acid catalyst or another alcohol molecule) yields the neutral THP ether and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.[1][3][5]
Caption: Mechanism of THP ether formation.
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
The deprotection of THP ethers is essentially the reverse of the protection reaction and is achieved through acid-catalyzed hydrolysis.[6] The process begins with the protonation of the ether oxygen atom of the THP group. This is followed by the cleavage of the C-O bond, which releases the alcohol and forms the same resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal.[7][8]
Caption: Mechanism of THP ether deprotection.
Experimental Protocols
The following protocols are provided as representative examples. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.
General Protocol for THP Protection of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred to minimize side reactions.[1]
Materials:
-
Primary Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[9]
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[9]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[9]
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Deprotection of a THP Ether
This protocol outlines a mild deprotection of a THP ether using a catalytic amount of a strong acid in an alcohol solvent.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount, e.g., 0.05 equiv) or another suitable acid.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the bulk of the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the deprotected alcohol, which can be further purified if necessary.
Catalyst and Condition Selection
The choice of acid catalyst is critical and depends on the substrate's sensitivity. A variety of catalysts can be employed for both protection and deprotection.
| Catalyst | Typical Conditions (Protection) | Typical Conditions (Deprotection) | Notes |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount in DCM at room temperature.[10] | Catalytic amount in MeOH or EtOH at room temperature. | A strong, inexpensive acid. Can sometimes lead to side reactions with sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in DCM at 0 °C to room temperature.[1][11] | Catalytic amount in EtOH, often with heating.[1] | A milder, less acidic catalyst, ideal for acid-sensitive molecules.[1] |
| Trifluoroacetic acid (TFA) | Catalytic amount in DCM at room temperature.[12] | Catalytic amount in MeOH at room temperature.[12] | A strong acid, useful for less reactive alcohols. |
| Amberlyst H-15 | Heterogeneous catalyst, used in DCM or neat.[13] | Heterogeneous catalyst, used in MeOH. | A solid-supported acid that can be easily filtered off, simplifying workup. |
| Bismuth(III) triflate | Catalytic amount under solvent-free conditions.[4] | Catalytic amount in a suitable solvent.[4] | A mild Lewis acid catalyst that is insensitive to small amounts of moisture.[4] |
| Zirconium(IV) chloride | Catalytic amount in DCM.[14] | Catalytic amount in MeOH.[14] | An efficient Lewis acid for both protection and deprotection under mild conditions.[14] |
| Iodine | Not typically used for protection. | Catalytic amount in MeOH at room temperature.[15] | A mild and selective reagent for deprotection.[15] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Not used for protection. | Catalytic amount in wet acetonitrile.[16] | A mild catalyst for deprotection, particularly useful when other acid-labile groups are present.[16] |
Troubleshooting and Key Considerations
Caption: Troubleshooting workflow for THP protection and deprotection.
-
Diastereomer Formation: As mentioned, the reaction of DHP with a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers.[1][4] This can be observed as a doubling of signals in NMR spectra and may require careful chromatographic separation if the diastereomers are separable.
-
Silica Gel-Induced Cleavage: Silica gel is weakly acidic and can cause the cleavage of THP ethers during column chromatography.[9] To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, or a small amount of triethylamine (~1%) can be added to the eluent.
-
Orthogonal Protection Strategies: The acid lability of the THP group makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups. This allows for selective deprotection in the presence of other protecting groups, a crucial aspect of complex molecule synthesis.
Safety Precautions
3,4-Dihydro-2H-pyran (DHP) is a highly flammable liquid and vapor.[17] It is also a skin and eye irritant.[17]
-
Handling: Always handle DHP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
-
Storage: Store DHP in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[20][21]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[17] Seek medical attention if irritation persists.
Conclusion
The tetrahydropyranyl ether remains a highly valuable and versatile protecting group for alcohols in modern organic synthesis. Its ease of formation, general stability, and straightforward removal under mild acidic conditions ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanisms and having access to robust protocols, researchers can effectively leverage the THP group to streamline their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. [Link]
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Loba Chemie. 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. [Link]
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Wikipedia. 3,4-Dihydropyran. [Link]
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Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(16), 2881-2884. [Link]
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Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 269–275. [Link]
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Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
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The Organic Chemistry Tutor. (2019). THP group for protecting alcohols. YouTube. [Link]
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ResearchGate. Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
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Royal Society of Chemistry. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]
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Common Organic Chemistry. Dihydropyran (DHP). [Link]
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Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
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Rezai, N., Meybodi, F. A., & Salehi, P. (2000). PROTECTION OF ALCOHOLS AND PHENOLS WITH DIHYDROPYRAN AND-DETETRAHYDROPYRANYLATION BY ZrCl4. Synthetic Communications, 30(10), 1799-1805. [Link]
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OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. [Link]
-
ResearchGate. (2006). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. [Link]
-
Srikrishna, A., Sattigeri, J. A., Viswajanani, R., & Yelamaggad, C. V. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(15), 2395-2398. [Link]
-
MySkinRecipes. THP Protected Alcohols. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & biodiversity, 6(8), 1183–1195. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2004). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. [Link]
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ResearchGate. (2001). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions. [Link]
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Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]
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Application Note: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans via Iodocyclization of Acyclic Precursors
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a recurring structural motif in a vast array of biologically active natural products, including marine toxins, polyether antibiotics, and potent anticancer agents.[1][2][3] The specific arrangement of substituents on the THP ring, particularly at the C2 and C6 positions, is often crucial for biological activity, making stereocontrolled synthesis a paramount challenge for organic chemists.[4][5][6][7]
Among the myriad of synthetic strategies, electrophilic iodocyclization has emerged as a powerful and reliable method for constructing the THP skeleton.[8][9] This approach utilizes readily available acyclic precursors—typically homoallylic alcohols—and proceeds under mild conditions to generate 2,6-disubstituted-4-iodomethyltetrahydropyrans. The resulting iodomethyl group serves as a versatile synthetic handle for further molecular elaboration, making this strategy highly attractive for applications in drug discovery and total synthesis.
This guide provides a detailed exploration of this synthetic strategy, grounded in mechanistic principles. It offers field-proven protocols and explains the critical parameters that govern the high levels of diastereoselectivity often achieved, empowering researchers to apply this methodology to complex synthetic challenges.
Mechanistic Underpinnings of Diastereoselective Iodocyclization
The success of the iodocyclization strategy hinges on a deep understanding of its underlying mechanism, which allows for the rational design of precursors to achieve a desired stereochemical outcome. The reaction is a classic example of electrophilic addition and intramolecular nucleophilic attack.
Causality of the Reaction Pathway:
-
Activation of the Alkene: The reaction is initiated by the activation of the alkene in the homoallylic alcohol precursor by an electrophilic iodine source (e.g., I₂, N-iodosuccinimide). This forms a cyclic iodonium ion intermediate.
-
Intramolecular Ring Closure: The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion. This ring-closing step is highly regioselective. According to Baldwin's rules, the 6-endo-trig cyclization to form the six-membered THP ring is favored over the 5-exo-trig pathway that would lead to a five-membered tetrahydrofuran.[8]
-
Stereochemical Control: The diastereoselectivity of the reaction is established during the intramolecular attack. The reaction typically proceeds through a low-energy, chair-like transition state. To minimize steric hindrance, the bulky substituents on the developing THP ring preferentially occupy pseudo-equatorial positions.[10][11][12][13] This conformational preference is the primary factor dictating the relative stereochemistry of the C2 and C6 substituents.
The general mechanism and the key transition state are illustrated below.
Caption: General mechanism of iodocyclization to form a 2,6-disubstituted THP.
Synthetic Workflow: From Precursor to Product
The overall strategy is straightforward and convergent, beginning with the synthesis of a suitable homoallylic alcohol. The stereocenters present in this acyclic precursor directly translate into the stereochemistry of the final cyclic product, making their initial preparation a critical aspect of the workflow.
Caption: Overall synthetic workflow for THP synthesis via iodocyclization.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of diastereomerically pure 2,6-disubstituted tetrahydropyrans. The choice of substrate and reaction conditions dictates the stereochemical outcome.
Protocol 1: Synthesis of cis-2,6-Disubstituted-4-iodomethyltetrahydropyran
This protocol is adapted from methodologies that favor the formation of the thermodynamically more stable cis-di-equatorial product through a chair-like transition state.
Materials & Reagents:
-
(4E)-1-Phenylhex-4-en-1-ol (1.0 equiv)
-
Iodine (I₂) (2.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Acetonitrile (MeCN), anhydrous (0.05 M)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol precursor (e.g., 200 mg, 1.13 mmol).
-
Solvent and Base: Add anhydrous acetonitrile (22 mL) and sodium bicarbonate (285 mg, 3.39 mmol). Cool the resulting suspension to 0 °C in an ice bath. Causality Note: NaHCO₃ is a mild base crucial for neutralizing the hydroiodic acid (HI) byproduct, preventing acid-catalyzed side reactions and decomposition.[9][14]
-
Iodine Addition: In a separate flask, dissolve iodine (717 mg, 2.82 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring reaction mixture over 15 minutes. The reaction will turn a dark brown/purple color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow or colorless.
-
Workup: Transfer the mixture to a separatory funnel. Add water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cis-2-phenyl-6-methyl-4-(iodomethyl)tetrahydropyran.
Protocol 2: Tandem Cross-Metathesis/Iodocyclization for trans-2,6-Disubstituted THP
This advanced protocol demonstrates how precursor geometry can be controlled to favor the trans product. It combines two powerful reactions in a tandem sequence.[15]
Part A: Cross-Metathesis to Form Homoallylic Alcohol Precursor
-
Reactants: δ,ε-Unsaturated alcohol (1.0 equiv), alkene partner (e.g., 1-pentene, 1.5 equiv), Grubbs' 2nd Generation Catalyst (2 mol%).
-
Procedure: Dissolve the alcohol and alkene partner in anhydrous DCM. Degas the solution. Add the catalyst and stir at 40 °C under an inert atmosphere until the starting alcohol is consumed (monitor by TLC/GC-MS). Purify by column chromatography to yield the desired (E)-homoallylic alcohol. Causality Note: The cross-metathesis reaction stereoselectively forms the (E)-alkene, which is crucial for directing the subsequent cyclization towards the trans-THP product.
Part B: Iodocyclization to Form trans-THP
-
Procedure: Using the (E)-homoallylic alcohol synthesized in Part A, follow the exact procedure outlined in Protocol 1 . The stereochemistry of the precursor alkene will direct the cyclization through a transition state that places the C6 substituent in a pseudo-axial position, leading to the trans-2,6-disubstituted product.[15]
Data Summary: Influence of Reaction Parameters
The diastereoselectivity of iodocyclization is highly dependent on substrate structure and reaction conditions. The table below summarizes representative data from the literature, highlighting these dependencies.
| Substrate (Homoallylic Alcohol) | Iodine Source | Additive/Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| (Z)-Hex-4-en-1-ol | I₂ | NaHCO₃ | CH₃CN | 85 | >95:5 | [8] |
| (E)-Hex-4-en-1-ol | I₂ | NaHCO₃ | CH₃CN | 82 | 10:90 | [8] |
| 1-Phenyl-(4E)-hex-4-en-1-ol | NIS | None | CH₂Cl₂ | 78 | 15:85 | [10] |
| 1-Phenyl-(4Z)-hex-4-en-1-ol | NIS | None | CH₂Cl₂ | 81 | >95:5 | [10] |
| (4E)-Hept-4-en-2-ol | I₂ | Pyridine | CHCl₃ | 75 | 20:80 | [8] |
NIS: N-Iodosuccinimide
Analysis: The data clearly demonstrates that the geometry of the double bond in the acyclic precursor is a primary determinant of the final product's stereochemistry. Z-alkenes consistently lead to cis-THPs, while E-alkenes predominantly yield trans-THPs. This provides a predictable and powerful tool for stereocontrolled synthesis.
Synthetic Utility: The Iodomethyl Group as a Linchpin
The iodomethyl group installed during the cyclization is not merely a byproduct; it is a key functional handle for downstream transformations. Its presence allows for the direct and efficient introduction of further molecular complexity, which is invaluable in the synthesis of natural product analogues and in structure-activity relationship (SAR) studies for drug development.
Caption: Versatility of the iodomethyl group for further synthetic elaboration.[16]
Conclusion
The synthesis of 2,6-disubstituted tetrahydropyrans using iodomethyl precursors via electrophilic cyclization is a robust, stereocontrollable, and highly valuable strategy in modern organic synthesis. By carefully designing the acyclic homoallylic alcohol precursor, chemists can exert precise control over the stereochemical outcome of the THP ring. The mild reaction conditions and the synthetic versatility of the resulting iodomethyl functionality make this method a go-to approach for accessing complex molecular architectures for pharmaceutical and materials science research.
References
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Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PubMed Central. [Link]
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2,6‐Disubstituted Tetrahydropyrans by Tandem Cross‐Metathesis/Iodocyclisation. ResearchGate. [Link]
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Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PubMed Central. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
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An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
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A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Cambridge. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications. [Link]
-
Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations. PubMed. [Link]
-
Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. PubMed Central. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
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Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. National Institutes of Health. [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
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Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health. [Link]
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The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. PubMed Central. [Link]
-
Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. PubMed. [Link]
-
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. Organic Chemistry Portal. [Link]
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Application Note: A Detailed Protocol for the Finkelstein Halogen Exchange Synthesis of 2-(Iodomethyl)tetrahydropyran
Abstract: This document provides a comprehensive experimental guide for the synthesis of 2-(iodomethyl)tetrahydropyran from 2-(chloromethyl)tetrahydropyran via the Finkelstein reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, outlines robust methods for in-process monitoring and final product validation, and emphasizes critical safety considerations.
Introduction and Scientific Rationale
The Finkelstein reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for halogen exchange in alkyl halides.[1][2] Named after the German chemist Hans Finkelstein, this reaction typically involves converting an alkyl chloride or bromide into the corresponding alkyl iodide.[1][3] The transformation is an equilibrium process governed by the principles of nucleophilic substitution and solubility.[3]
The synthesis of this compound is a valuable application of this reaction, as the resulting iodo-compound is a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to the excellent leaving group ability of the iodide.[4] The procedure detailed herein leverages the differential solubility of sodium halides in acetone to drive the reaction to completion, ensuring a high yield of the desired product.[2]
Mechanistic Insight: An SN2 Pathway Driven by Precipitation
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this specific application, the iodide ion (I⁻) from sodium iodide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the tetrahydropyran ring. This occurs in a single, concerted step where the carbon-iodine bond forms simultaneously as the carbon-chlorine bond breaks.[1]
The choice of acetone as the solvent is critical to the success of the reaction and is a classic example of applying Le Châtelier's principle to synthetic chemistry.[5][6] The key lies in the solubility properties of the salts involved:
Safety and Reagent Handling
Mandatory Safety Protocols: All procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for extended handling), and chemical splash goggles, must be worn at all times.
-
2-(Chloromethyl)tetrahydropyran (CAS: 18420-41-2): This is a flammable liquid.[12] Keep away from heat, sparks, and open flames. Avoid inhalation and contact with skin and eyes.[13]
-
Sodium Iodide (CAS: 7681-82-5): Causes skin and serious eye irritation.[14][15] Avoid breathing dust. Wash skin thoroughly after handling.[14][16] It is also hygroscopic and light-sensitive; store in a tightly closed container in a cool, dry place.[14][16]
-
Acetone (CAS: 67-64-1): Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.
-
Diethyl Ether (CAS: 60-29-7): Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. Use with extreme caution away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a ~10 gram scale synthesis but can be adjusted proportionally.
Materials and Equipment
-
Reagents:
-
2-(Chloromethyl)tetrahydropyran (≥97%)
-
Sodium Iodide (anhydrous, ≥99%)
-
Acetone (anhydrous, ACS grade)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled condenser with appropriate tubing
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel (250 mL or 500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Reaction Setup and Execution
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reagent Addition:
-
To the 250 mL round-bottom flask, add sodium iodide (16.7 g, 111.4 mmol, 1.5 equivalents).
-
Add anhydrous acetone (120 mL) and the magnetic stir bar.
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Using a syringe or dropping funnel, add 2-(chloromethyl)tetrahydropyran (10.0 g, 74.3 mmol, 1.0 equivalent) to the stirring solution.
-
-
Reaction Conditions:
-
Attach the water-cooled condenser to the flask.
-
Heat the mixture to a gentle reflux (approx. 56 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring. A fine white precipitate (NaCl) will begin to form, indicating the reaction is proceeding.
-
Allow the reaction to proceed for 16-24 hours.
-
In-Process Monitoring (Self-Validating System)
The reaction's progress can be reliably monitored using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A 9:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Procedure: Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture, dilute it with a small amount of ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.
-
Visualization: Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots.
-
Completion Criteria: The reaction is considered complete when the spot corresponding to the starting material, 2-(chloromethyl)tetrahydropyran, is no longer visible or has significantly diminished.
Work-up and Product Isolation
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A significant amount of white precipitate should be visible.
-
Salt Removal: Filter the reaction mixture through a Buchner funnel to remove the precipitated sodium chloride. Wash the collected solid with a small amount of cold acetone (2 x 20 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washes in a round-bottom flask and concentrate the solution using a rotary evaporator to remove the acetone.
-
Liquid-Liquid Extraction:
-
Transfer the resulting oily residue to a 250 mL separatory funnel using diethyl ether (~100 mL).
-
Add deionized water (~50 mL) and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any trace iodine, which would appear as a yellow or brown color.
-
Saturated brine solution (1 x 30 mL) to remove residual water.
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate, swirl, and let it stand for 15-20 minutes until the liquid is clear.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound as a colorless to pale yellow liquid.[4]
-
Purification (Optional)
For most applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.
Data Summary and Visualization
Table 1: Experimental Parameters
| Parameter | Value | Moles (mmol) | Equivalents |
| 2-(Chloromethyl)tetrahydropyran | 10.0 g | 74.3 | 1.0 |
| Sodium Iodide | 16.7 g | 111.4 | 1.5 |
| Anhydrous Acetone | 120 mL | - | - |
| Reaction Temperature | Reflux (~56 °C) | - | - |
| Reaction Time | 16-24 hours | - | - |
| Theoretical Yield | 16.8 g | 74.3 | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization and Trustworthiness
To ensure the integrity of the experimental outcome, the identity and purity of the final product, this compound (MW: 226.06 g/mol ), must be confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected characteristic signals (in CDCl₃) would include:
-
Multiplets in the range of 3.3-4.0 ppm corresponding to the protons on the tetrahydropyran ring adjacent to the oxygen atom (-CH₂-O- and -CH-O-).
-
A doublet around 3.1-3.2 ppm for the iodomethyl protons (-CH₂I).
-
Multiplets in the range of 1.2-1.9 ppm for the remaining methylene protons on the tetrahydropyran ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show 6 distinct signals, with the iodomethyl carbon appearing at a characteristic upfield shift (typically < 10 ppm) due to the heavy atom effect of iodine.
-
Mass Spectrometry (MS): Analysis by GC-MS or ESI-MS should show a molecular ion peak (M⁺) corresponding to the product's molecular weight (m/z = 226).
-
Infrared (IR) Spectroscopy: The IR spectrum should feature strong C-H stretching peaks around 2850-2950 cm⁻¹ and a prominent C-O-C stretching band characteristic of the ether linkage around 1080-1120 cm⁻¹. The C-Cl stretch of the starting material (around 650-750 cm⁻¹) should be absent.
By employing these analytical techniques, researchers can be confident in the identity, structure, and purity of the synthesized this compound, ensuring the trustworthiness of the protocol.
References
- Filo. (2025, August 3). What is the role of acetone in finkelstein reaction?
- Various Authors. (2018, May 9). Why is acetone used in Finkelstein with NAI? Quora.
- Various Authors. (2017, May 25). What is the role of dry acetone in a Finkelstein reaction? Quora.
- UCLA Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Finkelstein reaction.
- Wikipedia. Finkelstein reaction.
- University of Wisconsin-Madison, Department of Chemistry. (2004). Chapter 8 Workshop.
- ChemSupply Australia. (2024, July 9). Safety Data Sheet SODIUM IODIDE.
- Sigma-Aldrich. Sodium iodide - Safety Data Sheet.
- Penta. (2024, September 26). Sodium iodide - SAFETY DATA SHEET.
- Edvotek. Sodium Iodide - Safety Data Sheet.
- Various Authors. (2013, November 15). Why are NaCl and NaBr not soluble, whereas NaI is soluble in acetone (in the Finkelstein reaction)? Chemistry Stack Exchange.
- MilliporeSigma. (2025, November 6). Sodium iodide - SAFETY DATA SHEET.
- Various Authors. (2016, July 20). Role of acetone in the Finkelstein reaction. Chemistry Stack Exchange.
- ChemicalBook. (2025, February 1). 2-(CHLOROMETHYL)TETRAHYDROPYRAN - Safety Data Sheet.
- BYJU'S. Finkelstein Reaction.
- Various Authors. (2013, June 15). I have a question about solubility. Reddit.
- AdiChemistry. FINKELSTEIN REACTION | EXPLANATION.
- J&K Scientific LLC. (2025, February 17). Finkelstein Reaction.
- SATHEE JEE. Finkelstein Reaction.
- ChemicalBook. This compound(43216-12-2) 1H NMR.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-(Chloromethyl)tetrahydropyran.
- BLD Pharm. 18420-41-2|2-(Chloromethyl)tetrahydro-2H-pyran.
- ChemicalBook. (2025, January 27). 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2.
- Organic Chemistry Portal. Finkelstein Reaction.
- SynArchive. Finkelstein Reaction.
- Conier Chem&Pharma Limited. Buy 2-(CHLOROMETHYL)TETRAHYDRO-2H-PYRAN.
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- Organic Chemistry Portal. Tetrahydropyran synthesis.
- MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- NIH National Center for Biotechnology Information. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.
- Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis.
- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- ChemScene. 2-(Iodomethyl)tetrahydro-2H-pyran,98% (stabilized with Cu).
- CymitQuimica. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran.
- MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition.
- Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodo-2-methylpropane.
- ResearchGate. (2025, August 6). NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
- Google Patents. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
- Sigma-Aldrich. 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5.
- ChemicalBook. 4-(Iodomethyl)tetrahydro-2H-pyran synthesis.
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Application Notes & Protocols: The Strategic Application of 2-(Iodomethyl)tetrahydropyran in the Synthesis of Bioactive Natural Products
For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: Beyond a Protecting Group Precursor
2-(Iodomethyl)tetrahydropyran is a versatile, reactive intermediate whose utility in complex molecule synthesis extends far beyond the conceptual introduction of a tetrahydropyranyl (THP) protecting group. The inherent reactivity of the C-I bond, positioned on a flexible six-membered ring, makes this reagent a powerful tool for the stereoselective construction of the tetrahydropyran motif itself, a scaffold prevalent in a vast array of biologically active natural products.[1][2] This document serves as a technical guide to the strategic application of this compound and its in-situ generated analogues in the total synthesis of natural products, with a particular focus on its role as a key electrophile in intramolecular cyclization reactions.
The tetrahydropyran ring is a privileged structure in natural products, often forming the core of molecules with significant therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial agents.[3] Consequently, the development of efficient and stereocontrolled methods for its synthesis is of paramount importance.[4] While various strategies such as Prins cyclizations, hetero-Diels-Alder reactions, and oxa-Michael additions are employed, the use of this compound as a reactive handle for intramolecular alkylation offers a direct and often highly stereoselective route to substituted THP rings.[5][6]
This application note will delve into the mechanistic underpinnings of this strategy, provide detailed protocols for its implementation, and showcase its utility through the lens of the total synthesis of the diarylheptanoid natural product, (-)-centrolobine.[7]
Core Application: Intramolecular Alkylation for Tetrahydropyran Ring Formation
The primary application of this compound in natural product synthesis is as a key building block for the construction of the THP ring itself. The iodomethyl group serves as a potent electrophile, susceptible to displacement by a suitably positioned internal nucleophile. This intramolecular SN2 reaction is a powerful method for forging the C-O bond that closes the tetrahydropyran ring.
The stereochemical outcome of this cyclization is often dictated by the conformational preferences of the acyclic precursor, leading to a high degree of diastereoselectivity. This is particularly valuable in the synthesis of 2,6-disubstituted tetrahydropyrans, where achieving the desired cis or trans relationship is crucial for biological activity.
Mechanistic Rationale: A Conformationally Controlled Cyclization
The stereoselectivity of the intramolecular alkylation is rooted in the principles of conformational analysis. The acyclic precursor, containing both the nucleophile and the iodomethyl-bearing stereocenter, will adopt a low-energy chair-like transition state to minimize steric interactions. The substituents will preferentially occupy equatorial positions, thus directing the trajectory of the nucleophilic attack and defining the stereochemistry of the newly formed C-O bond and the resulting substituents on the THP ring.
Caption: Conformational control in THP ring formation.
Case Study: Total Synthesis of (-)-Centrolobine
(-)-Centrolobine is a diarylheptanoid natural product that exhibits promising anti-leishmanial activity.[7] Its structure features a 2,6-cis-disubstituted tetrahydropyran ring, making it an excellent target to demonstrate the utility of the intramolecular alkylation strategy. Several total syntheses of (-)-centrolobine have been reported, employing various methods to construct the central THP ring.[8][9][10] One elegant approach involves an intramolecular amide enolate alkylation, where a this compound-like intermediate is generated in situ.[5]
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-centrolobine reveals that the key tetrahydropyran ring can be formed from an acyclic precursor via an intramolecular C-O bond formation. This disconnection highlights the importance of a reactive electrophilic handle, such as an iodomethyl group, at the C6 position and a nucleophile at the C2 position.
Caption: Retrosynthetic analysis of (-)-centrolobine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 2,6-disubstituted tetrahydropyrans and are representative of the steps that would be involved in a total synthesis employing an in-situ generated this compound intermediate.
Protocol 1: Synthesis of the Acyclic Precursor
This protocol describes the synthesis of a key acyclic intermediate poised for intramolecular cyclization.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Alcohol Protection | 1. Starting alcohol, TBSCl, Imidazole, DMF, 0 °C to rt. | Protection of a primary alcohol as a silyl ether. |
| 2 | Chiral Aldol Reaction | 2. Protected alcohol, n-BuLi, chiral auxiliary, aldehyde, THF, -78 °C. | Stereoselective formation of a new C-C bond and introduction of a hydroxyl group. |
| 3 | Hydroxyl Group Inversion | 3. Aldol product, MsCl, Et3N, CH2Cl2; then NaN3, DMF. | Conversion of the hydroxyl group to an azide with inversion of stereochemistry. |
| 4 | Azide Reduction | 4. Azide, H2, Pd/C, EtOAc. | Reduction of the azide to an amine. |
| 5 | Amide Formation | 5. Amine, Acetic Anhydride, Pyridine. | Formation of the corresponding amide. |
| 6 | Silyl Ether Deprotection | 6. Amide, TBAF, THF. | Selective deprotection of the primary alcohol. |
| 7 | Iodination | 7. Alcohol, I2, PPh3, Imidazole, CH2Cl2. | Conversion of the primary alcohol to the corresponding iodide. |
Protocol 2: Intramolecular Amide Enolate Alkylation
This protocol details the key cyclization step to form the tetrahydropyran ring.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Enolate Formation | 1. Acyclic iodide precursor in THF, cool to -78 °C. | Preparation for deprotonation. |
| 2 | Deprotonation | 2. Add KHMDS (1.0 M in THF) dropwise at -78 °C. | Formation of the potassium amide enolate. |
| 3 | Intramolecular Cyclization | 3. Stir at -78 °C for 2-4 hours. | Intramolecular SN2 displacement of the iodide to form the THP ring. |
| 4 | Workup | 4. Quench with saturated aqueous NH4Cl, warm to rt, extract with EtOAc. | Isolation of the cyclized product. |
| 5 | Purification | 5. Dry over Na2SO4, concentrate, and purify by flash column chromatography. | Purification of the 2,6-cis-disubstituted tetrahydropyran. |
Data Summary
The following table summarizes typical outcomes for the intramolecular amide enolate alkylation to form a 2,6-cis-disubstituted tetrahydropyran.
| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Acyclic Iodo-Amide | 2,6-cis-Amido-THP | 75-85 | >95:5 |
Conclusion and Future Outlook
This compound and its in-situ generated analogues are highly effective reagents for the stereoselective synthesis of tetrahydropyran rings in the context of natural product total synthesis. The intramolecular alkylation strategy provides a robust and often high-yielding method for the construction of this important heterocyclic motif. The case study of (-)-centrolobine highlights the power of this approach in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the development and application of such efficient and stereoselective synthetic methodologies will remain a cornerstone of drug discovery and development.
References
- Reddy, B. V. S., et al. (2011). A versatile chiron approach to the tetrahydropyranyl diarylheptanoid natural products (−)-centrolobine and (+)-centrolobine has been described. Tetrahedron: Asymmetry, 22(16-17), 1635-1640.
-
Reddy, B. V. S., et al. (2015). Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via intramolecular amide enolate alkylation: total synthesis of (-)-centrolobine. The Journal of Organic Chemistry, 80(6), 3315-3320. [Link]
- Ford, H. (2023). Synthesis of Tetrahydropyran Natural Products. CrossWorks, College of the Holy Cross.
- Fuwa, H., Noto, K., & Sasaki, M. (2010). A concise total synthesis of (±)-centrolobine. Heterocycles, 82(1), 639-644.
- Nakata, M., et al. (2008). Stereoselective Synthesis of (−)-Centrolobine. Organic Letters, 10(14), 3053-3056.
- Krishnaji, T. (2021). Total Syntheses of Centrolobines: A Two‐Decade Journey. ChemistrySelect, 6(45), 12693-12711.
-
Clarke, P. A., & Santos, S. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(23), 4235-4242. [Link]
- Tadiparthi, K. (2017). Lipase-Catalyzed Resolution of 1-[4-(Benzyloxy)phenyl]hex-5-en-3-ol: Synthesis of (-)-Centrolobine. ChemistrySelect, 2(3), 1168-1171.
-
O'Doherty, G. A., & Lee, D. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Accounts of Chemical Research, 45(7), 1087-1099. [Link]
- An, C., & Wu, Y. (2010). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum.
-
Priede, M., et al. (2024). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. Plants, 13(6), 775. [Link]
- Scott, T. Z., Armelin, V. F., & Movassaghi, M. (2020). Concise Total Synthesis and Stereochemical Assignment of (–)-Psychotridine. ChemRxiv.
-
Greaney, M. F., et al. (2007). An intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones produces hetero- and carbocycles containing quaternary centers adjacent to secondary or tertiary centers. Organic Letters, 9(10), 1931-1934. [Link]
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Application Notes and Protocols: Stereoselective Synthesis of Tetrahydropyrans via the Prins Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold, forming the core structural framework of numerous biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its prevalence in pharmacologically active agents makes the development of efficient and stereoselective methods for its synthesis a critical endeavor in organic chemistry and drug discovery.[3][4][5] Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile tool for the construction of substituted tetrahydropyran rings from simple acyclic precursors. This application note provides a detailed overview of the Prins cyclization mechanism, experimental protocols for its implementation, and expert insights into achieving high stereoselectivity.
The Prins Cyclization: A Mechanistic Overview
The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol.[6] The reaction proceeds through a key oxocarbenium ion intermediate, which is then intramolecularly trapped by the alkene to forge the tetrahydropyran ring.[1][6] The stereochemical outcome of the cyclization is often dictated by a chair-like transition state, which allows for a high degree of control over the relative stereochemistry of the newly formed chiral centers.[4][6]
The generally accepted mechanism involves the following key steps:
-
Activation of the Carbonyl: A Brønsted or Lewis acid activates the aldehyde, making it more electrophilic.
-
Formation of the Oxocarbenium Ion: The homoallylic alcohol attacks the activated aldehyde, leading to the formation of a key oxocarbenium ion intermediate.
-
Intramolecular Cyclization: The pendant alkene attacks the oxocarbenium ion in an endocyclic fashion, forming the tetrahydropyran ring. This step typically proceeds through a chair-like transition state to minimize steric interactions, which is the basis for the reaction's stereoselectivity.
-
Nucleophilic Quench: The resulting tertiary carbocation is quenched by a nucleophile (often the conjugate base of the acid catalyst or a solvent molecule) to yield the final product.
Caption: General Mechanism of the Acid-Catalyzed Prins Cyclization.
Controlling Stereoselectivity and Overcoming Challenges
While the Prins cyclization is a powerful tool, achieving high stereoselectivity and avoiding side reactions requires careful consideration of the reaction conditions. One of the major challenges is the potential for racemization through a competing oxonia-Cope rearrangement.[1][2] This side reaction can be influenced by the nature of the substituents on the homoallylic alcohol.[1]
To enhance stereoselectivity and minimize unwanted side reactions, several variations of the Prins cyclization have been developed:
-
Silyl-Prins Cyclization: The use of allylsilanes or vinylsilanes as nucleophiles can lead to cleaner reactions and better selectivity due to the stabilization of the carbocation intermediate beta to the silicon atom.[7]
-
Tandem Reactions: The Prins cyclization can be incorporated into tandem reaction sequences, such as allylation-silyl-Prins cyclization, to rapidly build molecular complexity.[1]
-
Catalyst Selection: The choice of Lewis or Brønsted acid is crucial and can significantly impact the reaction's outcome.[8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing the Prins cyclization.
Protocol 1: FeCl₃-Catalyzed Prins Cyclization
This protocol describes a general procedure for the synthesis of 4-halotetrahydropyrans using ferric chloride as a Lewis acid catalyst.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Ferric Chloride (FeCl₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and the aldehyde.
-
Dissolve the starting materials in anhydrous DCM.
-
To the stirred solution, add anhydrous FeCl₃ in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting starting material), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[6]
Protocol 2: BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization
This protocol is a modification for the synthesis of polysubstituted 4-chlorotetrahydropyrans and is particularly useful for silyl-Prins cyclizations.[6]
Materials:
-
Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) Chloride (BiCl₃) (0.05 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Flame-dried flask
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend BiCl₃ in anhydrous DCM.
-
Add the aldehyde to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl to the cooled mixture and stir for 5 minutes.
-
Add a solution of the vinylsilyl alcohol in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.[6]
-
Upon consumption of the starting material, partially evaporate the solvent under reduced pressure.
-
Filter the concentrated mixture through a small plug of silica gel, eluting with an appropriate solvent system.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purify the product by silica gel column chromatography.[6]
Caption: A typical experimental workflow for the Prins cyclization.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is a critical parameter in the Prins cyclization, influencing reaction efficiency, stereoselectivity, and the nature of the final product.[6] The following table summarizes quantitative data from selected experimental protocols, highlighting the performance of different Lewis and Brønsted acid catalysts.
| Catalyst System | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| FeCl₃ | Homoallylic alcohol, Aldehyde | DCM | RT | 1-4 | 85-95 | >95:5 | [6] |
| BiCl₃/TMSCl | Vinylsilyl alcohol, Aldehyde | DCM | 0 | 0.5-1 | 80-92 | >98:2 | [6] |
| InCl₃ | Homoallylic alcohol, Aldehyde | DCM | RT | 2-6 | 88-96 | High cis selectivity | [10] |
| TFA | Enol ether, Aldehyde | DCM | RT | 1-3 | 42-85 | 95:5 to 50:50 | [11] |
| Amberlyst® 15 | Homoallylic alcohol, Aldehyde | DCM | RT | 2-5 | 75-90 | High cis selectivity | [2] |
| NbCl₅ | 3-Buten-1-ol, Aldehyde | DCM | RT | 0.5-1 | 90-98 | High cis selectivity | [10] |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Decomposition of starting materials or product- Inefficient workup | - Monitor the reaction closely by TLC and ensure it goes to completion.- Use a milder catalyst or lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.- Optimize the extraction and purification steps. |
| Poor Stereoselectivity | - Competing reaction pathways (e.g., oxonia-Cope rearrangement)- Inappropriate catalyst or solvent choice | - Screen different Lewis or Brønsted acids.- Vary the reaction temperature; lower temperatures often favor higher selectivity.- Consider a silyl-Prins or other modified Prins cyclization strategy. |
| Formation of Side Products | - Elimination to form dienes- Formation of tetrahydrofuran derivatives- Polymerization | - Use a less acidic catalyst.- Add a non-nucleophilic base to scavenge protons.- Run the reaction at a lower concentration. |
| Racemization | - Reversible formation of the oxocarbenium ion- Oxonia-Cope rearrangement | - Use a catalyst system that promotes rapid and irreversible cyclization.- Choose substrates that disfavor the oxonia-Cope rearrangement. |
Conclusion
The Prins cyclization is a robust and highly valuable transformation for the stereoselective synthesis of tetrahydropyrans. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and awareness of potential side reactions are paramount to its successful application. The protocols and insights provided in this application note serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this powerful reaction in their synthetic endeavors.
References
-
Reddy, L. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
PubMed. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
Åbo Akademi University Research Portal. (n.d.). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. [Link]
-
ResearchGate. (2015). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. [Link]
-
ResearchGate. (2001). Acid-Promoted Prins Cyclizations of Enol Ethers To Form Tetrahydropyrans. [Link]
-
National Institutes of Health. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. [Link]
-
ResearchGate. (2022). Synthetic Applications of Prins Cyclization in Natural Product Syntheses. [Link]
-
ResearchGate. (2021). Focused Update on the Prins Reaction and the Prins Cyclization. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Bentham Science. (2010). The Prins Reaction: Advances and Applications. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Tetrahydropyran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Use of Tetrahydropyranyl (THP) Ethers in Organic Synthesis
Introduction: The Enduring Utility of the Tetrahydropyranyl Group
In the complex choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of choices for safeguarding hydroxyl groups, the tetrahydropyranyl (THP) ether has remained a stalwart protector for decades.[1][2] Its enduring popularity stems from a compelling combination of factors: the low cost of the primary reagent, 3,4-dihydro-2H-pyran (DHP); the simplicity of its installation and removal; and the robust stability of the resulting acetal under a wide range of non-acidic conditions.[2][3]
This technical guide provides an in-depth exploration of protecting group strategies involving THP ethers, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of THP ether formation and cleavage, provide detailed and validated experimental protocols, and offer field-proven insights to navigate the practical challenges and strategic applications of this versatile protecting group.
The Core Chemistry: Formation and Cleavage of THP Ethers
The chemistry of the THP group is fundamentally the chemistry of an acetal.[4][5] This understanding is crucial as it dictates the conditions for both its formation and its removal.
Mechanism of THP Ether Formation: An Acid-Catalyzed Addition
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The alcohol adds to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[3] The mechanism proceeds through three key steps:
-
Protonation of Dihydropyran (DHP): An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[3][6] This intermediate is the key electrophile in the reaction.
-
Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbocation to form a new carbon-oxygen bond.[3]
-
Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the THP ether product.[3][4]
Caption: Mechanism of Acid-Catalyzed THP Ether Formation.
Experimental Protocol 1: Protection of a Primary Alcohol
This protocol provides a general procedure for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred for substrates with acid-sensitive functional groups.[4][7]
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2-0.5 M concentration).
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) to the solution, followed by the addition of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the THP ether by flash column chromatography on silica gel.[4]
Table 1: Common Acidic Catalysts for THP Ether Formation
| Catalyst | Abbreviation | Typical Conditions | Notes |
| p-Toluenesulfonic acid | TsOH | Catalytic amount in DCM at 0 °C to room temperature | Strong acid, very efficient but can cause degradation of acid-sensitive substrates.[4] |
| Pyridinium p-toluenesulfonate | PPTS | Catalytic amount in DCM at room temperature | Milder, crystalline, non-hygroscopic solid; good for acid-sensitive substrates.[7][8] |
| Boron trifluoride etherate | BF₃·OEt₂ | Catalytic amount in DCM at 0 °C | Lewis acid catalyst, effective for hindered alcohols.[2] |
| Ceric ammonium nitrate | CAN | Catalytic amount in acetonitrile at room temperature | Mild conditions, can be used for a variety of alcohols.[9] |
| Montmorillonite K-10 clay | - | Heterogeneous catalyst, DCM or solvent-free, rt | Environmentally friendly, reusable catalyst.[2] |
| Silica-supported perchloric acid | HClO₄-SiO₂ | Catalytic amount, solvent-free at room temperature | Efficient heterogeneous catalyst for a range of alcohols and phenols.[10] |
Mechanism of THP Ether Deprotection: Acid-Catalyzed Hydrolysis
The cleavage of a THP ether is the reverse of its formation: an acid-catalyzed hydrolysis of the acetal.[5][8]
-
Protonation: The reaction is initiated by the protonation of the ether oxygen atom of the THP ring.[8]
-
Cleavage: This protonation facilitates the cleavage of the C-O bond, releasing the alcohol and forming the same resonance-stabilized oxocarbenium ion intermediate seen in the formation mechanism.[4][8]
-
Quenching: The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal.[8]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Experimental Protocol 2: Deprotection of a THP Ether
This protocol describes a standard method for the acidic hydrolysis of a THP ether using acetic acid in a mixture of tetrahydrofuran and water. These conditions are generally effective and mild enough to avoid side reactions with many other functional groups.
Materials:
-
THP-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the THP-protected alcohol in a 3:1:1 mixture of acetic acid:THF:H₂O. A typical concentration is 0.1-0.2 M.
-
Reaction Monitoring: Stir the solution at room temperature or gently warm to 40-45 °C to increase the rate of reaction.[1] Monitor the deprotection by TLC.
-
Workup: Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography if necessary.
Table 2: Selected Reagents for THP Ether Deprotection
| Reagent(s) | Conditions | Notes |
| Acetic Acid/THF/H₂O | 3:1:1 mixture, room temp. to 45 °C | A classic, reliable method.[1] |
| PPTS in Ethanol | Catalytic amount, reflux | Mild alcoholysis conditions, useful for substrates where water should be avoided.[1][4] |
| Iron(III) Tosylate | Catalytic amount in Methanol | A mild and chemoselective Lewis acid catalyst.[11] |
| Lithium Chloride in aq. DMSO | Excess LiCl, H₂O/DMSO, 90 °C | A non-acidic, neutral deprotection method, useful for highly acid-sensitive molecules.[7] |
| N-Bromosuccinimide (NBS) in water | NBS, β-cyclodextrin, H₂O, room temp. | An oxidative deprotection method under neutral conditions.[10] |
| Expansive Graphite | Catalytic amount in Methanol, 40-50 °C | A mild, heterogeneous catalyst that can be recycled.[12] |
Scientific Integrity & Logic: Field-Proven Insights
Stability Profile of THP Ethers
A primary advantage of the THP group is its stability under a wide range of conditions where many other protecting groups would fail. This makes it an excellent choice for multi-step syntheses.
-
Stable To:
-
Labile To:
The Diastereomer Dilemma
A significant drawback of the THP group is the creation of a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[10][13] When an already chiral alcohol is protected, a mixture of diastereomers is formed.[1][4] This can lead to:
-
Complicated NMR spectra, making characterization difficult.
-
Challenges in purification, as diastereomers may have very similar chromatographic properties.
For complex molecules or late-stage intermediates, it is often preferable to use an achiral acetal protecting group, such as methoxymethyl (MOM) ether, to avoid these complications.
Orthogonal Protecting Group Strategies
The acid lability of the THP group allows for its selective removal in the presence of other protecting groups that are stable to acid but cleaved under different conditions. This is the basis of an orthogonal protection strategy.[15]
Caption: Orthogonal deprotection of THP and Silyl ethers.
For instance, a THP ether can be cleaved with mild acid without affecting a silyl ether (like TBDMS), which requires a fluoride source (e.g., TBAF) for removal. Conversely, the silyl ether can be removed without affecting the THP ether. This orthogonality provides chemists with precise control over the sequence of synthetic transformations.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protection: Low or no yield of THP ether | 1. Insufficiently acidic catalyst.[13]2. Deactivated catalyst (e.g., old TsOH).3. Sterically hindered alcohol. | 1. Use a stronger acid catalyst (e.g., TsOH instead of PPTS) or increase the catalyst loading.2. Use fresh catalyst.3. Use a more reactive catalyst like BF₃·OEt₂ and consider increasing the reaction time or temperature. |
| Protection: Formation of byproducts | 1. Polymerization of DHP due to strong acid.2. Degradation of acid-sensitive functional groups in the substrate. | 1. Use a milder catalyst like PPTS.[16] Add DHP slowly to the reaction mixture.2. Employ a milder, chemoselective catalyst such as CAN or a heterogeneous catalyst.[9][16] |
| Deprotection: Incomplete reaction | 1. Insufficiently acidic conditions.2. Steric hindrance around the THP ether. | 1. Increase the concentration of acid, the reaction temperature, or the reaction time.2. Switch to a stronger acidic system or a different deprotection method from Table 2. |
| Deprotection: Degradation of product | The substrate contains other acid-labile functional groups. | Use milder, chemoselective deprotection conditions. Consider methods that operate under neutral pH, such as LiCl in aqueous DMSO or oxidative deprotection with NBS.[7][10] |
Conclusion
The tetrahydropyranyl ether, while one of the older protecting groups, remains a highly relevant and valuable tool in modern organic synthesis.[1][4] Its reliability, low cost, and predictable reactivity profile ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanisms, mastering the experimental protocols, and appreciating the strategic nuances of its stability and potential drawbacks, chemists can effectively leverage the THP group to streamline the synthesis of complex molecules.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9545–9547. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Relevant sections on THP ethers).
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. Retrieved from [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(43), 22625-22649. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. Retrieved from [Link]
-
Erland Stevens. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
- Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (3), 122-123.
- Peruncheralathan, S., & Ila, H. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6874-6877.
-
The Organic Chemistry Tutor. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ScienceDirect. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Retrieved from [Link]
-
Erland Stevens. (2019, January 8). THP ether protecting group - example [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of THP ethers using catalytic amount of acetyl chloride and 1.2 equiv DHP at rt. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Privileged Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones.[1] Its prevalence extends to medicinal chemistry, where the THP scaffold is considered a "privileged structure" due to its favorable pharmacokinetic properties.[2] The THP ring can act as a conformationally constrained ether, potentially improving a drug's metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile by lowering lipophilicity compared to its carbocyclic analogue, cyclohexane. Consequently, the development of efficient and stereoselective methods for constructing substituted THP rings is a cornerstone of modern organic synthesis, directly impacting the fields of drug discovery and natural product total synthesis.[3][4][5]
This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of tetrahydropyran derivatives, offering both mechanistic understanding and practical, field-proven protocols.
Strategic Approaches to Stereoselective Tetrahydropyran Synthesis
The construction of the THP ring with precise control over stereochemistry can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Key approaches include intramolecular cyclizations of acyclic precursors and cycloaddition reactions.
Prins Cyclization: A Classic and Versatile Tool
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[6][7] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the intramolecular alkene to forge the tetrahydropyran ring.[1] The stereochemical outcome is often highly predictable, proceeding through a chair-like transition state to afford predominantly cis- or trans-2,6-disubstituted products depending on the reaction conditions and substrates.[1][7]
Causality in Stereocontrol: The stereoselectivity of the Prins cyclization is governed by the preferred conformation of the key oxocarbenium ion intermediate during the intramolecular attack of the alkene. A diequatorial chair-like transition state is generally favored, leading to the observed stereochemical outcome.[8]
Methodological Variations:
-
Brønsted and Lewis Acid Catalysis: A wide range of acids can be employed, from protic acids like trifluoroacetic acid (TFA) to Lewis acids such as BF₃·OEt₂, InCl₃, and TMSOTf.[1][6][8] The choice of catalyst can influence reaction rates and, in some cases, the stereochemical course. For instance, certain Lewis acids can promote racemization through a 2-oxonia-Cope rearrangement, a factor that must be considered in asymmetric applications.[8]
-
Silyl-Prins Cyclization: The use of allylsilanes, vinylsilanes, or propargylsilanes as nucleophiles to trap the oxocarbenium ion is a powerful variant.[1][8] This approach offers excellent control over the formation of substituted THPs.
This protocol is adapted from a microwave-assisted synthesis using BiCl₃, which has been shown to be highly effective for producing 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers.[8][9]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) chloride (BiCl₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried microwave vial, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).
-
Add anhydrous DCM to dissolve the reactants.
-
Add BiCl₃ (0.1 equiv) to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-chlorotetrahydropyran.
Data Presentation: Comparison of Lewis Acid Catalysts in Prins Cyclization
| Catalyst | Conditions | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| BF₃·OEt₂ | Acetic Acid, DCM, 0 °C to rt | 52 | >20:1 | [6] |
| InCl₃ | DCM, rt | Excellent | all-cis | [1] |
| TMSOTf | DCM, -78 °C | High | cis selective | [1] |
| FeCl₃ | DCM, rt | up to 99 | >20:1 | [10] |
| BiCl₃ | Microwave, 80 °C | up to 95 | Single diastereomer | [8][9] |
Logical Workflow: The Prins Cyclization Mechanism
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. benchchem.com [benchchem.com]
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- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Iodomethyl)tetrahydropyran Synthesis
Welcome to the technical support center for the synthesis of 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Overview of Synthetic Strategies
The conversion of the readily available (Tetrahydropyran-2-yl)methanol to this compound is a fundamental transformation.[1][2] This is typically achieved via nucleophilic substitution. The two most robust and commonly employed methods are:
-
The Finkelstein Reaction (Two-Step): This classic Sₙ2 reaction involves converting the primary alcohol into an intermediate with a better leaving group (typically a tosylate or mesylate), followed by displacement with an iodide salt.[3][4] This is often the preferred method for its clean conversion and the use of more manageable reagents.
-
The Appel Reaction (One-Step): This reaction converts the alcohol directly to the alkyl iodide using triphenylphosphine (PPh₃) and an iodine source under mild conditions.[5][6][7] While efficient, it can present challenges related to byproduct removal.
This guide will provide detailed protocols for both methods, followed by an in-depth troubleshooting and FAQ section to address specific experimental hurdles.
Part 1: Recommended Experimental Protocols
Method A: Two-Step Synthesis via Finkelstein Reaction
This approach first activates the primary alcohol by converting it to a sulfonate ester, a superb leaving group. The subsequent Sₙ2 displacement by iodide is highly efficient.
References
- 1. echemi.com [echemi.com]
- 2. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Appel Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Tetrahydropyrans
Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic motif. Tetrahydropyrans are a cornerstone in numerous biologically active natural products and pharmaceuticals, and their stereocontrolled synthesis presents a significant challenge in modern organic chemistry.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic strategies. Our goal is to equip you with the knowledge to overcome common hurdles and optimize your synthetic routes.
Table of Contents
-
Troubleshooting Guides
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Prins Cyclization
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Intramolecular Oxa-Michael Addition
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Hetero-Diels-Alder Reaction
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Ring-Closing Metathesis (RCM)
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Frequently Asked Questions (FAQs)
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Experimental Protocols
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References
Troubleshooting Guides
Prins Cyclization
The Prins cyclization is a powerful and convergent method for synthesizing substituted tetrahydropyrans, typically from a homoallylic alcohol and an aldehyde.[3] However, achieving high stereoselectivity and avoiding side reactions can be challenging.
Common Issue 1: Poor Diastereoselectivity (cis/trans Isomers)
-
Question: My Prins cyclization is yielding a mixture of 2,6-cis and 2,6-trans disubstituted tetrahydropyrans. How can I improve the cis-selectivity?
-
Answer: The exclusive cis-stereoselectivity in Prins cyclizations is often attributed to the thermodynamic stability of the chair-like transition state where the substituents occupy equatorial positions.[4] Several factors can influence this selectivity:
-
Lewis Acid Choice: The nature and strength of the Lewis acid catalyst are critical. Stronger Lewis acids can sometimes lead to equilibration and lower selectivity. Experiment with milder Lewis acids such as In(OTf)₃ or InBr₃.[4][5] The use of silyl-Prins cyclization with specific Lewis acids can also offer high stereocontrol.[6]
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the desired cis-isomer.
-
Solvent: The solvent can influence the stability of the oxocarbenium ion intermediate. Non-coordinating solvents like dichloromethane are commonly used.
-
Substrate Control: The steric bulk of the substituents on both the homoallylic alcohol and the aldehyde can direct the cyclization.
-
Common Issue 2: Racemization and Epimerization
-
Question: I am starting with an enantioenriched homoallylic alcohol, but the final tetrahydropyran product has a low enantiomeric excess (ee). What is causing this racemization?
-
Answer: Racemization is a known issue in Prins cyclizations, often stemming from the reversible formation of the oxocarbenium ion intermediate.[3] This can be exacerbated by:
-
2-Oxonia-Cope Rearrangement: This[3][3]-sigmatropic rearrangement of the oxocarbenium ion intermediate can lead to scrambling of the stereocenter.[5] This is particularly problematic with substrates that can form stabilized benzylic cations.[5]
-
Lewis Acid Strength: Strong Lewis acids can promote the reversible formation of the intermediate, allowing for racemization. Using a catalytic amount of a mild Lewis acid can mitigate this.[5] A tandem allylation/silyl-Prins cyclization strategy has been shown to overcome the issue of epimerization.[4]
-
Troubleshooting Workflow for Prins Cyclization
Caption: Troubleshooting workflow for Prins cyclization.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a widely used method for constructing the tetrahydropyran ring, particularly for 2,6-disubstituted systems.[1] The stereochemical outcome is highly dependent on the reaction conditions.
Common Issue: Poor Stereoselectivity (cis vs. trans)
-
Question: My intramolecular oxa-Michael reaction is giving a mixture of diastereomers. How can I selectively obtain the cis or trans product?
-
Answer: The stereoselectivity of the oxa-Michael cyclization is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (trans-product): At low temperatures (e.g., -78 °C) and under basic conditions, the reaction is typically under kinetic control, favoring the formation of the trans-2,6-disubstituted tetrahydropyran.[7][8]
-
Thermodynamic Control (cis-product): At room temperature or with prolonged reaction times, the reaction can equilibrate to the more stable cis-diastereomer, where the substituents are in a diequatorial arrangement.[7][8] The addition of TMEDA has been shown to significantly improve the formation of the cis-product under thermodynamically controlled conditions by complexing with the cation.[7]
-
Acid Catalysis: Under acidic conditions, the reaction is kinetically controlled and almost exclusively yields the diequatorial (cis) product.[8][9]
-
Common Issue: Retro-Michael Reaction and Racemization
-
Question: I am observing the decomposition of my desired tetrahydropyran product back to the starting material, especially during purification. What is happening?
-
Answer: The oxa-Michael addition is reversible, and the cyclic product can undergo a retro-Michael reaction, particularly in the presence of base.[10] This can lead to racemization if a chiral center is involved.
-
Mitigation Strategies:
-
Carefully neutralize the reaction mixture before workup and purification.
-
Use milder reaction conditions (lower temperature, weaker base).
-
For sensitive substrates, carefully controlling the reaction temperature is crucial to minimize the retro-Michael reaction.[10]
-
-
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (or vice-versa in the inverse-electron-demand variant).[11]
Common Issue: Low Reactivity or Yield
-
Question: My hetero-Diels-Alder reaction is sluggish and gives a low yield of the desired cycloadduct. How can I improve the reaction efficiency?
-
Answer: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.
-
Normal-Electron-Demand: For reactions between an electron-rich diene and an electron-poor dienophile, ensure the dienophile has strong electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[11][12]
-
Inverse-Electron-Demand: For reactions involving an electron-poor diene, the dienophile should possess electron-donating groups.[11]
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction and improve selectivity by coordinating to the dienophile, making it more electron-deficient.[13][14]
-
Diene Conformation: The diene must be able to adopt an s-cis conformation to react. Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction.[15]
-
Common Issue: Poor Diastereoselectivity
-
Question: The reaction is producing a mixture of endo and exo diastereomers. How can I control the stereochemical outcome?
-
Answer: The stereoselectivity of the Diels-Alder reaction is a key feature.
-
The Endo Rule: Under kinetic control, the endo product is often favored due to secondary orbital interactions.[11]
-
Lewis Acid Influence: The choice of Lewis acid can significantly influence the endo/exo selectivity.[13]
-
Steric Effects: Bulky substituents on the diene or dienophile can disfavor the formation of the endo product and lead to the formation of the exo isomer.[13]
-
Temperature: Lower reaction temperatures generally favor the kinetically preferred endo product.[13]
-
Ring-Closing Metathesis (RCM)
RCM has become a staple for the synthesis of unsaturated rings, including dihydropyrans, which can be subsequently hydrogenated.[16] The reaction involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex.
Common Issue: Catalyst Decomposition and Low Conversion
-
Question: My RCM reaction is not going to completion, and I suspect the catalyst is dying. What are the common causes of catalyst deactivation?
-
Answer: Ruthenium-based metathesis catalysts can be sensitive to impurities and reaction conditions.
-
Purity of Starting Materials: Ensure the diene substrate is free of impurities that can poison the catalyst, such as thiols, phosphines, and certain coordinating functional groups.
-
Solvent Degassing: It is crucial to use thoroughly degassed solvents to remove oxygen, which can deactivate the catalyst.
-
Catalyst Choice: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer greater stability and functional group tolerance.[17]
-
Common Issue: Isomerization of the Double Bond
-
Question: I am observing the formation of isomers where the double bond has migrated from its expected position in the ring. How can I prevent this?
-
Answer: Alkene isomerization is a common side reaction in metathesis, often mediated by ruthenium-hydride species formed during the reaction.[18]
-
Additives: The addition of isomerization suppressants like 1,4-benzoquinone can be effective, although they may also reduce the rate of the desired RCM reaction.[19]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the extent of isomerization.[18]
-
Catalyst Selection: Some catalysts are more prone to promoting isomerization than others.
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RCM Troubleshooting Summary Table
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Conversion | Catalyst deactivation by impurities | Purify substrate; use highly pure, degassed solvent |
| Poor catalyst activity | Switch to a more active catalyst (e.g., Grubbs II or III) | |
| Double Bond Isomerization | Formation of Ru-H species | Add an isomerization suppressant (e.g., 1,4-benzoquinone) |
| Prolonged reaction time/high temperature | Optimize reaction time and temperature | |
| Dimerization | High concentration | Perform the reaction under high dilution conditions |
Frequently Asked Questions (FAQs)
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Q1: I need to protect a hydroxyl group during my synthesis. Is a tetrahydropyranyl (THP) ether a good choice?
-
A1: Yes, THP ethers are excellent protecting groups for alcohols. They are easy to introduce using dihydropyran under acidic conditions and are stable to a wide range of non-acidic reagents, including organometallics and hydrides.[20][21][22] However, be aware that the formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral.[22][23] Deprotection is typically achieved with mild acid hydrolysis.[20]
-
-
Q2: My synthesis involves multiple hydroxyl groups. Can I selectively protect one over another as a THP ether?
-
A2: Achieving high selectivity can be challenging. Steric hindrance plays a significant role, so less hindered alcohols will react faster. Careful control of reaction conditions (e.g., temperature, stoichiometry of dihydropyran) can sometimes afford modest selectivity. For more complex molecules, it is often better to choose a protecting group strategy that offers orthogonal deprotection conditions.
-
-
Q3: What are the main advantages of using a catalytic asymmetric method for tetrahydropyran synthesis?
-
A3: Catalytic asymmetric methods offer an efficient way to produce enantioenriched tetrahydropyrans from achiral starting materials.[2] This avoids the need for chiral auxiliaries or resolutions, making the synthesis more atom-economical and scalable. Organocatalysis, for instance, has been successfully employed in cascade reactions to generate highly functionalized tetrahydropyrans with multiple stereocenters in a single step.[24]
-
-
Q4: I am considering an intramolecular etherification (SN2 reaction) to form the tetrahydropyran ring. What are the key considerations?
-
A4: Intramolecular Williamson ether synthesis is a classic method. For a successful 6-endo-trig cyclization, you need a substrate with a hydroxyl group and a good leaving group (e.g., tosylate, mesylate, or halide) in the appropriate positions. The reaction is governed by Baldwin's rules, and the 6-endo-tet cyclization is generally favored. Stereocontrol is achieved by setting the stereocenters in the acyclic precursor.[25]
-
Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization for 4-Hydroxytetrahydropyran
This protocol is adapted from methodologies employing indium(III) catalysis.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dry dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add indium(III) triflate (In(OTf)₃, 10 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.
Protocol 2: Base-Mediated Intramolecular Oxa-Michael Addition for 2,6-Disubstituted Tetrahydropyran
This protocol is designed to favor the thermodynamically controlled cis-product.[7]
-
Preparation: To a flame-dried flask under an inert atmosphere, dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equiv) in dry tetrahydrofuran (THF, 0.05 M).
-
Additives: Add tetramethylethylenediamine (TMEDA, 2.0 equiv) to the solution.
-
Cooling and Base Addition: Cool the solution to 0 °C and slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, as a solution in THF) dropwise.
-
Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the cis-2,6-disubstituted tetrahydropyran.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflows.
References
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- Vertex AI Search, Development of new methods in tetrahydropyran ring synthesis - DR-NTU, N/A.
- Vertex AI Search, Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)
- Vertex AI Search, Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz
- Vertex AI Search, Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermedi
- Vertex AI Search, Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed, N/A.
- Vertex AI Search, Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry, N/A.
- Vertex AI Search, Troubleshooting guide for the synthesis of tetrahydropyranones - Benchchem, N/A.
- Vertex AI Search, Tetrahydropyranyl Ethers - Organic Chemistry Portal, N/A.
- Vertex AI Search, Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Vertex AI Search, Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure, N/A.
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Vertex AI Search, , N/A.
- Vertex AI Search, Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans | Request PDF - ResearchG
- Vertex AI Search, Tetrahydropyran synthesis - Organic Chemistry Portal, N/A.
- Vertex AI Search, Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy | The Journal of Organic Chemistry - ACS Public
- Vertex AI Search, Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive | The Journal of Organic Chemistry, 2022.
- Vertex AI Search, How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing), N/A.
- Vertex AI Search, Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides | Journal of the American Chemical Society, 2023.
- Vertex AI Search, Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides | ACS Organic & Inorganic Au, 2021.
- Vertex AI Search, Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans | Request PDF - ResearchG
- Vertex AI Search, Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI, 2018.
- Vertex AI Search, Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - NIH, 2021.
- Vertex AI Search, Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound, 2023.
- Vertex AI Search, Ring-closing met
- Vertex AI Search, Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Semantic Scholar, 2021.
- Vertex AI Search, Ring Closing Metathesis (RCM) - Organic Chemistry Portal, N/A.
- Vertex AI Search, Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - NIH, N/A.
- Vertex AI Search, A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)
- Vertex AI Search, Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH, N/A.
- Vertex AI Search, Strategies for the formation of tetrahydropyran rings in the synthesis of natural products - York Research Database - Please log in to continue..., 2006.
- Vertex AI Search, Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions - ACS Public
- Vertex AI Search, Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes | The Journal of Organic Chemistry - ACS Public
- Vertex AI Search, Diels–Alder reaction - Wikipedia, N/A.
- Vertex AI Search, Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry, 2017.
- Vertex AI Search, Diels-Alder Reaction - Organic Chemistry Portal, N/A.
- Vertex AI Search, 14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts, 2022.
- Vertex AI Search, Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC - NIH, N/A.
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Technical Support Center: Improving Yield in Nucleophilic Substitution of 2-(Iodomethyl)tetrahydropyran
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is the most common issue and can stem from several factors. Let's break down the potential culprits.
A1: The problem likely lies in one of four areas: reaction mechanism, choice of solvent, nucleophile reactivity, or competing side reactions. The substrate, this compound, is a primary alkyl iodide. This structure is ideal for a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Therefore, all reaction parameters must be optimized to favor the SN2 pathway.
Cause 1: Suboptimal Solvent Choice
The solvent plays a critical role in the SN2 mechanism. The rate of an SN2 reaction is dramatically influenced by the solvent's ability to solvate the participating ions.[3]
-
The Problem: You might be using a polar protic solvent (like water, methanol, or ethanol). These solvents have acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with the anionic nucleophile.[4] This creates a "solvent cage" around the nucleophile, stabilizing it and hindering its ability to attack the electrophilic carbon.[3][5] This significantly slows down the reaction.
-
The Solution: Switch to a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack acidic protons.[6] They can dissolve ionic reagents and stabilize the cation (e.g., Na⁺, K⁺), but they do not strongly solvate the anionic nucleophile.[5][7] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction. For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[8]
Table 1: Solvent Selection Guide for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for SN2 with Anionic Nucleophiles |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Very Good |
| Acetone | Polar Aprotic | 21 | Good |
| Methanol (CH₃OH) | Polar Protic | 33 | Poor |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Poor |
| Water (H₂O) | Polar Protic | 80 | Very Poor |
Cause 2: Poor Nucleophile Strength or Concentration
The "N" in SN2 stands for nucleophile, and its identity is central to the reaction's success. The reaction rate is directly dependent on both the nucleophile's intrinsic reactivity and its concentration.[1]
-
The Problem: Your nucleophile may be too weak, or its effective concentration might be too low. Weak nucleophiles (e.g., water, neutral alcohols) react very slowly in SN2 reactions.[2]
-
The Solution:
-
Use a Strong Nucleophile: A strong nucleophile typically has a negative charge and is the conjugate base of a weak acid. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH).[3] If you are performing a Williamson ether synthesis, ensure the alcohol is fully deprotonated to form the alkoxide before adding the this compound.[9][10]
-
Increase Concentration: Since the SN2 reaction is bimolecular, its rate depends on the concentration of both the substrate and the nucleophile. Ensure you are using an adequate concentration of the nucleophile, often 1.1 to 1.5 equivalents, to drive the reaction to completion.
-
Cause 3: Competing Elimination (E2) Reaction
While the primary substrate strongly favors substitution, a competing bimolecular elimination (E2) reaction can occur, especially if the nucleophile is also a strong, sterically hindered base.[11]
-
The Problem: If your nucleophile is bulky (e.g., potassium tert-butoxide), it may act as a base, abstracting a proton from the carbon adjacent to the iodomethyl group, leading to an alkene byproduct and reducing the yield of the desired substitution product.
-
The Solution:
-
Use a Less Hindered Base/Nucleophile: Opt for nucleophiles that are strong but not exceptionally bulky, such as sodium ethoxide or sodium methoxide if you are synthesizing an ether.[12]
-
Control Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at room temperature or slightly below may help to minimize the elimination byproduct.
-
Q2: My reaction is slow and doesn't go to completion, even with the right solvent. What else can I do?
A2: If the solvent and nucleophile are optimal, consider the leaving group, temperature, and reaction time.
-
Leaving Group: Iodide is an excellent leaving group, as it is the conjugate base of a strong acid (HI).[13] Its leaving group ability is the best among the common halides (I⁻ > Br⁻ > Cl⁻ > F⁻). This is unlikely to be the source of the problem unless your starting material has degraded. Alkyl iodides can be sensitive to light and may decompose over time, so ensure you are using a pure, fresh sample.
-
Temperature: While higher temperatures can favor elimination, some SN2 reactions require gentle heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating it to 40-60 °C. Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Reaction Time: SN2 reactions can take anywhere from 1 to 24 hours to reach completion.[11] Monitor the reaction progress regularly. Extending the reaction time may be all that is needed to improve the conversion.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this substitution?
The reaction proceeds via an SN2 (Bimolecular Nucleophilic Substitution) mechanism. Key features include:
-
Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. It is a single-step process with no intermediate.[3][14]
-
Backside Attack: The nucleophile attacks from the side opposite the leaving group.[15]
-
Inversion of Configuration: If the electrophilic carbon were a stereocenter, its configuration would be inverted.[15]
-
Rate Law: Rate = k[Substrate][Nucleophile]. The reaction is second-order overall.
Caption: SN2 mechanism for this compound.
Are there any stability issues with the tetrahydropyran (THP) ring itself?
The tetrahydropyran ring is generally very stable under the basic or neutral conditions used for SN2 reactions.[16] It is a saturated ether, which is a robust functional group. Ring-opening is not a concern under these conditions. However, the THP ring system is sensitive to strong acids, which can protonate the ring oxygen and lead to ring-opening.[17][18] This is not relevant for this substitution reaction but is important to remember during product workup if an acidic wash is used.
How do I design a troubleshooting workflow for my experiment?
A logical workflow can quickly identify the root cause of low yield. Start by assessing the most impactful variables first.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocol Example: Synthesis of 2-(Azidomethyl)tetrahydropyran
This protocol details a standard SN2 reaction with this compound.
Objective: To synthesize 2-(azidomethyl)tetrahydropyran with high yield.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of substrate should be ~0.1-0.5 M).
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]
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Scribd. (n.d.). Factors Affecting Relative Rates of Nucleophilic Substitution Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
-
YouTube. (2017). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). Retrieved from [Link]
-
YouTube. (2020). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]
-
YouTube. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Organic Chemistry. (n.d.). CHAPTER 9. SUBSTITUTION REACTIONS. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Retrieved from [Link]
-
YouTube. (2025). Substitution Reactions | Chapter 9 - Organic Chemistry as a Second Language. Retrieved from [Link]
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Arkivoc. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. Retrieved from [Link]
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Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Retrieved from [Link]
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ACS Publications. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Retrieved from [Link]
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YouTube. (2018). 7.4 Predicting the Products of Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of I 2 -Mediated Reactions. Retrieved from [Link]
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side reactions of 2-(iodomethyl)tetrahydropyran with strong bases
Introduction
Welcome to the technical support guide for 2-(iodomethyl)tetrahydropyran (CAS 43216-12-2). This valuable synthetic intermediate is designed for the facile introduction of the tetrahydropyranylmethyl moiety into target molecules. Its primary iodide functionality makes it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions, owing to the superb leaving group ability of iodide.[1][2]
However, its high reactivity can be a double-edged sword. When used with strong bases, particularly those that are sterically hindered or non-nucleophilic, researchers may encounter a range of side reactions that can significantly lower the yield of the desired product and complicate purification. This guide provides an in-depth analysis of these potential issues, offering troubleshooting strategies and optimized protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address the most frequent challenges encountered when using this compound with strong bases.
Q1: My SN2 reaction is giving low yields and a significant amount of an alkene byproduct. What is happening?
A1: The Core Issue: Competition Between Substitution (SN2) and Elimination (E2).
This is the most common problem. Strong bases can act not only as nucleophiles (attacking the electrophilic carbon) but also as bases (abstracting a proton). This compound is a primary alkyl halide, which strongly favors the SN2 pathway.[3][4] However, when a strong, sterically bulky base is used, it may struggle to access the sterically shielded electrophilic carbon for a backside attack. In this scenario, abstracting a more accessible proton from an adjacent carbon atom becomes a competing pathway, leading to an E2 elimination reaction.[5][6]
The outcome of your reaction is therefore dictated by the delicate balance between the nucleophilicity and basicity of your reagent, as well as reaction conditions like temperature and solvent.
Diagram 1: Competing SN2 and E2 Pathways
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-(Iodomethyl)tetrahydropyran Reaction Products
Welcome to the technical support center for the purification of 2-(iodomethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a pale yellow to brownish liquid after synthesis. Is this normal?
A1: Yes, it is common for crude this compound to have a pale yellow or even brownish color. This coloration is often due to the presence of trace amounts of iodine (I₂) that can form during the reaction or upon exposure to light and air. The compound itself is typically a colorless to pale yellow liquid[1]. The presence of color indicates the need for purification to remove these impurities, especially if high purity is required for subsequent steps. Proper storage, such as at 4°C and protected from light, is also crucial to maintain its integrity[2][3].
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, when synthesizing this compound from 2-(hydroxymethyl)tetrahydropyran, the most common impurities include:
-
Unreacted 2-(hydroxymethyl)tetrahydropyran: The starting material for the iodination reaction[4][5].
-
Residual Iodine: As mentioned, this can color the product.
-
Side-products from elimination reactions: Depending on the reaction conditions, elimination to form unsaturated species can occur.
-
Solvent and Reagent Residues: Any remaining solvents or reagents from the reaction and workup steps.
Q3: Can I purify this compound by simple distillation?
A3: While distillation is a potential purification method, it can be challenging due to the relatively high boiling point of this compound and its potential for decomposition at elevated temperatures. Its stability and reactivity are influenced by factors like temperature[1]. If you choose to use distillation, vacuum distillation is highly recommended to lower the boiling point and minimize thermal degradation.
Q4: Is this compound stable on silica gel for flash chromatography?
A4: this compound is moderately polar and generally stable enough for purification by flash chromatography on normal phase silica gel[1]. However, prolonged exposure to silica gel, which is acidic, can potentially lead to some degradation, especially if the crude material contains nucleophilic impurities. It is advisable to perform the chromatography relatively quickly and to use a well-chosen solvent system to ensure efficient elution.
Troubleshooting Guides
Problem 1: Poor Separation of this compound from Starting Material (2-Hydroxymethyl)tetrahydropyran) via Flash Chromatography
Causality: The starting material, 2-(hydroxymethyl)tetrahydropyran, is significantly more polar than the product, this compound, due to the presence of the hydroxyl group[4][5]. This difference in polarity should allow for good separation on silica gel. If you are experiencing poor separation, it is likely due to an inappropriate solvent system.
Solution Workflow:
Caption: Workflow for troubleshooting poor chromatographic separation.
Detailed Protocol: Optimizing Flash Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a starting solvent system, for example, 20% ethyl acetate in hexanes.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain). The starting material should have a lower Rf value than the product.
-
-
Solvent System Adjustment:
-
If the spots are too close together, decrease the polarity of the mobile phase. Try 10% ethyl acetate in hexanes, and then 5% if needed. The goal is to have the product Rf value around 0.3-0.4 for optimal separation during column chromatography.
-
-
Flash Chromatography Execution:
-
Pack a silica gel column appropriate for your sample size.
-
Load your crude product onto the column (dry loading is often preferred).
-
Begin eluting with a low polarity solvent mixture (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (a shallow gradient is often effective).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Quantitative Data Summary:
| Compound | Polarity | Typical Rf (20% EtOAc/Hex) |
| This compound | Moderate | ~0.5 - 0.6 |
| 2-(Hydroxymethyl)tetrahydropyran | High | ~0.2 - 0.3 |
Problem 2: Product is Contaminated with Iodine, Giving it a Pink/Brown Color
Causality: The iodinating reagents used in the synthesis can lead to the formation of elemental iodine (I₂) as a byproduct. This can persist through the initial workup and color the final product.
Solution Workflow:
Caption: Workflow for removing iodine contamination.
Detailed Protocol: Decolorization Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine color should disappear as it is reduced to colorless iodide (I⁻).
-
Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the decolorized crude product, which can then be further purified by flash chromatography if necessary.
Problem 3: Product Degradation During Purification or Storage
Causality: this compound, being an alkyl iodide, can be susceptible to degradation, especially when exposed to light, heat, or nucleophiles. The presence of the ether oxygen in the tetrahydropyran ring also influences its reactivity[1]. Some commercial sources supply this compound stabilized with copper[2].
Solution Workflow:
Caption: Workflow to enhance product stability.
Best Practices for Handling and Storage:
-
Purification:
-
Perform flash chromatography promptly after the reaction workup.
-
Avoid leaving the compound on the silica gel column for extended periods.
-
When concentrating the purified fractions, use a rotary evaporator with a water bath set to a low temperature (<40°C).
-
-
Storage:
-
Store the purified this compound in an amber vial to protect it from light[2].
-
For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.
-
Store the vial at 4°C or below[2][3]. Some suppliers recommend storage in a freezer under -20°C[3].
-
Consider adding a small piece of copper wire or a pinch of copper powder as a stabilizer, which is a common practice for storing alkyl iodides.
-
By following these detailed troubleshooting guides and best practices, you can effectively address the common purification challenges associated with this compound and ensure the high quality of your final product for subsequent applications in your research and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
PubChem. (n.d.). Tetrahydropyran-2-methanol. Retrieved from [Link]
Sources
Technical Support Center: Preventing Peroxide Formation in Tetrahydropyran (THP) Solvents
Welcome to the Technical Support Center for the safe handling and use of tetrahydropyran (THP). This guide is designed for researchers, scientists, and drug development professionals who utilize THP in their experimental workflows. Here, we will address common questions and concerns regarding the formation of potentially explosive peroxides in THP and provide actionable, scientifically-grounded solutions.
Section 1: Understanding the Hazard - The "Why"
Question: Why is peroxide formation in THP a significant concern?
Tetrahydropyran, like other ethers, can undergo autoxidation when exposed to atmospheric oxygen, a process catalyzed by light and heat.[1] This reaction forms hydroperoxides and other peroxide by-products which are unstable and can be highly explosive, especially when concentrated.[2] Incidents involving the distillation or evaporation of peroxide-contaminated solvents have led to serious laboratory accidents. Therefore, understanding and mitigating this risk is paramount for laboratory safety.
Question: What is the chemical mechanism behind peroxide formation in THP?
The autoxidation of THP proceeds via a free-radical chain reaction.[3][4] This process can be broken down into three key stages:
-
Initiation: A radical initiator, which can be generated by light or heat, abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen in the THP molecule. This creates a carbon-centered radical.[4][5]
-
Propagation: The carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another THP molecule, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.[3][6]
-
Termination: The reaction terminates when two radicals combine to form a non-radical product.[3]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Mechanism of Peroxide Formation in THP"
Section 2: Prevention and Inhibition - Proactive Measures
Question: How can I prevent peroxide formation in my THP solvent?
The most effective strategy is a multi-faceted approach focused on proper storage and the use of inhibitors.
-
Storage: Store THP in a tightly sealed, air-impermeable, light-resistant container, such as an amber glass bottle, to minimize exposure to oxygen and light.[7][8] Containers should be kept in a cool, dry, well-ventilated area away from heat and ignition sources.[9][10] It is also advisable to blanket the solvent with an inert gas like nitrogen or argon before sealing the container.[11]
-
Inhibitors: For many applications, using THP that contains a stabilizer is the simplest and most effective preventative measure. Butylated hydroxytoluene (BHT) is a common inhibitor added by manufacturers.[7]
Question: How does Butylated Hydroxytoluene (BHT) work to prevent peroxide formation?
BHT is a radical scavenger.[[“]][[“]] It functions by donating a hydrogen atom from its phenolic hydroxyl group to the reactive peroxy radicals formed during the propagation step of autoxidation.[14] This neutralizes the peroxy radical, converting it to a more stable hydroperoxide and forming a BHT radical.[6] The BHT radical is significantly less reactive due to steric hindrance and resonance stabilization, effectively terminating the chain reaction.[6][14] One molecule of BHT can quench two peroxy radicals.[6][14]
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "BHT Mechanism as a Radical Scavenger"
Question: Are there any downsides to using inhibited THP?
For most applications, the presence of BHT is not problematic. However, in certain sensitive reactions, the inhibitor may need to be removed. It is crucial to remember that removing the inhibitor makes the solvent immediately susceptible to peroxide formation.[7] If you must use uninhibited THP, it should be used promptly or stored under a strictly inert atmosphere and tested for peroxides frequently.[15]
Section 3: Detection - "How Do I Know?"
Question: How can I test my THP for the presence of peroxides?
Regular testing of opened containers of THP is a critical safety practice. Several methods are available, ranging from qualitative to semi-quantitative.
| Test Method | Procedure | Positive Result |
| Potassium Iodide (KI) Test | Add 0.5-1.0 mL of THP to an equal volume of glacial acetic acid containing ~0.1 g of KI crystals. | A yellow to brown color indicates the presence of peroxides.[16] |
| Starch-Iodide Test | Add a drop of saturated aqueous starch solution to the KI/acetic acid/THP mixture. | The appearance of a deep blue or purple color indicates the presence of peroxides.[16][17] |
| Commercial Peroxide Test Strips | Dip the test strip into the THP for one second, remove, and wait for the specified time. For organic solvents, it may be necessary to wet the test pad with a drop of water after the solvent has evaporated. | The test pad changes color, which is then compared to a color chart to estimate the peroxide concentration in parts per million (ppm).[18] |
Important Note: A widely accepted, though not scientifically validated, control point for hazardous peroxide concentration is 100 ppm.[19] However, any detectable level of peroxides should be treated with caution, especially if the solvent is to be heated or concentrated. Many institutions recommend disposal or peroxide removal if the concentration exceeds 30 ppm.[10][20][21]
Section 4: Troubleshooting and Removal - "What Do I Do Now?"
Question: I've detected peroxides in my THP. What are my options?
If peroxides are detected, especially at levels approaching or exceeding 30-100 ppm, you have two primary courses of action:
-
Safe Disposal: For high concentrations of peroxides or if you are not equipped to safely perform a removal procedure, the safest option is to dispose of the solvent as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[10]
-
Peroxide Removal: For lower levels of contamination, peroxides can be removed. A common and effective method is treatment with activated alumina.[20][21]
CRITICAL SAFETY WARNING: If you observe crystals in the THP or around the cap of the container, do not handle or attempt to open it.[10][22] These crystals can be shock-sensitive peroxides. In this situation, the container should be treated as a potential bomb. Do not move it. Contact your EHS department or a hazardous materials disposal team immediately.[20][21][22]
Question: How do I remove peroxides from THP using activated alumina?
This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Peroxide Removal with Activated Alumina
-
Apparatus Setup:
-
Securely clamp a chromatography column to a ring stand.
-
Place a plug of glass wool at the bottom of the column.
-
Fill the column with basic activated alumina. A column of 80g of 80-mesh basic activated alumina is generally sufficient for 100-400 mL of solvent.[23]
-
-
Solvent Purification:
-
Carefully pour the peroxide-containing THP onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified solvent in a clean, dry, appropriately labeled container.[24]
-
-
Validation:
-
Inhibitor Addition:
-
Safe Disposal of Alumina:
-
The alumina column will now contain concentrated peroxides.[26] It must be deactivated before disposal.
-
Slowly pass a dilute acidic solution of ferrous sulfate through the column to reduce the peroxides.[20][21]
-
Dispose of the deactivated alumina and ferrous sulfate solution as hazardous waste according to your institution's guidelines.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Peroxide Removal from THP"
Section 5: Frequently Asked Questions (FAQs)
Q: Can I distill THP to remove peroxides? A: No. Distillation or any form of evaporation will concentrate the non-volatile peroxides, significantly increasing the risk of a violent explosion.[2] Only THP that has been tested and confirmed to be peroxide-free (0 ppm) should ever be distilled.[20][27] Even then, the distillation should never be taken to dryness; at least 10% of the initial volume should remain as a residue.[20]
Q: Does refrigeration prevent peroxide formation? A: Refrigeration slows down the rate of peroxide formation but does not prevent it.[11] Furthermore, do not refrigerate THP at or below its freezing point, as this can cause the peroxides to precipitate out of solution, creating a shock-sensitive hazard.[11]
Q: How long can I store an opened container of THP? A: For peroxide-forming chemicals like THP, it is recommended to dispose of them within 12 months of opening if they are inhibited.[28] Uninhibited THP should be disposed of or tested much more frequently, ideally within 3 months.[7] Always label containers with the date received and the date opened.[10][22]
Q: What are the NFPA guidelines for storing peroxide-forming solvents? A: The National Fire Protection Association (NFPA) provides comprehensive guidelines. For flammable liquids like THP, NFPA 30 is the relevant standard.[29] For organic peroxides themselves, NFPA 400 and NFPA 432 apply.[30][31] Key principles include storage in designated flammable liquid storage cabinets, separation from incompatible materials (like oxidizers), and ensuring adequate ventilation and fire suppression systems.[29][32]
References
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- JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides.
- University of California, Berkeley. (n.d.). Handling and Removing Peroxides.
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- Journal of Organic Chemistry. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- YouTube. (2013, October 29). Autoxidation of Ethers.
- Journal of the Chemical Society. (1949). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- ResearchGate. (n.d.). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations.
- YouTube. (2024, February 21). Peroxide formation mechanism in THF.
- Sorbead India. (2019, November 13). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls.
- PubMed. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
- Read Chemistry. (2025, January 14). Autoxidation of Ethers.
- Chromatography Forum. (2009, April 6). THF - Safety.
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- National Fire Protection Association. (n.d.). NFPA 432: Code for the Storage of Organic Peroxide Formulations.
- University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides.
- CTL Scientific Supply Corp. (n.d.). QUANTOFIX Peroxide Test Strips, 100/bx, Quantity.
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- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- University of Louisville. (n.d.). Peroxide-Forming Chemicals.
- MACHEREY-NAGEL. (n.d.). Semi-quantitative test strips QUANTOFIX Peroxide 100.
- American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES.
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- University of California, Santa Barbara. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals.
- New Pig Corporation. (n.d.). NFPA 30 Storage of Flammable Liquids Regulations - Expert Advice.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Fire Protection Association. (2022, April 22). Hazardous Materials and the Applicability of NFPA 400.
- Dartmouth College. (n.d.). Peroxide-Forming Chemicals.
- University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs).
- University of Washington. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Guidechem. (2024, April 16). Determination of peroxide in tetrahydrofuran.
- Sigma-Aldrich. (n.d.). Peroxide Test Strips, colorimetric.
- Precision Laboratories. (n.d.). Time Sensitive Peroxide Test Strip.
- Hazmat Resource, Inc. (n.d.). Peroxide Test Strips 0-100 ppm.
- University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds.
- Western Carolina University. (n.d.). Peroxide Forming Chemical Storage Guidelines.
- BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
- Center for Campus Fire Safety. (n.d.). Chapter 39: Organic Peroxides.
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- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 17. Page loading... [guidechem.com]
- 18. activatedaluminaballs.com [activatedaluminaballs.com]
- 19. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 20. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. uwyo.edu [uwyo.edu]
- 24. benchchem.com [benchchem.com]
- 25. cdn.ymaws.com [cdn.ymaws.com]
- 26. THF - Safety - Chromatography Forum [chromforum.org]
- 27. activatedaluminaballs.com [activatedaluminaballs.com]
- 28. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 29. NFPA 30 Storage of Flammable Liquids Regulations - Expert Advice [newpig.com]
- 30. docinfofiles.nfpa.org [docinfofiles.nfpa.org]
- 31. nfpa.org [nfpa.org]
- 32. americanchemistry.com [americanchemistry.com]
Technical Support Center: Managing Acidic Conditions for THP Ether Deprotection
Welcome to the technical support hub for managing the acidic deprotection of tetrahydropyranyl (THP) ethers. As a widely used protecting group for hydroxyl functionalities, the THP group's reliability hinges on its predictable removal.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of acid-catalyzed THP ether cleavage, ensuring high yields and minimal side reactions in your synthetic workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a Q&A format, offering causative explanations and actionable protocols.
Scenario 1: Incomplete or Sluggish Deprotection
Question: I'm trying to deprotect a THP ether on my substrate using acetic acid in a THF/water mixture, but the reaction is extremely slow, and I'm recovering a significant amount of starting material even after 24 hours. What's going on?
Answer: This is a common issue that typically points to insufficient acid strength for your specific substrate or suboptimal reaction conditions.
Causality Explained: The deprotection of a THP ether is an equilibrium-driven process initiated by the protonation of the ether oxygen.[1] If the acidic catalyst is too weak or its effective concentration is too low, the initial protonation step becomes the rate-limiting factor, leading to a sluggish reaction. The stability of the THP ether can also be influenced by steric hindrance around the hydroxyl group.
Troubleshooting Workflow:
-
Increase Acid Strength: If your molecule can tolerate stronger acids, consider switching from acetic acid to a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[2][3] These are significantly more acidic and can accelerate the reaction.
-
Elevate Temperature: Gently warming the reaction mixture to 40-50°C can often provide the necessary activation energy to drive the reaction to completion. However, monitor for potential side reactions.
-
Optimize Solvent System: While THF/water/acetic acid is a standard, using an alcohol like methanol or ethanol as the solvent can facilitate the reaction through transacetalization.[4][5] The alcohol acts as a nucleophile that traps the carbocation intermediate, effectively shifting the equilibrium towards the deprotected product.[2]
-
Consider a Lewis Acid: For highly sensitive substrates, Lewis acids such as bismuth triflate (Bi(OTf)₃) or iron(III) tosylate can be effective catalysts under milder conditions.[1]
dot
Caption: Troubleshooting workflow for slow THP deprotection.
Scenario 2: Unwanted Side Reactions or Degradation of the Product
Question: My THP deprotection with aqueous HCl seems to be working, but I'm seeing multiple spots on my TLC plate, and my final yield is low. I suspect my product is degrading. How can I mitigate this?
Answer: Product degradation is a clear sign that the reaction conditions are too harsh for your molecule. The goal is to find a milder acidic system that is still effective for THP cleavage.
Causality Explained: Strong mineral acids like HCl can have a very low pH, which can catalyze a host of unwanted side reactions, such as hydrolysis of other protecting groups (e.g., silyl ethers), elimination reactions, or rearrangement of sensitive functionalities.
Recommended Mild Acidic Systems:
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Acetic Acid / H₂O / THF | THF/H₂O | Room Temp - 45 | 1 - 24 h | A very common and mild method suitable for many substrates.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol | Room Temp | 2 - 8 h | PPTS is less acidic than TsOH, offering greater selectivity.[2][3] |
| Amberlyst-15 | Methanol, CH₂Cl₂ | Room Temp | 1 - 8 h | A solid acid resin that simplifies workup through simple filtration.[1] |
| Zeolite H-beta | Dichloromethane | Room Temp | 0.5 - 2 h | A recyclable and highly efficient heterogeneous catalyst.[6] |
Experimental Protocol: Deprotection using Amberlyst-15
-
Setup: Dissolve the THP-protected alcohol (1 equivalent) in methanol.
-
Catalyst Addition: Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Follow the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the starting material has been consumed, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Scenario 3: Selective Deprotection Challenges
Question: I have a molecule with both a THP ether and a tert-butyldimethylsilyl (TBDMS) ether. I need to selectively remove the THP group. What conditions should I use?
Answer: Achieving selective deprotection requires carefully tuning the acidity of the reaction medium to exploit the different acid labilities of the protecting groups. THP ethers are generally more acid-labile than TBDMS ethers.
Causality Explained: The cleavage of both THP and silyl ethers is acid-catalyzed. However, the acetal linkage in the THP ether is typically more susceptible to acid hydrolysis than the silicon-oxygen bond of a TBDMS ether. This difference in reactivity can be exploited for selective removal.
Recommended Conditions for Selective THP Deprotection:
-
Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol) at room temperature is often the method of choice. [3] The mild acidity of PPTS is sufficient to cleave the THP group while leaving the more robust TBDMS group intact.
-
A mixture of acetic acid, THF, and water (e.g., 3:1:1) at room temperature can also be effective. [1]
dot
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.[1]
Frequently Asked Questions (FAQs)
Q1: Why is an alcoholic solvent often recommended for THP deprotection?
A1: An alcoholic solvent, such as methanol or ethanol, can actively participate in the deprotection mechanism.[4][5] It acts as a nucleophile to trap the resonance-stabilized carbocation intermediate that forms after the alcohol is liberated.[2] This process, known as transacetalization, forms a more stable mixed acetal (e.g., 2-methoxytetrahydropyran), which helps to drive the equilibrium of the reaction towards the deprotected product.[5]
Q2: Can I use silica gel for column chromatography to purify my THP-protected compound?
A2: Caution is advised. Standard silica gel is weakly acidic and can cause premature deprotection of the THP ether on the column.[7] If you observe streaking or the appearance of a new, more polar spot on your TLC plate after spotting your compound, it's a sign of on-plate decomposition. To avoid this, you can neutralize the silica gel by preparing your slurry with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%). Alternatively, using a different stationary phase like neutral alumina can be a safer option.[7]
Q3: Does the formation of a THP ether create a new stereocenter?
A3: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). If the alcohol is already chiral, this results in the formation of a mixture of diastereomers.[6][7] This can complicate purification and NMR analysis, often leading to a doubling of signals in the spectra.
Q4: Are there any non-acidic methods for THP deprotection?
A4: While acidic hydrolysis is the most common method, several non-acidic alternatives have been developed for substrates that are extremely sensitive to acid.[8][9] One notable method involves using lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures (around 90°C).[8][9] This provides a mildly and efficiently aqueous method for deprotection without the use of acids.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Tetrahydropyran Synthesis
Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this critical structural motif. Tetrahydropyrans are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient and stereoselective synthesis a key focus in modern organic chemistry.[1][2][3][4][5][6] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of catalyst selection and reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Tetrahydropyran
Question: My reaction is yielding very little or none of the expected tetrahydropyran product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[7][8]
-
Catalyst Inactivity: The chosen Lewis or Brønsted acid catalyst may be inactive.[7] Ensure the catalyst is fresh and has been stored under appropriate conditions, particularly for moisture-sensitive catalysts like indium(III) chloride (InCl₃) and tin(IV) chloride (SnCl₄).[7] For heterogeneous catalysts, confirm that the correct activation procedures have been followed.[7]
-
Suboptimal Reaction Conditions: The reaction temperature, solvent, and reaction time are critical parameters that can significantly influence the yield.[8] It is essential to optimize these conditions for your specific substrate. A systematic screening of solvents with varying polarities may be beneficial as the solvent can affect the stability of reaction intermediates.[7]
-
Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the catalytic cycle, leading to diminished yields or the formation of unwanted side products.[8] Always use reagents and solvents of high purity.
-
Inappropriate Catalyst Choice: The catalyst may not be suitable for your specific substrate or reaction type. For instance, in Prins-type cyclizations, a wide array of Lewis and Brønsted acids can be effective for forming cis-2,6-disubstituted tetrahydropyrans.[7] However, the choice can significantly impact the outcome.
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of my tetrahydropyran synthesis?
Answer: Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters. The following factors are crucial in controlling the stereochemical outcome:
-
Catalyst Selection: The catalyst plays a pivotal role in determining stereoselectivity.[7] For instance, in Prins cyclizations, the formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted THPs.[7] The choice of Lewis acid can significantly influence the diastereomeric ratio.[7] Confined Brønsted acids have demonstrated excellent performance in controlling stereoselectivity.[7]
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[7]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.[7]
-
Substrate Control: The inherent stereochemistry of the substrate can direct the formation of a specific diastereomer.[7] However, in some cases, this can be overcome by the judicious choice of a catalyst.[7]
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired tetrahydropyran formation, especially in acid-catalyzed reactions like the Prins cyclization.[7]
-
2-Oxonia-Cope Rearrangement: This rearrangement can lead to the formation of undesired constitutional isomers and racemization of stereocenters.[7] The choice of catalyst and reaction conditions can help to suppress this pathway.[7]
-
Elimination Reactions: Instead of cyclization, the carbocation intermediate may undergo elimination to form allylic alcohols.[7] Utilizing a nucleophilic counter-ion or additive can help trap the carbocation and promote cyclization.[7]
-
Polymerization of Dihydropyran (DHP): In reactions involving DHP for alcohol protection, polymerization can be a significant side reaction.[9] Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH), and carefully controlling the temperature can mitigate this issue.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for stereocontrolled tetrahydropyran synthesis?
A1: The choice of catalyst is highly dependent on the specific reaction and desired stereochemistry. Common classes include:
-
Lewis Acids: InCl₃, SnCl₄, boron trifluoride etherate (BF₃·OEt₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) chloride (BiCl₃) are frequently used for Prins cyclizations.[3][7]
-
Brønsted Acids: Catalytic amounts of strong acids like triflic acid (TfOH) can be effective for intramolecular hydroalkoxylation reactions.[10] Milder acids like PPTS are often used for the formation of THP ethers as protecting groups.[11]
-
Metal Catalysts: Palladium, platinum, gold, and rhodium complexes are used in various cyclization strategies, including intramolecular hydroalkoxylation and oxidative Heck redox-relay reactions.[12][13][14] Nickel catalysts, such as Ni/SiO₂, are effective for the hydrogenation of dihydropyran to tetrahydropyran.[15][16]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the desired reaction conditions, catalyst cost, and ease of separation.[17][18]
-
Homogeneous Catalysts are in the same phase as the reactants, which allows for high activity and selectivity due to well-defined active sites.[19][20] However, their separation from the product can be difficult and costly.[19][20][21]
-
Heterogeneous Catalysts are in a different phase from the reactants, which makes them easy to separate and recycle.[19][20][21] This is a significant advantage in industrial processes. However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts.[20]
Q3: What is the general mechanism for acid-catalyzed THP ether formation for alcohol protection?
A3: The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[22] The mechanism involves three key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion intermediate.[22]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic carbocation.[22]
-
Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the catalyst and yielding the final THP ether.[22]
Q4: Can you provide a starting point for optimizing a Prins cyclization reaction for THP synthesis?
A4: The Prins cyclization is a powerful method for constructing tetrahydropyran rings.[3][5] A good starting point for optimization would be to screen a variety of Lewis acid catalysts (e.g., InCl₃, SnCl₄, BiCl₃) at different catalyst loadings.[3][7] Dichloromethane is a commonly used solvent. The reaction is often run at low temperatures (e.g., -78 °C to room temperature) to improve stereoselectivity. It is also crucial to use anhydrous conditions as many Lewis acids are water-sensitive.
Experimental Protocols & Data
Catalyst Comparison for Prins Cyclization
The following table summarizes the performance of different Lewis acid catalysts in a model Prins cyclization reaction between a homoallylic alcohol and an aldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| In(OTf)₃ | 10 | CH₂Cl₂ | 25 | 2 | 92 | 95:5 |
| SnCl₄ | 20 | CH₂Cl₂ | -78 to 0 | 4 | 85 | 90:10 |
| BiCl₃ | 15 | CH₃CN | 25 | 3 | 88 | 92:8 |
| Sc(OTf)₃ | 5 | CH₂Cl₂ | 0 | 6 | 95 | >99:1 |
Note: Yields and diastereomeric ratios are representative and can vary depending on the specific substrates used.
General Procedure for THP Protection of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using DHP and a catalytic amount of PPTS.
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.5 mmol).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected alcohol.
Visualizing Key Processes
Workflow for Troubleshooting Low Yield
Caption: A stepwise approach to diagnosing and resolving low yield issues in tetrahydropyran synthesis.
Mechanism of Acid-Catalyzed Prins Cyclization
Caption: Key steps in the formation of a tetrahydropyran ring via a Prins cyclization reaction.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Stereocontrolled Tetrahydropyran Synthesis.
- BenchChem. (n.d.). The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones.
- National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
- Chemical Information and Chemical Modeling. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
- ResearchGate. (2025, August 6). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
- ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety.
- BenchChem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
- Solubility of Things. (n.d.). Reagents and Catalysts in Organic Synthesis.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
- ACS Publications. (2024, January 10). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.
- National Institutes of Health. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
- National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- YouTube. (2025, February 2). What Are Some Common Catalysts Used in Organic Chemistry?.
- Thieme. (2025, August 27). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives.
- Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
- BenchChem. (n.d.). A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- ResearchGate. (n.d.). Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol.
- Reddit. (2020, December 8). How do we choose a catalyst for the chemical reaction?.
- Chemistry For Everyone. (2025, November 7). How Do You Select The Right Catalyst For Chemical Reactions?.
- SiliCycle. (2022, August 31). 9 Questions Answered About Catalysis.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Royal Society of Chemistry. (n.d.). Synergy between homogeneous and heterogeneous catalysis.
- Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
- York Research Database. (2006, April 28). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products.
- ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.
-
Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. A Level Chemistry. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
- ACS Publications. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. nbinno.com [nbinno.com]
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- 12. Tetrahydropyran synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 2-(Iodomethyl)tetrahydropyran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-(iodomethyl)tetrahydropyran. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is critical for successful and efficient synthesis on a larger scale.[1][2]
Foundational Concepts: Understanding this compound
This compound is a versatile cyclic ether containing a primary iodide.[3] This structure makes it an excellent electrophile for SN2 reactions, where the iodine atom is displaced by a nucleophile.[3][4] Its tetrahydropyran (THP) core is a common motif in many pharmaceutical compounds and natural products, valued for its metabolic stability and ability to modulate physicochemical properties like lipophilicity.[2][5]
The primary application of this reagent is in the formation of carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution. The iodomethyl group is highly reactive, facilitating reactions with a wide range of nucleophiles.[3]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 43216-12-2 | [3][6] |
| Molecular Formula | C₆H₁₁IO | [3][6] |
| Molecular Weight | 226.06 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Storage | Store at 4°C, protect from light | [6] |
| Stabilizer | Often stabilized with copper | [3][6] |
Core Reaction: The SN2 Pathway
The workhorse reaction for this compound is the Williamson ether synthesis, a classic SN2 reaction.[7][8] In this process, an alkoxide (a deprotonated alcohol) acts as the nucleophile, attacking the electrophilic carbon attached to the iodine.
Caption: General SN2 reaction workflow.
This mechanism is highly desirable because it is stereospecific and generally leads to clean product formation with primary halides like this compound.[4][8]
Scaling Up: From the Bench to the Plant
Transitioning a reaction from a laboratory flask to a multi-liter reactor introduces challenges related to mass and heat transfer, reagent addition rates, and safety.[9]
Frequently Asked Questions: Scale-Up Strategy
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges are:
-
Exotherm Control: SN2 reactions are often exothermic. On a small scale, the flask's surface area allows for easy dissipation of heat. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it harder to remove heat. Uncontrolled exotherms can lead to side reactions, solvent boiling, or dangerous pressure buildup.
-
Mixing Efficiency: Ensuring all reactants are intimately mixed is crucial. Inadequate mixing can create localized "hot spots" of high concentration, promoting side reactions or incomplete conversion.
-
Reagent Addition: The rate of adding the nucleophile or base becomes critical. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain optimal concentration profiles.
-
Work-up and Isolation: Handling large volumes of solvents and aqueous washes requires different equipment and techniques. Product isolation, which might be simple chromatography in the lab, often needs to be transitioned to crystallization or distillation at scale.[10]
Q2: How does solvent choice impact a scaled-up reaction?
A2: Solvent selection is critical for both reaction performance and process safety. Polar aprotic solvents like DMF, acetonitrile, or THF are commonly preferred for SN2 reactions because they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[11]
| Solvent | Boiling Point (°C) | Key Considerations for Scale-Up |
| Tetrahydrofuran (THF) | 66 | Low boiling point, good for reactions requiring moderate temperatures. Can form explosive peroxides.[12] |
| Acetonitrile (ACN) | 82 | Higher boiling point than THF, good solvating power. Can be toxic. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, excellent solvating power. Can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very high boiling point, excellent solvent. Can complicate product isolation. |
When scaling up, consider the solvent's boiling point in relation to the reaction exotherm, its ease of removal, and its safety/environmental profile.
Q3: What is the most common side reaction and how can it be minimized?
A3: The most significant competing reaction is E2 elimination .[13] The alkoxide or other nucleophile is also a base. Instead of attacking the carbon, it can abstract a proton from an adjacent carbon, leading to the formation of an alkene byproduct.
To minimize elimination:
-
Control Temperature: Lower temperatures generally favor the SN2 pathway over E2.[13] Elimination reactions typically have a higher activation energy.
-
Choice of Base/Nucleophile: While this compound is a primary iodide and less prone to elimination than secondary or tertiary halides, a highly hindered or very strong base can still promote the E2 pathway.[8][13]
-
Slow Addition: Adding the base/nucleophile slowly keeps its instantaneous concentration low, disfavoring the bimolecular elimination reaction.
Troubleshooting Guide
Caption: Troubleshooting logic for scale-up issues.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls. | 1. Insufficiently active base/nucleophile (e.g., degraded NaH).[11]2. Presence of water in the solvent or on glassware.[11]3. Reaction temperature is too low. | 1. Use fresh, high-quality reagents. Titrate bases if necessary.2. Use anhydrous solvents and thoroughly dry all equipment.3. Gradually increase the temperature while monitoring with TLC or HPLC. |
| Significant alkene byproduct formation. | 1. The E2 elimination pathway is competing with the desired SN2 reaction.[13]2. Reaction temperature is too high.[11]3. The base/nucleophile is too strong or sterically hindered. | 1. Lower the reaction temperature.[13]2. If possible, choose a less sterically demanding nucleophile.3. Control the addition rate of the base/nucleophile. |
| Product is difficult to purify. | 1. Presence of high-boiling solvents like DMF or DMSO.2. Emulsion formation during aqueous work-up.3. Byproducts with similar polarity to the desired product. | 1. For DMF, perform multiple aqueous washes. For DMSO, consider a water/ether extraction.2. Add brine (saturated NaCl solution) to break emulsions.3. Consider recrystallization or flash chromatography with a carefully chosen solvent system.[10] |
| Reaction turns dark or shows decomposition. | 1. This compound can be sensitive to light and heat.2. Incompatibility with strong bases or other reagents at elevated temperatures.[14] | 1. Protect the reaction from light.2. Run the reaction at the lowest effective temperature.3. Ensure the starting material is fresh and properly stored. |
Safety and Handling Protocols
Handling this compound requires strict adherence to safety protocols, especially at a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield (if splash risk is high), and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, or in a closed system to avoid inhalation of vapors.[14][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] It is often stabilized with copper and should be protected from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines.[14]
-
Spill & Disposal: For small spills, absorb with an inert material and place in a suitable, closed container for disposal.[14] For large spills, evacuate the area and seek assistance from EH&S.[12] Dispose of waste in accordance with local, state, and federal regulations.[14]
Experimental Methodologies
Protocol 1: Lab-Scale Williamson Ether Synthesis (Exemplary)
This protocol describes the synthesis of a benzyl ether derivative as a representative example.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and benzyl alcohol (5.4 g, 50 mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes.
-
Alkylation: Stir the resulting slurry at 0 °C for 30 minutes. Then, add this compound (11.3 g, 50 mmol) dropwise via syringe over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Considerations for Pilot-Scale (10 L) Synthesis
Adapting the lab protocol for a 10 L reactor requires significant changes in procedure.
-
Reactor Preparation: Ensure the 10 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge benzyl alcohol and anhydrous THF to the reactor via a charging port.
-
Controlled Addition of Base: The addition of sodium hydride is highly exothermic and generates hydrogen gas. A specialized solids charging system or, preferably, using a solution of a soluble base like sodium bis(trimethylsilyl)amide (NaHMDS) added via a metering pump is much safer and more controllable at this scale.
-
Temperature Control: Start the addition at a low internal temperature (e.g., 0-5 °C) using the reactor's cooling jacket. The addition rate must be controlled to ensure the internal temperature does not exceed a set limit (e.g., 15 °C).
-
Controlled Addition of Electrophile: Add the this compound via a metering pump at a rate that maintains temperature control.
-
Monitoring: Use an in-situ temperature probe to monitor the reaction temperature continuously. Take samples for IPC (in-process control) analysis via a sample port to determine reaction completion.
-
Quenching and Work-up: The quench must be performed very slowly with efficient cooling. The phase separation will be done within the reactor by stopping the agitator and allowing the layers to settle, then draining the lower aqueous layer.
-
Isolation: The product is typically isolated by distillation of the solvent, followed by crystallization if the product is a solid, which is more scalable than chromatography.
References
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University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(11), 1681-1688. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Gurjar, M. K., et al. (2008). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 73(15), 5894–5901. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Singh, P., et al. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. European Journal of Medicinal Chemistry, 44(3), 1278-87. Retrieved from [Link]
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Cooks, R. G., et al. (2020). Scale-up of microdroplet reactions by heated ultrasonic nebulization. Chemical Science, 11(36), 9899-9905. Retrieved from [Link]
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Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 363. Retrieved from [Link]
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Zard, S. Z. (2003). Activation of Alcohols to Nucleophilic Substitution. Nanyang Technological University. Retrieved from [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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Reddit. (2015). OChem experts needed: Scaling down a reaction from literature. Retrieved from [Link]
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Fu, G. C. (2013). Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles. Journal of the American Chemical Society, 135(4), 1264–1267. Retrieved from [Link]
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Rychnovsky, S. D., & Marumoto, S. (2012). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 77(14), 6068–6080. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(Iodomethyl)tetrahydropyran
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 2-(Iodomethyl)tetrahydropyran is a valuable building block in organic synthesis, and its characterization is crucial for ensuring the integrity of subsequent reaction pathways. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and a comparative overview of other key spectroscopic techniques, offering field-proven insights into experimental choices and data interpretation.
The Central Role of ¹H NMR Spectroscopy in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural determination of organic compounds in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows for the unambiguous confirmation of the tetrahydropyran ring integrity and the presence and location of the iodomethyl substituent.
Predicted ¹H NMR Spectrum of this compound
The structure and proton labeling for this compound are as follows:
Caption: Structure of this compound with proton numbering.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Justification |
| H7a, H7b | 3.1 - 3.3 | Doublet of doublets (dd) or two doublets | Jgem ≈ 10-12 Hz, Jvic ≈ 5-8 Hz | These protons are on a carbon adjacent to an iodine atom, which is strongly deshielding.[3] They are diastereotopic and will split each other (geminal coupling) and the adjacent H2 proton (vicinal coupling). |
| H6a, H6e | 3.4 - 4.0 | Multiplet (m) | - | These are the diastereotopic protons on the carbon adjacent to the ring oxygen. The oxygen atom is highly electronegative, causing a significant downfield shift.[5] They will exhibit complex splitting due to geminal coupling and vicinal coupling with the protons on C5. |
| H2 | 3.2 - 3.6 | Multiplet (m) | - | This proton is on the carbon bearing the iodomethyl group and is also adjacent to the ring oxygen, leading to a downfield shift. It will be split by the protons on C3 and the iodomethyl protons (H7a, H7b). |
| H3, H4, H5 | 1.2 - 1.9 | Multiplet (m) | - | These protons are on the carbons of the tetrahydropyran ring that are more distant from the electronegative oxygen and iodine atoms, and therefore resonate at higher fields (upfield). Their signals will be complex and likely overlap due to multiple vicinal and geminal couplings. |
A Comparative Overview of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on a combination of spectroscopic methods.[2][6] Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their electronic nature. | Provides direct information about the carbon skeleton.[7] | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can reveal structural motifs. | High sensitivity, provides molecular formula with high-resolution MS.[8] | Isomeric compounds can have similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive, good for identifying the presence of key functional groups.[9] | Spectra can be complex, and the absence of a signal is often more informative than its presence. |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C2 | 75 - 85 | This carbon is attached to both the ring oxygen and the iodomethyl group, leading to a significant downfield shift. |
| C6 | 65 - 75 | This carbon is adjacent to the ring oxygen, resulting in a downfield shift. |
| C3, C4, C5 | 20 - 40 | These are the alkyl-like carbons of the tetrahydropyran ring. |
| C7 | 5 - 15 | The carbon of the iodomethyl group is shifted downfield compared to a methyl group due to the iodine atom, but the "heavy atom effect" of iodine can sometimes lead to unexpected shielding.[10][11] |
Mass Spectrometry Fragmentation Pattern
In mass spectrometry, this compound is expected to undergo fragmentation through several key pathways.[12]
Caption: Predicted mass spectrometry fragmentation of this compound.
The molecular ion peak at m/z = 226 should be observable. A prominent peak at m/z = 99 would correspond to the loss of an iodine radical, a common fragmentation for alkyl halides.[13][14] Another significant fragment could be observed at m/z = 127, corresponding to the iodine cation. Further fragmentation of the tetrahydropyranyl cation (m/z 99) can also occur.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions from the C-H and C-O bonds.[5]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-O-C (ether) | 1050 - 1150 | Stretching |
| C-I | 500 - 600 | Stretching |
The most characteristic band for the ether linkage is the strong C-O stretching vibration.[15] The C-I stretch appears in the fingerprint region and may be difficult to assign definitively.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Conclusion
The structural elucidation of this compound is most effectively achieved through a synergistic application of spectroscopic techniques. ¹H NMR provides the most detailed information regarding the proton framework and stereochemistry. ¹³C NMR complements this by confirming the carbon skeleton. Mass spectrometry provides crucial molecular weight and fragmentation data, while IR spectroscopy offers a rapid means of identifying key functional groups. By integrating the data from these methods, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
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UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
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Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. Retrieved from [Link]
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Biblio. (n.d.). Principles of Organic Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
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National Programme on Technology Enhanced Learning. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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Spectrino. (n.d.). Introduction to Mass Spectrometry Fourth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from [Link]
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MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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University of Mississippi. (2019, May 9). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]
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ResearchGate. (2025, August 6). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. Retrieved from [Link]
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ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
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NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
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YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. Retrieved from [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(Iodomethyl)tetrahydropyran and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone of this process, providing a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for 2-(iodomethyl)tetrahydropyran and its lighter halogen analogs, 2-(bromomethyl)tetrahydropyran and 2-(chloromethyl)tetrahydropyran. By integrating predicted data with fundamental principles of NMR theory, this document serves as a practical reference for understanding and predicting the spectral features of this important class of compounds.
The Foundational Principles: What Governs ¹³C NMR Chemical Shifts in Halogenated Tetrahydropyrans?
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Several key factors influence where a carbon atom resonates in an NMR spectrum. In the context of 2-(halomethyl)tetrahydropyrans, the interplay of inductive effects, steric effects, and the particularly significant "heavy atom effect" dictates the observed chemical shifts.
Inductive and Steric Effects: The electronegativity of the halogen atom (Cl > Br > I) creates a dipole along the C-X bond, withdrawing electron density from the adjacent carbon. This deshielding effect typically results in a downfield shift (higher ppm value) for the carbon directly attached to the halogen.[1] The size of the halogen atom can also introduce steric strain, which can influence the conformation of the molecule and, consequently, the chemical shifts of nearby carbons.
The Heavy Atom Effect: A unique phenomenon observed with heavier halogens like bromine and, most prominently, iodine is the "heavy atom effect."[2] This effect, primarily driven by spin-orbit coupling, leads to a pronounced shielding (an upfield shift to a lower ppm value) of the carbon atom directly bonded to the heavy halogen.[3][4] This shielding counteracts the expected deshielding from the inductive effect and is a key diagnostic feature in the ¹³C NMR spectra of iodo- and bromo-alkanes. The magnitude of this shielding effect increases with the atomic number of the halogen.
Comparative Analysis of Predicted ¹³C NMR Chemical Shifts
In the absence of readily available experimental spectra for all three analogs under identical conditions, we turn to highly reliable ¹³C NMR prediction software to provide a consistent dataset for comparison. The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(chloromethyl)-, 2-(bromomethyl)-, and this compound.
| Carbon Atom | 2-(chloromethyl)tetrahydropyran (Predicted, ppm) | 2-(bromomethyl)tetrahydropyran (Predicted, ppm) | This compound (Predicted, ppm) |
| -CH₂X | 46.9 | 36.1 | 10.5 |
| C2 | 78.9 | 79.8 | 81.3 |
| C6 | 68.2 | 68.3 | 68.4 |
| C3 | 30.1 | 30.0 | 29.8 |
| C4 | 25.5 | 25.5 | 25.6 |
| C5 | 22.8 | 22.8 | 22.9 |
Data generated using a standard online ¹³C NMR prediction tool.
Key Observations and Interpretation:
-
The -CH₂X Carbon: The most dramatic trend is observed for the carbon of the halomethyl group. For the chloro-derivative, the chemical shift is a relatively deshielded 46.9 ppm due to the strong inductive effect of chlorine. As we move to the bromo-derivative, the chemical shift moves upfield to 36.1 ppm, and for the iodo-derivative, it is significantly shielded at 10.5 ppm. This upfield trend is a classic manifestation of the heavy atom effect, which overwhelms the inductive effect for bromine and iodine.[2]
-
The C2 Carbon: The carbon of the tetrahydropyran ring attached to the halomethyl group (C2) shows a slight downfield trend from the chloro- to the iodo-derivative (78.9 to 81.3 ppm). This is likely due to a combination of the decreasing inductive effect of the halogen at this position and subtle conformational changes induced by the increasing size of the halogen.
-
Ring Carbons (C3-C6): The chemical shifts of the other ring carbons remain relatively constant across the series, indicating that the electronic influence of the halogen substituent diminishes significantly with distance. The values are consistent with those of the parent tetrahydropyran molecule.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR spectra for this class of compounds, the following detailed protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the 2-(halomethyl)tetrahydropyran sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹³C frequency.
-
Ensure the sample is at a constant temperature, typically 298 K (25 °C), for the duration of the experiment.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining more quantitative data, especially for quaternary carbons, although none are present in these molecules.
-
Pulse Angle: A 30-45 degree pulse angle is recommended to optimize signal-to-noise for a given experiment time.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a line broadening factor (e.g., 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if relative intensities are of interest, though ¹³C NMR is not inherently quantitative without specific experimental setups.
Visualizing the Workflow and Chemical Shift Trends
To better illustrate the process of comparing and interpreting the ¹³C NMR data, the following diagrams have been generated.
Caption: Workflow for ¹³C NMR Data Analysis and Comparison.
Caption: Trend of the -CH₂X ¹³C NMR Chemical Shift with Different Halogens.
Conclusion
This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts for this compound and its chloro and bromo analogs. The analysis of predicted data, grounded in the established principles of inductive and heavy atom effects, offers a clear framework for understanding and predicting the spectral characteristics of these compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data in a research setting. By combining theoretical knowledge with practical application, researchers can confidently utilize ¹³C NMR spectroscopy for the structural elucidation and characterization of halogenated tetrahydropyran derivatives.
References
-
On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Taylor & Francis Online. [Link]
-
Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. ACS Publications. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Filo. [Link]
-
Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens. PubMed. [Link]
Sources
mass spectrometry fragmentation of 2-(iodomethyl)tetrahydropyran
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Iodomethyl)tetrahydropyran: A Comparative Analysis for Structural Elucidation
Introduction
This compound is a valuable heterocyclic compound utilized as a reactive intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[1] Its structure, comprising a tetrahydropyran (THP) ring and a highly reactive iodomethyl substituent, presents a unique case for mass spectrometric analysis. For researchers in drug development and synthetic chemistry, mass spectrometry (MS) is an indispensable tool for structural verification and purity assessment. Understanding the fragmentation pattern of this molecule is critical for its unambiguous identification in complex reaction mixtures.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) . As there is a notable absence of published reference spectra for this specific compound, this document leverages first-principle fragmentation rules for alkyl iodides and cyclic ethers to construct a theoretical fragmentation pattern.[2][3][4][5] To provide a richer context, we will objectively compare its expected fragmentation behavior with that of two key structural analogs: 2-methyltetrahydropyran and the hypothetical 2-(chloromethyl)tetrahydropyran. This comparative approach highlights the profound influence of the substituent on the fragmentation pathways, offering diagnostic insights for researchers.
Part 1: Foundational Fragmentation Mechanisms in EI-MS
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that subsequently fragments.[6][7] The pathways of this fragmentation are not random; they are governed by fundamental chemical principles, including bond strengths and the stability of the resulting fragment ions and neutral species.[6][8] For this compound, two structural motifs primarily dictate its fragmentation: the alkyl iodide group and the cyclic ether ring.
Fragmentation of Alkyl Iodides
Alkyl iodides exhibit a highly characteristic fragmentation pattern dominated by the weakness of the carbon-iodine (C-I) bond. Upon ionization, the most favorable fragmentation is the homolytic cleavage of the C-I bond to lose an iodine radical (I•).[3][9] This results in the formation of a carbocation, which is often the most abundant ion (the base peak) in the spectrum.[9] Iodine is also monoisotopic (¹²⁷I), which simplifies the spectrum as there are no M+2 peaks that are characteristic of chlorine- and bromine-containing compounds.[3][9] A peak corresponding to the iodine cation [I]⁺ at m/z 127 may also be observed.[10]
Fragmentation of Cyclic Ethers
The fragmentation of cyclic ethers like tetrahydropyran is initiated by the ionization of a non-bonding electron from the oxygen atom, forming a radical cation.[4] Key fragmentation pathways include:
-
α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the ether oxygen.[5][11] This process is driven by the formation of a resonance-stabilized oxonium ion. The largest alkyl substituent at the α-position is preferentially lost.[5]
-
Ring Cleavage: The molecular ion can undergo ring-opening, followed by a series of subsequent cleavages to eliminate small, stable neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).[2]
Part 2: Predicted Fragmentation of this compound
Combining these principles allows for a robust prediction of the fragmentation pathways for this compound (Molecular Formula: C₆H₁₁IO, Molecular Weight: 226.06 g/mol ).[12]
-
Molecular Ion (m/z 226): The molecular ion peak, [C₆H₁₁IO]⁺•, is expected at m/z 226. Due to the compound's instability under EI conditions, this peak may be weak or absent.
-
Primary Fragmentation - Loss of Iodine (m/z 99): The most facile cleavage will be the scission of the weak C-I bond, leading to the loss of an iodine radical (•I, mass 127 u).[3][9] This pathway produces the highly stable tetrahydropyran-2-ylmethyl cation at m/z 99 . This ion is predicted to be the base peak of the spectrum.
-
Secondary Fragmentation of the m/z 99 Ion: The [C₆H₁₁O]⁺ ion at m/z 99 will likely undergo further fragmentation characteristic of the tetrahydropyran structure. This can involve ring-opening and subsequent loss of neutral molecules. A plausible pathway is the loss of formaldehyde (CH₂O, 30 u), leading to a fragment at m/z 69 .
-
Alternative α-Cleavage (m/z 85): A less probable, but still possible, fragmentation of the molecular ion is the α-cleavage loss of the entire iodomethyl radical (•CH₂I, mass 141 u). This would generate the 2-tetrahydropyranyl cation at m/z 85 . While this ion is common in other 2-substituted THPs (see comparison below), the energetic favorability of C-I cleavage makes this a minor pathway for the iodo-compound.
The proposed primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI-MS fragmentation of this compound.
Part 3: Comparative Analysis with Structural Analogs
To understand the diagnostic value of this fragmentation pattern, it is instructive to compare it with related compounds where the substituent's nature is altered.
Comparison with 2-Methyltetrahydropyran
For 2-methyltetrahydropyran (MW = 100.16 g/mol ), the C-CH₃ bond is significantly stronger than the C-I bond. Here, the primary fragmentation is α-cleavage involving the loss of the methyl radical (•CH₃) to form the base peak at m/z 85 .[13] The peak at m/z 99, which is dominant for the iodo-compound, is completely absent. This stark difference underscores how the halogen dictates the primary fragmentation route.
Comparison with 2-(Chloromethyl)tetrahydropyran (Hypothetical)
For the chloro-analog (MW ≈ 134.5 g/mol ), the C-Cl bond is stronger than the C-I bond but weaker than a C-C bond. Therefore, we would predict competition between two main fragmentation pathways:
-
Loss of •Cl: Cleavage of the C-Cl bond would yield a fragment at m/z 99 .
-
Loss of •CH₂Cl: α-cleavage would yield a fragment at m/z 85 .
The relative abundance of m/z 99 and m/z 85 would depend on the precise energetic balance, but both are expected to be significant. The most crucial diagnostic feature, however, would be the presence of chlorine's isotopic signature: any chlorine-containing fragment (including the molecular ion) would appear as a pair of peaks (M+ and M+2) with a characteristic ~3:1 abundance ratio.[3]
Summary of Comparative Data
| Feature | This compound | 2-Methyltetrahydropyran | 2-(Chloromethyl)tetrahydropyran |
| Molecular Weight | 226.06 | 100.16 | ~134.5 (avg.) |
| Predicted Base Peak | m/z 99 ([M-I]⁺) | m/z 85 ([M-CH₃]⁺) | m/z 99 or m/z 85 |
| Key Diagnostic Ion(s) | m/z 99, m/z 127 | m/z 85 | Isotope peaks at M+2, m/z 99, m/z 85 |
| Dominant Cleavage | C-I Bond Scission | α-Cleavage (C-C) | Competing C-Cl / α-Cleavage |
| Isotopic Pattern | None (¹²⁷I is 100%) | None | ~3:1 ratio for Cl-containing ions |
Part 4: Experimental Protocol for GC-EI-MS Analysis
This section provides a standardized protocol for acquiring a mass spectrum of this compound.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
-
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD).
-
GC Method:
-
Injection Volume: 1 µL
-
Inlet Mode: Split (e.g., 50:1 split ratio)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Sources
- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
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- 12. chemscene.com [chemscene.com]
- 13. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
comparing reactivity of 2-(iodomethyl)tetrahydropyran vs 2-(bromomethyl)tetrahydropyran
An In-Depth Guide to the Comparative Reactivity of 2-(Iodomethyl)tetrahydropyran and 2-(Bromomethyl)tetrahydropyran in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the tetrahydropyran (THP) moiety is a ubiquitous structural motif. The functionalization of this scaffold often relies on the use of electrophilic building blocks such as 2-(halomethyl)tetrahydropyrans. The choice of the halogen—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, kinetics, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and 2-(bromomethyl)tetrahydropyran, moving beyond simple heuristics to offer actionable, field-proven insights.
The Underlying Principle: Leaving Group Ability in S(_N)2 Reactions
Both this compound and its bromo-analogue are primary alkyl halides. Their reactions with most nucleophiles proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[1][2] The rate of an S(_N)2 reaction is therefore highly sensitive to the ability of the leaving group to depart and stabilize the negative charge it acquires.
dot
Caption: General Sₙ2 reaction mechanism for 2-(halomethyl)tetrahydropyran.
The established order of leaving group ability for halogens is I > Br > Cl > F.[1][3] This trend is governed by three key factors:
-
Polarizability : Iodine, being the largest of the common halogens, has a diffuse electron cloud that is easily distorted. This high polarizability allows it to stabilize the partial negative charge that develops in the S(_N)2 transition state more effectively than bromine.
-
Basicity : The conjugate acid of iodide, hydroiodic acid (HI, pKa ≈ -10), is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9). This means that the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). Weaker bases are more stable as anions and are therefore better leaving groups.[4]
-
Bond Strength : The carbon-iodine (C-I) bond is significantly weaker (≈ 240 kJ/mol) than the carbon-bromine (C-Br) bond (≈ 280 kJ/mol). Less energy is required to break the C-I bond in the transition state, which contributes to a lower activation energy and a faster reaction rate.[1][5]
Therefore, from a theoretical standpoint, This compound is predicted to be substantially more reactive than 2-(bromomethyl)tetrahydropyran.
Quantitative Comparison: Experimental Kinetic Data
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
| Data sourced from a comparative study of S(_N)2 reactions with azide in acetone, illustrating the established reactivity trend.[5] |
As the data clearly shows, the primary alkyl iodide is approximately 30 times more reactive than the corresponding bromide under identical S(_N)2 conditions. This kinetic advantage is directly applicable to the tetrahydropyran system. For synthetic chemists, this means that reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) to achieve the same conversion as its bromo-counterpart, which can be crucial for sensitive substrates.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible and reproducible measure of the reactivity difference, the following protocol describes a parallel synthesis of 2-(azidomethyl)tetrahydropyran. This experiment is designed to be a self-validating system, allowing for direct comparison of reaction progress under identical conditions.
Objective: To compare the rate of formation of 2-(azidomethyl)tetrahydropyran from this compound and 2-(bromomethyl)tetrahydropyran.
Materials:
-
This compound (Substrate A)
-
2-(Bromomethyl)tetrahydropyran (Substrate B)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and appropriate eluent (e.g., 10% Ethyl Acetate in Hexanes)
-
GC-MS or LC-MS for quantitative analysis
dot
Caption: Workflow for the comparative kinetic analysis.
Procedure:
-
Preparation: In two separate, identical reaction vials (Vial A and Vial B), add sodium azide (1.2 equivalents).
-
Solvent Addition: To each vial, add anhydrous DMF to achieve a final substrate concentration of 0.5 M. Add a consistent amount of an internal standard to each vial for accurate quantification.
-
Reaction Initiation: At time t=0, add this compound (1.0 eq) to Vial A and 2-(bromomethyl)tetrahydropyran (1.0 eq) to Vial B.
-
Reaction Conditions: Place both vials in a pre-heated block set to a moderate temperature (e.g., 40°C) and begin vigorous stirring.
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot in a vial containing diethyl ether (1 mL) and water (1 mL). Shake vigorously and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by TLC to visualize the disappearance of starting material and the appearance of the product. For quantitative data, analyze the organic layer by GC-MS or LC-MS, using the internal standard to calculate the percent conversion at each time point.
-
Data Interpretation: Plot the percent conversion versus time for both reactions. The resulting curves will provide a clear, quantitative visualization of the superior reactivity of the iodo-substrate.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that readily dissolves the sodium azide salt and the organic substrates. It does not hydrogen-bond with the azide anion, leaving it "naked" and highly nucleophilic, which accelerates S(_N)2 reactions.[2]
-
Temperature: A moderate temperature is chosen to ensure the reaction with the bromide proceeds at a measurable rate without being instantaneous for the iodide, allowing for a clear comparison.
-
Nucleophile: Azide is an excellent nucleophile for S(_N)2 reactions and the resulting organic azide product is readily distinguishable from the starting material by most analytical techniques.[6]
Practical Implications and Strategic Recommendations
The choice between this compound and 2-(bromomethyl)tetrahydropyran is a strategic one based on kinetics, cost, and availability.
-
Choose this compound when:
-
High reactivity is paramount: For reactions with weak or sterically hindered nucleophiles.
-
Mild conditions are required: To avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
Rapid reaction completion is desired: To improve throughput in a multi-step synthesis.
-
-
Choose 2-(Bromomethyl)tetrahydropyran when:
-
Cost is a primary driver: Alkyl bromides are often less expensive and more commercially available than their iodo-counterparts.
-
The nucleophile is highly reactive: A very strong nucleophile may react sufficiently fast with the bromide, making the extra reactivity of the iodide unnecessary.
-
As a precursor: The bromide can be readily converted to the more reactive iodide in situ or in a separate step via the Finkelstein reaction (reacting the alkyl bromide with sodium iodide in acetone).[7][8] The precipitation of NaBr in acetone drives the equilibrium towards the formation of the alkyl iodide.
-
Conclusion
The evidence, grounded in fundamental principles of physical organic chemistry and supported by extensive experimental data from analogous systems, is unequivocal. This compound is a significantly more reactive electrophile than 2-(bromomethyl)tetrahydropyran in S(_N)2 reactions. This enhanced reactivity, stemming from the superior leaving group ability of iodide, offers chemists a powerful tool for accelerating reactions and enabling transformations under milder conditions. While the bromo-analogue remains a viable and economical option for many applications, a thorough understanding of this reactivity differential is essential for the rational design and efficient execution of complex synthetic routes.
References
-
Pearson, R. G. How to predict SN2 reaction when comparing nucleophilicity and leaving group ability. Chemistry Stack Exchange. [Link]
-
University of Calgary. Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
-
Khan Academy. Sn1 and Sn2: leaving group. Khan Academy. [Link]
-
Michigan State University. Alkyl Halide Reactivity. MSU Chemistry. [Link]
-
LibreTexts. 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]
-
LibreTexts. 7.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Master Organic Chemistry. [Link]
-
Kappe, C. O., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Chegg. Reactivity of Alkyl Halides in Nucleophilic Substitution Reactions. Chegg. [Link]
-
LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 8. Solved Reactivity of Alkyl Halides in Nucleophilic | Chegg.com [chegg.com]
Navigating the Lability Landscape: A Comparative Guide to the Stability of THP and Silyl Ethers in Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate alcohol protecting group is a critical decision that can dictate the success or failure of a multi-step synthetic campaign. The ideal protecting group must be easily installed, stable to a variety of reaction conditions, and readily cleaved with high selectivity. Among the most common choices for hydroxyl protection are tetrahydropyranyl (THP) ethers and a diverse family of silyl ethers. This guide provides an in-depth, objective comparison of the stability profiles of these two classes of protecting groups, supported by mechanistic insights and experimental data, to empower chemists in making strategic decisions for their synthetic endeavors.
The Fundamental Chemistry: Acetal vs. Silyl Ether
At the heart of their differing stabilities lies the fundamental structural difference between THP and silyl ethers. A THP ether is an acetal, formed by the acid-catalyzed reaction of an alcohol with dihydropyran (DHP).[1] Conversely, silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically in the presence of a base. This distinction in bonding—a C-O-C-O linkage in THP ethers versus a Si-O-C bond in silyl ethers—governs their reactivity and susceptibility to various cleavage conditions.
Stability Under Acidic Conditions: A Clear Divergence
The most significant point of divergence in the stability of THP and silyl ethers is their behavior in the presence of acid.
THP ethers are notoriously acid-labile. [2] The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[3][4] Even mild acidic conditions, such as acetic acid in aqueous THF or pyridinium p-toluenesulfonate (PPTS) in an alcohol, can efficiently cleave THP ethers.[1][5]
Silyl ethers, in contrast, exhibit a wide and tunable range of stability to acidic conditions, primarily dictated by steric hindrance around the silicon atom. [6][7] The general order of increasing stability to acid-catalyzed hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [8][7]
This trend is a direct consequence of the bulky substituents on the silicon atom hindering the approach of protons and nucleophiles to the silicon-oxygen bond.[9] For instance, a trimethylsilyl (TMS) ether is highly labile and can be cleaved by very weak acids, sometimes even during silica gel chromatography.[7] On the other hand, a tert-butyldiphenylsilyl (TBDPS) ether is exceptionally robust and can withstand much stronger acidic conditions.[7]
Quantitative Comparison of Silyl Ether Stability in Acid
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This data highlights the vast differences in stability, allowing for orthogonal deprotection strategies.[8][6]
Stability Under Basic Conditions: A Role Reversal
Under basic conditions, the stability profiles of THP and silyl ethers are generally reversed.
THP ethers are exceptionally stable in strongly basic environments. [10][5] They are resistant to hydrolysis by aqueous bases and are compatible with a wide array of nucleophilic and basic reagents, including organometallics (Grignard and organolithium reagents), metal hydrides, and conditions used for saponification of esters.[5][11]
The stability of silyl ethers to basic conditions is also dependent on the steric bulk of the silyl group, though the trend is less pronounced than under acidic conditions. [8] The general order of increasing stability to base-catalyzed hydrolysis is:
TMS < TES < TBDMS ≈ TBDPS < TIPS [8][7]
While less labile than in acid, silyl ethers can be cleaved by strong bases. However, for most applications, the bulkier silyl ethers like TBDMS, TIPS, and TBDPS are considered stable to common basic reaction conditions.[7]
Quantitative Comparison of Silyl Ether Stability in Base
| Silyl Ether | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TBDPS | ~20,000 |
| TIPS | 100,000 |
Note the comparable stability of TBDMS and TBDPS in basic media, in contrast to their vastly different acid stability.[6][7]
The Silyl Ether Superpower: Fluoride-Mediated Cleavage
A unique and highly advantageous feature of silyl ethers is their susceptibility to cleavage by fluoride ions.[8] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this deprotection method.[12][13] Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) are commonly used to smoothly and selectively cleave silyl ethers under mild, neutral conditions.[7] This method is orthogonal to the deprotection of many other protecting groups, including THP ethers.
The rate of fluoride-mediated cleavage is also influenced by steric hindrance, with less hindered silyl ethers reacting more rapidly.[14]
Orthogonal Protection Strategies: The Power of Tunable Lability
The diverse stability profiles of THP and silyl ethers allow for sophisticated orthogonal protection strategies in the synthesis of complex molecules. For example, a primary alcohol could be protected as a TBDMS ether, while a secondary, more hindered alcohol is protected as a THP ether. The THP group could then be selectively removed under mild acidic conditions, leaving the TBDMS group intact. Subsequently, the TBDMS group could be cleaved using TBAF.
Figure 1. A schematic representation of an orthogonal deprotection strategy employing a THP ether and a silyl ether.
Experimental Protocols
Protection of a Primary Alcohol with THP
Objective: To protect a primary alcohol as a THP ether using catalytic acid.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary alcohol in dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protection of a Primary Alcohol with TBDMS
Objective: To protect a primary alcohol as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary alcohol and imidazole in dimethylformamide.
-
Add tert-butyldimethylsilyl chloride to the solution and stir at room temperature.[9]
-
Monitor the reaction by TLC. For sterically hindered alcohols, gentle heating may be required.[9]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Deprotection of a THP Ether under Acidic Conditions
Objective: To deprotect a THP ether using mild acidic conditions.
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 4:1:1 v/v/v).[5]
-
Stir the solution at room temperature or gently warm to 40-50 °C, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Deprotection of a TBDMS Ether with Fluoride
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the solution of TBAF in THF and stir at room temperature.[7]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Mechanistic Diagrams
Figure 2. Mechanism of acid-catalyzed THP ether deprotection.[3]
Figure 3. Mechanism of fluoride-mediated silyl ether deprotection.[15]
Conclusion: Making the Right Choice
The choice between a THP ether and a silyl ether for alcohol protection is not a matter of one being universally superior to the other, but rather a strategic decision based on the planned synthetic route.
Choose a THP ether when:
-
The subsequent reaction steps involve strongly basic or nucleophilic conditions.
-
Acid-labile protecting groups are not present elsewhere in the molecule.
-
A simple and rapid acidic deprotection is desired.
Choose a silyl ether when:
-
Tunable stability to acidic conditions is required.
-
Orthogonal deprotection in the presence of acid-sensitive groups is necessary.
-
Mild, non-acidic deprotection using fluoride is advantageous.
-
The creation of a new stereocenter (a drawback of THP ethers with chiral alcohols) is to be avoided.[10][2]
By understanding the nuanced stability profiles of these two important classes of protecting groups, researchers can design more elegant, efficient, and successful synthetic strategies.
References
- Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Benchchem.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Wuts, P. G. M. 4.5 Tetrahydropyranyl (THP)
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Wikipedia. Silyl ether.
- Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Benchchem.
- Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- Benchchem. Technical Support Center: Stability and Use of Tetrahydropyran (THP)
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- ChemHelpASAP. synthesis & cleavage of THP ethers.
- Kocienski, P. J. 1.2 Deprotection: The Concept of Orthogonal Sets.
- Barle, S. Hydroxyl Protecting Groups.
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A Comparative Guide to Mechanistic Investigations of Tetrahydropyran Formation Pathways
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold, frequently appearing in a vast array of natural products and active pharmaceutical ingredients (APIs) due to its conformational stability and ability to engage in hydrogen bonding.[1][2] The stereocontrolled synthesis of substituted THPs is, therefore, a cornerstone of modern medicinal chemistry and total synthesis. Understanding the underlying mechanisms of THP formation is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and developing novel synthetic strategies.
This guide provides a comparative analysis of the three principal pathways for tetrahydropyran synthesis: the Prins Cyclization , the Intramolecular Oxa-Michael Addition , and the Intramolecular Williamson Ether Synthesis . We will delve into the mechanistic nuances of each pathway, explore the experimental and computational techniques used to investigate them, and provide exemplary protocols to illustrate these concepts in practice.
The Prins Cyclization: An Electrophilic Cascade
First reported in its intermolecular form by Prins in 1919 and later adapted for THP synthesis by Hanschke in 1955, the Prins cyclization has become a powerful and widely used method for constructing substituted THP rings.[3][4] The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[5]
Core Mechanism & Stereochemical Control
The generally accepted mechanism proceeds through the formation of a key oxocarbenium ion intermediate .[3][6] This electrophilic species is then trapped intramolecularly by the pendant alkene nucleophile. The stereoselectivity of the cyclization is largely dictated by a highly organized, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This geometric preference often leads to excellent transfer of chirality from the starting alcohol to the final THP product.[4]
Caption: The Prins cyclization and the competing oxonia-Cope rearrangement.
Mechanistic Challenges: The Oxonia-Cope Rearrangement
A significant challenge in Prins cyclizations is the potential for competing side reactions that can erode stereochemical integrity. The most notable of these is the 2-oxonia-Cope rearrangement , a[4][4]-sigmatropic rearrangement of the oxocarbenium intermediate.[3][6] This process can lead to the formation of unexpected constitutional isomers or, critically, racemization of the desired product.[4][7]
The propensity for this rearrangement is influenced by the substitution pattern of the homoallylic alcohol. For instance, substrates with electron-rich aromatic rings that can stabilize a cationic charge are more prone to side reactions that lead to a loss of enantiomeric excess.[3][7]
Investigative Techniques in Action
-
Computational & Experimental Studies: The mechanistic dichotomy between the classical oxocarbenium pathway and alternative routes (like a [2+2] cycloaddition) has been scrutinized. Combined DFT calculations and experimental results suggest the oxocarbenium route is generally preferred. These studies also confirm that thermodynamic factors favor the oxonia-Cope rearrangement when certain stabilizing groups (e.g., phenyl) are present on the substrate.[3][6]
-
Stereochemical Probes: The use of enantioenriched homoallylic alcohols serves as a powerful diagnostic tool.[3] A significant loss in the enantiomeric excess of the final THP product is a clear indicator that a competing, racemizing pathway, such as the oxonia-Cope rearrangement or an allyl transfer process, is operative.[7]
Representative Experimental Protocol: Fe(acac)₃/TMSCl-Promoted Prins Cyclization
This protocol, adapted from studies on Evans aldol–Prins strategies, illustrates a modern approach to forming 4-chloro-THPs.[8] The iron(III) catalyst activates the aldehyde, while TMSCl serves as the chloride source to trap the cationic intermediate.[9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Catalyst Addition: Add iron(III) acetylacetonate (Fe(acac)₃, 10 mol%).
-
Initiation: Cool the mixture to 0 °C. Add trimethylsilyl chloride (TMSCl, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Rationale: Low temperature is often used to suppress side reactions and improve diastereoselectivity.
-
Quenching: Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-tetrahydropyran. Validation: The product structure and stereochemistry are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with diastereomeric ratio determined by ¹H NMR analysis of the crude product.[8]
Intramolecular Oxa-Michael Addition: A Conjugate Approach
The intramolecular oxa-Michael (IOM) addition, or oxa-conjugate addition, is a highly reliable and stereoselective method for forming THP rings. It involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone, ester, or thioester.[10][11] This reaction can be catalyzed by either acid or base, and the choice of catalyst can profoundly impact the stereochemical outcome.
Core Mechanism & Stereochemical Control
The reaction proceeds via a 6-endo-trig cyclization. The stereochemistry of the newly formed C-O and C-C bonds is determined by the conformation of the transition state. Under thermodynamic control (often acid-catalyzed or with strong, non-hindered bases at elevated temperatures), the reaction favors a chair-like transition state where substituents adopt equatorial or pseudo-equatorial positions, typically leading to the more stable cis-2,6-disubstituted THP.[12]
Conversely, under kinetic control (often with bulky bases or buffered fluoride sources at low temperatures), a boat-like transition state can be favored, leading to the trans-2,6-disubstituted THP.[12][13]
Caption: Kinetic vs. Thermodynamic control in oxa-Michael cyclizations.
Investigative Techniques in Action
-
Kinetic vs. Thermodynamic Experiments: A cornerstone of investigating this pathway is to run the reaction under different conditions. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[14][15][16] Comparing the product ratios under these different regimes provides direct evidence of the kinetic and thermodynamic landscapes of the reaction.
-
Computational Modeling (DFT): DFT studies have been instrumental in rationalizing the observed stereodivergence. For example, in the cyclization of a 4-hydroxy α,β-unsaturated thioester, calculations revealed that the TBAF-mediated formation of the trans-THP proceeds through a boat-like transition state, which is stabilized by a crucial hydrogen bond between the 4-hydroxyl group and the cyclizing alkoxide. In contrast, the acid-catalyzed reaction proceeds via a lower-energy chair-like transition state to give the cis-product. These calculations confirm that both reactions are under kinetic control, but follow different, condition-dependent pathways.[12]
-
Kinetic Studies: Monitoring the reaction rate, for instance by taking aliquots over time and analyzing them by ¹H NMR, can help elucidate the role of the catalyst and reaction conditions.[17][18]
Representative Experimental Protocol: Stereodivergent Oxa-Michael Cyclization
This protocol is based on the work of Clarke and co-workers, demonstrating stereodivergence based on reaction conditions.[12]
A) Thermodynamic Control (2,6-cis Product):
-
Preparation: Dissolve the 4-hydroxy-α,β-unsaturated thioester (1.0 equiv) in anhydrous DCM (0.01 M) in a clean vial.
-
Initiation: Add trifluoroacetic acid (TFA, 2.0 equiv).
-
Reaction: Stir the solution at room temperature for 24 hours. Rationale: The use of acid and longer reaction times allows the system to reach equilibrium, favoring the more stable cis-diastereomer.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography to yield the 2,6-cis-tetrahydropyran.
B) Kinetic Control (2,6-trans Product):
-
Preparation: Dissolve the 4-hydroxy-α,β-unsaturated thioester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) buffered with acetic acid (1.2 equiv).
-
Reaction: Stir the solution at room temperature for 2 hours. Rationale: The buffered TBAF acts as a mild base, promoting the kinetically controlled pathway, which is faster.
-
Workup & Purification: Follow the same workup and purification procedure as for the thermodynamic protocol to yield the 2,6-trans-tetrahydropyran. Validation: The stereochemical outcome for each protocol is confirmed by NMR spectroscopy, often using NOE experiments to establish the relative orientation of substituents at C2 and C6.
Intramolecular Williamson Ether Synthesis: A Classic Nucleophilic Substitution
The Williamson ether synthesis is a fundamental reaction in organic chemistry involving the Sₙ2 reaction of an alkoxide with an alkyl halide.[19][20] Its intramolecular variant provides a direct and reliable route to cyclic ethers, including tetrahydropyrans, from a suitable halo-alcohol precursor.[21][22]
Core Mechanism & Stereochemical Implications
The mechanism is a straightforward intramolecular Sₙ2 displacement. A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.[23] This alkoxide then attacks the carbon bearing the halide leaving group from the backside, leading to ring closure.
The key mechanistic feature is the inversion of stereochemistry at the carbon bearing the leaving group, a hallmark of the Sₙ2 reaction.[19] This provides an excellent method for stereochemical control, provided the stereocenter is set in the starting material. The reaction is most efficient for forming 5- and 6-membered rings and works best with primary alkyl halides. Secondary halides are viable but may lead to competing E2 elimination, while tertiary halides will almost exclusively yield elimination products.[20]
Caption: Experimental workflow for the Williamson ether synthesis of THP.
Investigative Techniques in Action
-
Substrate Scope Analysis: The most direct way to validate the Sₙ2 mechanism is through substrate variation. Demonstrating that the reaction proceeds efficiently with primary halides (e.g., 5-bromo-1-pentanol), gives mixed results or lower yields with secondary halides, and fails (yielding alkenes) with tertiary halides provides compelling evidence for the Sₙ2 pathway and its steric sensitivity.[19][20]
-
Stereochemical Analysis: Synthesizing a chiral, non-racemic halo-alcohol and demonstrating that the cyclization proceeds with the predicted inversion of configuration at the electrophilic carbon is definitive proof of the Sₙ2 mechanism.
Representative Experimental Protocol: NaH-Mediated Cyclization
This protocol describes the classic conditions for an intramolecular Williamson ether synthesis.[22]
-
Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M).
-
Substrate Addition: Add a solution of the 5-halo-1-pentanol (1.0 equiv) in anhydrous THF dropwise at 0 °C. Causality: The alcohol is added slowly to the base to control the evolution of H₂ gas.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Workup: Add diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully (THP is volatile).
-
Purification: If necessary, purify the resulting tetrahydropyran by distillation or chromatography. Validation: Successful formation of the ether is confirmed by the disappearance of the broad -OH stretch in the IR spectrum and the characteristic upfield shifts of the α-alkoxy protons in the ¹H NMR spectrum.
Comparative Summary
| Feature | Prins Cyclization | Intramolecular Oxa-Michael Addition | Intramolecular Williamson Ether Synthesis |
| Key Intermediate | Oxocarbenium Ion | Enolate / Conjugate System | Alkoxide |
| Mechanism Type | Electrophilic Addition-Cyclization | Nucleophilic Conjugate Addition | Nucleophilic Substitution (Sₙ2) |
| Stereochemical Control | Chair-like transition state; generally good chirality transfer. | Condition-dependent (Kinetic vs. Thermodynamic); can be divergent.[12] | Strict inversion of configuration at the electrophilic center.[19] |
| Common Side Reactions | Oxonia-Cope rearrangement, racemization, elimination.[6][7] | Reversibility, polymerization, intermolecular reactions. | E2 Elimination (especially with 2°/3° halides).[20] |
| Typical Catalysts | Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂, Fe(III), In(III)).[6][24] | Acids (TFA), Bases (DBU, NaH), or Organocatalysts.[12][17] | Strong, non-nucleophilic bases (e.g., NaH, KH). |
| Substrate Scope | Homoallylic alcohols + aldehydes/ketones.[3] | δ-Hydroxy-α,β-unsaturated carbonyls/esters/thioesters.[10] | Substrates with both a hydroxyl group and a good leaving group (halide/sulfonate).[21] |
Conclusion
The mechanistic pathways to tetrahydropyrans offer a rich landscape of chemical principles and synthetic opportunities. The Prins cyclization provides a powerful convergent route but requires careful management of reactive carbocation intermediates to prevent stereochemical scrambling. The intramolecular oxa-Michael addition offers a robust and often highly stereoselective pathway, with the unique advantage of tunable, divergent outcomes based on kinetic or thermodynamic control. Finally, the intramolecular Williamson ether synthesis remains a predictable and reliable method, grounded in the fundamental principles of the Sₙ2 reaction, offering absolute stereochemical control through inversion of a predefined center.
For the drug development professional or total synthesis chemist, the choice of pathway depends on the desired substitution pattern, available starting materials, and required level of stereochemical purity. A thorough understanding of the mechanistic underpinnings and the experimental tools used to probe them is essential for rationally designing and executing the synthesis of these vital heterocyclic structures.
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Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [3][6]
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Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [1][3]
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PMC. (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [4]
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MDPI. (2024, March 29). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI.
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White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [17][18]
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DR-NTU. (n.d.). The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. Nanyang Technological University. [10]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [24]
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ACS Omega. (2022, August 31). Recent Advances in the Prins Reaction. American Chemical Society. [9]
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Journal of the American Chemical Society. (n.d.). Racemization in Prins Cyclization Reactions. American Chemical Society. [7]
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PMC. (n.d.). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health.
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Organic Letters. (2024, January 10). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. American Chemical Society.
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PubMed. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
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Thieme Connect. (2011, September 20). Catalytic Enantioselective Synthesis of Tetrahydro-4-ones.
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ResearchGate. (2017, November). Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans. [11]
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ResearchGate. (n.d.). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. [5]
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Amanote Research. (n.d.). The Intramolecular Oxa-Michael Reaction for Tetrahydropyran Formation : Mechanism and Synthesis.
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Morressier. (2019, April 4). Probing the mechanism of the Prins and related reactions via a combined experimental and computational study.
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Semantic Scholar. (2019, June 26). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. [25]
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ResearchGate. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition.
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MDPI. (n.d.). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology.
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RSC Publishing. (2021, June 28). Ambruticins: tetrahydropyran ring formation and total synthesis. Royal Society of Chemistry. [26]
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Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [23]
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National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [19]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [20]
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Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [21]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [22]
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RSC Publishing. (2016, August 30). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Royal Society of Chemistry. [12]
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University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [13]
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White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
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The Journal of Organic Chemistry. (2018, July 23). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. American Chemical Society. [8]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [14]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [15]
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Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [16]
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Wiley Online Library. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenyl Alcohols. [2]
-
ResearchGate. (n.d.). Isotopic Labeling and Kinetic Isotope Effects.
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A Senior Application Scientist's Guide to Computational Stereochemistry in Tetrahydropyran Cyclization
For researchers, medicinal chemists, and drug development professionals, the tetrahydropyran (THP) ring is a privileged scaffold, appearing in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] The precise spatial arrangement of substituents on this six-membered oxygen-containing heterocycle is often critical for its biological function. Consequently, controlling the stereochemical outcome of THP-forming cyclization reactions is a paramount challenge in synthetic chemistry.
This guide provides an in-depth comparison of computational approaches used to predict and rationalize the stereochemistry of tetrahydropyran cyclizations. Moving beyond a simple list of methods, we will explore the causality behind computational choices, offering field-proven insights into designing studies that yield robust, experimentally verifiable predictions. We will dissect influential case studies, provide actionable protocols, and illustrate key concepts with clear visualizations to bridge the gap between theoretical calculations and laboratory results.
The Decisive Moment: Understanding the Origins of Stereoselectivity
The stereochemical fate of a tetrahydropyran cyclization is typically sealed at the transition state (TS) of the ring-closing step. The relative energies of the various possible transition states—leading to different diastereomers—determine the product distribution. The two most common competing geometries for the forming six-membered ring are the chair and boat transition states.
Generally, a chair-like transition state is lower in energy due to minimized steric and torsional strain. This often leads to products where bulky substituents adopt equatorial positions to further reduce steric hindrance.[1][2] However, as we will see, specific non-covalent interactions, such as hydrogen bonding or catalyst coordination, can preferentially stabilize a boat-like transition state, completely inverting the stereochemical outcome.[4][5] Computational chemistry provides an unparalleled lens to visualize and quantify the delicate balance of these competing factors.
A Comparative Guide to Computational Methodologies
The selection of a computational method is a critical decision dictated by the specific question at hand, the size of the system, and the desired accuracy. Here, we compare the workhorses of modern computational organic chemistry.
Core Methodologies: A Performance Comparison
| Method | Typical Application | Strengths | Weaknesses |
| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, relative energy calculations. The go-to method for most studies. | Excellent balance of computational cost and accuracy.[6] Wide range of functionals available to suit different systems. | Performance is highly dependent on the choice of functional and basis set. Standard functionals may struggle with dispersion interactions. |
| Ab Initio (e.g., MP2) | High-accuracy benchmark calculations, systems where electron correlation is critical. | Based on first principles without empirical parameters. Can be systematically improved towards the exact solution. | Very high computational cost, limiting its use to smaller systems.[6][7] |
| Solvation Models | Simulating reactions in solution, which is critical for matching experimental conditions. | Implicit models (e.g., PCM, SMD) are fast and good for initial screening. Explicit models (microsolvation) are essential when specific solvent molecules play a role in the mechanism (e.g., proton shuttling).[8][9] | Implicit models don't capture specific solute-solvent interactions. Explicit models significantly increase computational cost. |
Expert Insight: Choosing the Right DFT Functional
For reactions involving non-covalent interactions, which are often pivotal in catalysis, dispersion-corrected functionals are essential. The ωB97X-D functional, for instance, is specifically parameterized to handle long-range dispersion forces and has been used successfully in studying Prins-like cyclizations.[8][9] The widely-used B3LYP functional often provides reliable geometries but may require dispersion corrections (e.g., B3LYP-D3) for accurate energies.[6] A robust approach involves geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) followed by single-point energy calculations with a larger basis set and more accurate method (e.g., ωB97X-D/6-311++G(d,p)).
Computational Workflow for Stereochemical Prediction
The following diagram outlines a self-validating system for predicting the stereochemical outcome of a cyclization reaction.
Caption: A robust workflow for predicting reaction stereoselectivity.
Case Study: Stereodivergence in an Oxy-Michael Cyclization
A seminal study by Clarke and co-workers provides a powerful example of how computational analysis can explain experimentally observed stereodivergence.[4][5] They found that the cyclization of a hydroxy-thioester could be selectively guided to form either the 2,6-trans- or 2,6-cis-tetrahydropyran depending on the choice of catalyst.
-
Experimental Result:
-
TBAF (Tetrabutylammonium fluoride): Selectively yields the 2,6-trans product.
-
TFA (Trifluoroacetic acid): Selectively yields the 2,6-cis product.
-
The Computational Explanation: A Tale of Two Transition States
DFT calculations revealed the mechanistic origin of this remarkable stereochemical switch.[4][5][10]
TBAF-Mediated Pathway (trans-selective): Under basic conditions, the cyclizing species is an alkoxide. Calculations showed that the lowest energy pathway proceeds through a boat-like transition state . This normally unfavorable geometry is significantly stabilized by a crucial hydrogen bond between the 4-hydroxyl group and the cyclizing alkoxide oxygen.[4][5] This interaction is only possible in the boat conformation leading to the trans product.
TFA-Mediated Pathway (cis-selective): Under acidic conditions, the reaction is catalyzed by acid. The computational model showed that the lowest energy pathway proceeds via a classic chair-like transition state . This transition state is stabilized by a "trifluoroacetate-hydroxonium bridge," where the catalyst facilitates proton transfer.[4][5] This chair TS, which places the large substituents in pseudo-equatorial positions, leads directly to the more thermodynamically stable cis product.
Caption: Competing pathways in the stereodivergent oxy-Michael cyclization.
Quantitative Data from Computational Studies
The power of these studies lies in their quantitative predictions. The calculated activation enthalpies (ΔH‡) clearly show why one pathway is favored over another under each condition.
| Condition | Pathway | Transition State Geometry | Relative ΔH‡ (kcal/mol) | Predicted Product |
| TBAF | trans | Boat-like (TS-a) | 9.1 [10] | trans |
| cis | Chair-like (TS-f) | 10.4[10] | cis | |
| TFA | trans | Boat-like (TS-j) | 13.9[11] | trans |
| cis | Chair-like (TS-g) | 12.3 [11] | cis |
Note: Energies are relative to the active cyclizing species for each pathway. Lower energy is favored.
Protocol: Transition State Calculation for a Prins-Type Cyclization
The Prins cyclization, involving the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a cornerstone of THP synthesis.[1][2][12] The key intermediate is an oxocarbenium ion, whose cyclization generally proceeds through a chair-like transition state to afford a cis-substituted THP.[1][2]
This protocol provides a step-by-step methodology for calculating the key transition state for this reaction using a DFT approach.
Software: Gaussian, ORCA, or similar quantum chemistry package. Visualizer: GaussView, Avogadro, or Chemcraft.
Methodology:
-
Reactant Preparation:
-
Build the oxocarbenium ion intermediate that precedes cyclization. Ensure the initial geometry places the reacting alkene and the carbocation in proximity.
-
Perform a conformational search to locate the lowest energy conformer of this intermediate. This will be your starting point.
-
-
Initial Transition State Guess:
-
From the lowest energy conformer, manually adjust the structure to approximate the geometry of the chair-like transition state. Decrease the distance between the nucleophilic carbon of the alkene and the electrophilic oxocarbenium carbon to ~2.2 Å.
-
Save this coordinate file as your initial guess for the TS search.
-
-
Transition State Optimization:
-
Set up a transition state optimization calculation. In Gaussian, this is done using the Opt=TS keyword. It is highly recommended to also use CalcFC (or CalcAll) for the initial run to compute the force constants accurately.
-
Example Keyword Line (Gaussian): #p Opt=(TS,CalcFC,NoEigentest) B3LYP-D3/6-31G(d) SCRF=(Solvent=Dichloromethane)
-
The choice of functional and basis set (here, B3LYP-D3/6-31G(d)) should be appropriate for the system size. The SCRF keyword applies an implicit solvent model.
-
-
Frequency Analysis and Verification:
-
Once the optimization converges, perform a frequency calculation at the same level of theory on the optimized geometry.
-
A true transition state must have exactly one imaginary frequency (NImag=1). [10]
-
Visualize the imaginary frequency. The atomic motions should correspond to the C-C bond formation of the cyclization step. If it corresponds to a rotation or other unintended motion, the TS is incorrect.
-
-
IRC Calculation:
-
To confirm that the verified TS connects the desired reactant and product, run an Intrinsic Reaction Coordinate (IRC) calculation.
-
Example Keyword Line (Gaussian): #p IRC=(CalcFC,MaxPoints=20,StepSize=10) B3LYP-D3/6-31G(d) SCRF=(Solvent=Dichloromethane)
-
The forward direction of the IRC should lead to the cyclized tetrahydropyran product, and the reverse direction should lead back to the oxocarbenium ion intermediate.
-
-
Refinement of Energies:
-
With the verified geometries for the reactant, TS, and product, perform single-point energy calculations using a higher level of theory and a larger basis set to obtain more accurate relative energies (e.g., ωB97X-D/def2-TZVP). This provides the final activation free energy (ΔG‡).
-
This rigorous, self-validating protocol ensures that the calculated transition state is not a computational artifact but a chemically meaningful saddle point on the potential energy surface, providing a trustworthy basis for stereochemical prediction.
Conclusion and Future Outlook
Computational chemistry has transformed the study of reaction mechanisms from a speculative exercise into a predictive science. For tetrahydropyran synthesis, DFT calculations are an indispensable tool for understanding the subtle interplay of steric, electronic, and catalytic effects that govern stereoselectivity. By carefully choosing methodologies and following rigorous verification protocols, researchers can gain profound insights that can guide catalyst design, reaction optimization, and the strategic planning of complex synthetic routes.
Looking ahead, the integration of machine learning (ML) promises to further accelerate this field. ML models trained on curated datasets of experimental and computational results are beginning to predict the stereoselectivity of reactions with high accuracy, potentially reducing the need for time-consuming DFT calculations for every new substrate.[13][14][15][16][17] The synergy between physics-based computational models and data-driven AI approaches will undoubtedly continue to deepen our understanding and mastery of stereoselective synthesis.
References
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Fiorot, R. G., et al. (2019). Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. Journal of the Brazilian Chemical Society. [Link][8][9]
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Clarke, P. A., et al. (2016). The Stereodivergent Formation of 2,6-cis and 2,6-trans-Tetrahydropyrans: Experimental and Computational Investigation of the Mechanism of a Thioester Oxy-Michael Cyclization. Chemical Science. [Link][4][5]
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Fiorot, R. G., et al. (2019). PDF of Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. ResearchGate. [Link]
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Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Synfacts. [Link]
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Clarke, P. A., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. National Institutes of Health. [Link]
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Clarke, P. A., et al. (2016). Transition states for the TFA mediated cyclization. ResearchGate. [Link][11]
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Reddy, L., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link][1]
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Zhang, F., et al. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts. [Link]
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Li, Y., et al. (2024). Origin of Manipulating Selectivity in Prins Cyclization by [Ga4L6]12– Supramolecular Catalysis through Host–Guest Interactions. Inorganic Chemistry. [Link][18]
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Baczewska, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ResearchGate. [Link][13]
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Booth, R. (2017). Modeling the Formation of Tetrahydropyranyl Radicals via Hydrogen Abst. Western Kentucky University Digital Commons. [Link][6]
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Xu, L., et al. (2022). Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences. [Link][10]
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Reddy, L., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link][2]
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Wang, Y., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health. [Link]
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Loh, T. P. (2007). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Institutional Repository. [Link][12]
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Smith, T. (2021). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham Research Archive. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. . [Link]
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Juríček, M., et al. (2025). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Journal of the American Chemical Society. [Link]
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Vijay, D., & Sathyamurthy, N. (2025). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ResearchGate. [Link][7]
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Ríos-Gutiérrez, M., et al. (2022). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules. [Link]
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Reddy, L., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]
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Floreancig, P. E. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. National Institutes of Health. [Link]
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An, Q., & Chen, Y. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv. [Link][14]
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Jasti, R., & Rychnovsky, S. D. (2010). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [Link]
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Baczewska, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ChemRxiv. [Link][15]
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Baczewska, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu. ChemRxiv. [Link][16]
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An, Q., & Chen, Y. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv.org. [Link][17]
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Nasir, N. M., et al. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link][3]
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Clarke, P. A., & Santos, A. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]
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Navigating Stereoselectivity: A Guide to Kinetic vs. Thermodynamic Control in Oxy-Michael Cyclization for THP Ring Synthesis
For researchers and professionals in drug development and organic synthesis, the tetrahydropyran (THP) ring is a ubiquitous and vital scaffold found in a vast array of natural products and pharmaceuticals. Its synthesis, however, is often a nuanced challenge, particularly concerning stereochemical control. The intramolecular oxy-Michael cyclization stands out as a powerful strategy for forging this six-membered oxygen heterocycle. The stereochemical outcome of this reaction—specifically the formation of cis- or trans-2,6-disubstituted THP rings—is a delicate interplay of kinetic and thermodynamic factors. This guide provides an in-depth comparison of these control elements, supported by experimental data, to empower chemists to rationally design and execute stereoselective THP syntheses.
The Fundamental Dichotomy: Kinetic vs. Thermodynamic Control
At its core, the competition between kinetic and thermodynamic control dictates the product distribution in a reversible or partially reversible reaction.[1]
-
Kinetic Control governs reactions where the product ratio is determined by the relative rates of formation of the products.[1] Typically favored at lower temperatures, this pathway leads to the kinetic product, which is formed via the lowest energy transition state, irrespective of its ultimate stability.[2][3]
-
Thermodynamic Control predominates when the reaction is allowed to reach equilibrium, usually at higher temperatures or with longer reaction times.[2][3] The product ratio reflects the relative stabilities of the products, with the most stable isomer, the thermodynamic product, being the major component.[1]
In the context of oxy-Michael cyclization for THP rings, the general convention has been that the trans-diastereomer is the kinetic product and the more stable cis-diastereomer, which can adopt a chair conformation with equatorial substituents, is the thermodynamic product.[4] However, as we will explore, this is an oversimplification, and the reality is far more intricate.
Case Study 1: Temperature-Dependent Control of Stereoselectivity
A classic illustration of temperature-dependent kinetic and thermodynamic control is observed in the base-mediated oxy-Michael cyclization of (E)-ζ-hydroxy α,β-unsaturated esters. Research has demonstrated that the diastereoselectivity of this reaction can be effectively switched by modulating the reaction temperature.[5]
At low temperatures (-78 °C), the reaction is under kinetic control, favoring the formation of the trans-THP product with high diastereoselectivity. As the temperature is increased to room temperature, the reaction equilibrium begins to favor the more stable cis-THP product, indicative of thermodynamic control.[5]
Table 1: Influence of Temperature on Diastereoselectivity in Oxy-Michael Cyclization [5]
| Entry | Substrate | Temperature (°C) | Time (h) | Product (cis:trans) | Yield (%) | Control |
| 1 | R = Ph | -78 | 1 | 7:93 | 95 | Kinetic |
| 2 | R = Ph | 20 | 24 | 99:1 | 92 | Thermodynamic |
| 3 | R = Me | -78 | 1 | 15:85 | 93 | Kinetic |
| 4 | R = Me | 20 | 24 | 98:2 | 90 | Thermodynamic |
This data clearly showcases the power of temperature in dictating the stereochemical outcome. The significant shift in the cis:trans ratio from predominantly trans at low temperature to almost exclusively cis at room temperature provides a robust protocol for the selective synthesis of either diastereomer from a common precursor.
Case Study 2: A Deeper Mechanistic Insight – When Both Pathways are Kinetically Controlled
While temperature is a primary tool for navigating between kinetic and thermodynamic regimes, other reaction parameters can exert profound and sometimes counterintuitive control. A pivotal study on the stereodivergent oxy-Michael cyclization of α,β-unsaturated thioesters revealed a scenario where both the cis- and trans-THP rings are formed under kinetic control, with the choice of catalyst dictating the outcome.[4][6]
This investigation centered on a substrate possessing a crucial 4-hydroxyl group. The researchers found that TBAF (tetrabutylammonium fluoride)-mediated conditions afforded the 2,6-trans-THP, while TFA (trifluoroacetic acid)-mediated conditions yielded the 2,6-cis-THP, both with high diastereoselectivity.[4]
Table 2: Catalyst-Controlled Stereodivergent Oxy-Michael Cyclization [7]
| Entry | Catalyst/Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | TBAF, AcOH, THF, 0 °C to rt | trans-THP | 1:20 | 85 |
| 2 | TFA, CH₂Cl₂, H₂O, 0 °C | cis-THP | >20:1 | 81 |
Crucially, control experiments demonstrated that subjecting the pure cis-product to the TBAF conditions did not lead to isomerization to the trans-product, and vice versa.[4] This lack of equilibration confirms that both reactions are under kinetic control.[4]
The Decisive Role of Transition States
Computational studies provided a fascinating explanation for this stereodivergence.[4][6]
-
TFA-Mediated (cis-selective) Pathway : The Brønsted acid-catalyzed cyclization proceeds through a chair-like transition state, which is energetically favored and leads to the cis-product.[4]
-
TBAF-Mediated (trans-selective) Pathway : The base-mediated reaction is directed by the 4-hydroxyl group, which forms a hydrogen bond with the cyclizing alkoxide. This interaction forces the reaction to proceed through a boat-like transition state, resulting in the formation of the trans-product.[4][6]
This case study dismantles the simplistic notion that trans always equates to kinetic and cis to thermodynamic. It underscores that a deep understanding of the reaction mechanism, particularly the transition state geometries, is paramount for predicting and controlling stereoselectivity.
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of trans-2,6-Disubstituted THP[5]
This protocol is adapted for the synthesis of the kinetically favored trans-diastereomer at low temperature.
Materials:
-
(E)-ζ-hydroxy α,β-unsaturated ester
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add NaHMDS (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-THP.
Protocol 2: Thermodynamically Controlled Synthesis of cis-2,6-Disubstituted THP[5]
This protocol is adapted for the synthesis of the thermodynamically favored cis-diastereomer at room temperature.
Materials:
-
(E)-ζ-hydroxy α,β-unsaturated ester
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) and TMEDA (2.0 equiv) in anhydrous THF (0.1 M) at room temperature under an inert atmosphere, add NaHMDS (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-THP.
Visualizing the Reaction Pathways
The following diagrams illustrate the concepts discussed.
Figure 2: Workflow for selecting experimental conditions.
Conclusion and Future Outlook
The synthesis of 2,6-disubstituted tetrahydropyrans via intramolecular oxy-Michael cyclization is a testament to the subtleties of reaction control in organic chemistry. While the traditional framework of kinetic and thermodynamic control provides a useful starting point, a deeper mechanistic appreciation is essential for achieving high stereoselectivity.
Key Takeaways for the Bench Chemist:
-
Temperature is a primary lever: For many systems, low temperatures favor the kinetic trans-product, while higher temperatures allow for equilibration to the thermodynamic cis-product.
-
Substrate is key: The presence of directing groups, such as a 4-hydroxyl substituent, can fundamentally alter the reaction pathway, overriding simple temperature effects.
-
Catalyst choice can be decisive: As demonstrated, Brønsted acids and bases can steer the reaction through different transition states (chair vs. boat) to yield different kinetic products.
-
Don't assume, verify: The labels "kinetic" and "thermodynamic" are not absolute. Control experiments to test for product equilibration are crucial for definitively assigning the reaction regime.
By understanding these principles and leveraging the detailed experimental protocols provided, researchers can more effectively navigate the complexities of oxy-Michael cyclizations and unlock efficient, stereoselective routes to valuable tetrahydropyran-containing molecules.
References
- Masiuk, U. S., Faletrov, Y. V., Kananovich, D. G., & Mineyeva, I. V. (2022). Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive. The Journal of Organic Chemistry.
-
Clarke, P. A., et al. (2017). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 8(1), 482-490. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Clarke, P. A., et al. (2017). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. PubMed Central. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Clarke, P. A., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. SciSpace. [Link]
- Lin, K.-C. (n.d.). Understanding Product Optimization: Kinetic versus Thermodynamic Control.
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Clarke, P. A., et al. (2016). Stereodivergent oxy-Michael cyclizations of 4-hydroxyl- containing substrates 6a, b and c. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Routes of Functionalized Tetrahydropyrans for the Modern Chemist
The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous demand for efficient, stereoselective, and versatile synthetic methodologies to construct this privileged heterocyclic scaffold. This guide provides an in-depth comparison of the principal synthetic routes to functionalized tetrahydropyrans, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in navigating this critical area of organic synthesis. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, empowering you to make informed decisions in your synthetic endeavors.
Organocatalytic Cascade Reactions: A Green and Powerful Approach
In recent years, organocatalysis has emerged as a formidable tool for the asymmetric synthesis of complex molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[1][2][3] Cascade reactions, in particular, have proven to be exceptionally efficient for the construction of highly functionalized THPs, enabling the formation of multiple stereocenters in a single synthetic operation.[1][4][5]
The Michael/Henry/Ketalization Sequence
A notable example of an organocatalytic cascade is the Michael/Henry/ketalization sequence, which allows for the synthesis of densely functionalized tetrahydropyrans with up to five contiguous stereocenters.[1][4][5] This multicomponent reaction typically involves the reaction of a β-keto ester or acetylacetone, a nitroalkene, and an alkynyl aldehyde, catalyzed by a bifunctional organocatalyst such as a quinine-based squaramide.[1][4][5]
Mechanism Insight: The reaction is initiated by the Michael addition of the enolized β-dicarbonyl compound to the nitroalkene, promoted by the hydrogen-bonding squaramide catalyst. This is followed by a Henry reaction (nitroaldol) with the alkynyl aldehyde. The sequence culminates in an intramolecular ketalization to furnish the tetrahydropyran ring. The bifunctional nature of the catalyst is crucial, as it activates both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.
// Nodes Start [label="β-Keto Ester +\nNitroalkene +\nAlkynyl Aldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Catalyst [label="Quinine-based\nSquaramide Catalyst", shape=cylinder, style=filled, fillcolor="#FBBC05"]; Michael [label="Michael Addition", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Henry [label="Henry Reaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketalization [label="Intramolecular\nKetalization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Highly Functionalized\nTetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Michael [label=" Organocatalyst"]; Catalyst -> Michael [style=dotted]; Michael -> Henry; Henry -> Ketalization; Ketalization -> Product; }
Figure 1: Workflow for the Organocatalytic Michael/Henry/Ketalization Cascade.
Performance Comparison:
| Entry | β-Dicarbonyl | Nitroalkene | Aldehyde | Yield (%) | dr | ee (%) |
| 1 | Acetylacetone | β-Nitrostyrene | Phenylpropiolaldehyde | 30 | >20:1 | 99 |
| 2 | Ethyl acetoacetate | β-Nitrostyrene | Phenylpropiolaldehyde | 80 | >20:1 | 98 |
| 3 | Benzoylacetone | β-Nitrostyrene | Phenylpropiolaldehyde | 65 | >20:1 | 95 |
Data synthesized from Enders et al. (2014).[1][4][5]
Experimental Protocol: One-Pot Michael/Henry/Ketalization Sequence [1][4][5]
-
To a solution of the β-dicarbonyl compound (0.2 mmol) and the β-nitrostyrene (0.2 mmol) in dichloromethane (1.0 mL) is added the quinine-based squaramide catalyst (0.008 mmol, 4 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis for the consumption of the starting materials.
-
The alkynyl aldehyde (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydropyran.
Prins Cyclization: A Classic and Versatile C-C and C-O Bond Forming Reaction
The Prins cyclization is a powerful and long-established method for the construction of tetrahydropyran rings.[6][7][8] This acid-catalyzed reaction involves the condensation of an aldehyde or ketone with a homoallylic alcohol.[6][7][8] The versatility of the Prins cyclization allows for the synthesis of a wide variety of substituted THPs, with stereochemical control often achieved through substrate control or the use of chiral catalysts.[6][9]
Mechanism Insight: The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. The stereochemical outcome of the cyclization is often dictated by a chair-like transition state, which minimizes steric interactions. However, a significant challenge in asymmetric Prins cyclizations is the potential for racemization through competing processes like the oxonia-Cope rearrangement.[6][7]
// Nodes Start [label="Homoallylic Alcohol +\nAldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Acid [label="Lewis or Brønsted Acid", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxocarbenium [label="Oxocarbenium Ion\nFormation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nTetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oxocarbenium [label=" Acid Catalyst"]; Acid -> Oxocarbenium [style=dotted]; Oxocarbenium -> Cyclization; Cyclization -> Product; }
Figure 2: General Mechanism of the Prins Cyclization.
Performance Comparison of Different Acid Catalysts:
| Entry | Aldehyde | Homoallylic Alcohol | Catalyst | Yield (%) | Diastereoselectivity (cis:trans) |
| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | In(OTf)₃ | 85 | 95:5 |
| 2 | Propanal | 3-Buten-1-ol | O₃ReOH | 78 | 90:10 |
| 3 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | BiCl₃ (microwave) | 92 | >99:1 (for 4-chloro-THP) |
Data synthesized from various sources.[6][10][11]
Experimental Protocol: In(OTf)₃-Catalyzed Prins Cyclization [6]
-
To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (5 mL) is added In(OTf)₃ (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (5 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran.
Hetero-Diels-Alder Reaction: A Convergent Cycloaddition Strategy
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, including tetrahydropyrans.[12][13][14] In the context of THP synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with an aldehyde, which serves as the dienophile. The development of asymmetric HDA reactions, often employing chiral Lewis acid catalysts, has made this a highly valuable method for the enantioselective synthesis of THPs.[15]
Mechanism Insight: The reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants and the catalyst employed. The stereoselectivity of the reaction is governed by the endo rule and the facial selectivity of the approach of the dienophile to the diene, which can be controlled by the chiral catalyst. Inverse-electron-demand HDA reactions, where an electron-rich alkene reacts with an electron-poor diene, are also a valuable variant for accessing different substitution patterns.[13][16]
// Nodes Diene [label="Diene", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Dienophile [label="Aldehyde (Dienophile)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Catalyst [label="Chiral Lewis Acid\n(e.g., Cr(III) complex)", shape=cylinder, style=filled, fillcolor="#FBBC05"]; Cycloaddition [label="[4+2] Cycloaddition", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Dihydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Tetrahydropyran", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Diene -> Cycloaddition; Dienophile -> Cycloaddition; Catalyst -> Cycloaddition [label=" Catalyzes", style=dotted]; Cycloaddition -> Product; Product -> Reduction; Reduction -> FinalProduct; }
Figure 3: Synthetic Pathway to Tetrahydropyrans via Hetero-Diels-Alder Reaction.
Performance of a Catalytic Asymmetric Hetero-Diels-Alder Reaction: [15]
| Entry | Silyl Enol Ether | Aldehyde | Yield (%) | ee (%) |
| 1 | 1-(Trimethylsilyloxy)-1,3-butadiene | Benzyloxyacetaldehyde | 72 | 91 |
| 2 | 2-Methyl-1-(trimethylsilyloxy)-1,3-butadiene | Benzyloxyacetaldehyde | 75 | 93 |
Data from Ghosh et al. (2012).[15]
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [15]
-
A solution of the chiral Cr(III) catalyst (0.1 mmol, 10 mol%) in dichloromethane (2 mL) is stirred at room temperature for 30 minutes.
-
The solution is cooled to -20 °C, and the silyl enol ether (1.0 mmol) is added.
-
After stirring for 15 minutes, benzyloxyacetaldehyde (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at -20 °C for 24-48 hours.
-
The reaction is quenched by the addition of trifluoroacetic acid (0.2 mL).
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Other Notable Synthetic Strategies
While the aforementioned methods are among the most prominent, several other strategies offer unique advantages for the synthesis of functionalized tetrahydropyrans.
Intramolecular Williamson Ether Synthesis
This classic Sₙ2 reaction involves the intramolecular cyclization of a haloalcohol to form a cyclic ether.[17][18][19][20][21] While conceptually simple, its effectiveness is highly dependent on the substrate, with the formation of five- and six-membered rings being particularly favored.[18][20] The stereochemistry of the starting material directly translates to the product, making it a reliable method for the synthesis of stereodefined THPs.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the formation of tetrahydropyrans is no exception.[22][23] This method involves the intramolecular metathesis of a diene substrate containing an oxygen atom in the tether, catalyzed by ruthenium or molybdenum complexes. RCM is particularly powerful for the synthesis of macrocyclic structures containing a THP ring and tolerates a wide range of functional groups.[23]
Concluding Remarks and Future Outlook
The synthesis of functionalized tetrahydropyrans remains a vibrant and evolving field of research. While classic methods like the Prins cyclization and Williamson ether synthesis continue to be valuable tools, the advent of powerful organocatalytic cascade reactions and the broad applicability of ring-closing metathesis have significantly expanded the synthetic chemist's arsenal.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available starting materials. For the construction of highly complex and stereochemically rich THPs, organocatalytic cascade reactions offer unparalleled efficiency. For convergent and enantioselective syntheses, the hetero-Diels-Alder reaction remains a premier choice. The Prins cyclization offers a versatile and often rapid entry to a variety of THP structures, while RCM provides access to unique and macrocyclic architectures.
Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, the development of novel cascade reactions, and the application of these methods to the total synthesis of increasingly complex and biologically important natural products. As our understanding of these powerful synthetic transformations deepens, so too will our ability to design and create the next generation of tetrahydropyran-containing therapeutics.
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Chandrasekhar, S., et al. (2009). A domino Michael/hemiketalization reaction catalyzed by a triazole-based organocatalysts. Chemical Society Reviews, 46(6), 1454-1481. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PubMed. [Link]
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Ghosh, A. K., & Shurrush, K. A. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(4), 1058–1061. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. ACS Publications. [Link]
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Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]
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Rychnovsky, S. D. (2013). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 53(6-7), 448–456. [Link]
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Reddy, L. R., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
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Procter, D. J., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9636–9648. [Link]
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Unspecified Author. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol. [Link]
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Tadpetch, K., & Rychnovsky, S. D. (2010). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 8(1), 265–272. [Link]
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Dumesic, J. A., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
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Pastor, I. M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]
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Loh, T. P. (2007). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. [Link]
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Unspecified Author. (n.d.). Enantioselective Synthesis of cis-2,6-Disubstituted-4-methylene Tetrahydropyrans via Chromium Catalysis. Scilit. [Link]
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Unspecified Author. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. [Link]
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Marko, I. E., et al. (2005). Highly substituted tetrahydropyrones from hetero-Diels-Alder reactions of 2-alkenals with stereochemical induction from chiral dienes. The Journal of Organic Chemistry, 70(7), 2820–2823. [Link]
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Unspecified Author. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Ghosh, A. K., & Shurrush, K. A. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wang, X., et al. (2021). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers. [Link]
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Pastor, I. M., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances, 14(3), 1641–1654. [Link]
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Unspecified Author. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Unspecified Author. (2023). Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C2-Symmetric Chiral Solvate Ionic Liquid. ResearchGate. [Link]
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Wang, X., et al. (2023). Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. Organic Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Iodomethyl)tetrahydropyran
This document provides essential safety and logistical information for the proper handling and disposal of 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2). As a reactive alkylating agent, this compound requires strict adherence to established protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Chemical Hazards and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards stem from its reactivity as an alkyl iodide and the characteristics of its tetrahydropyran ring structure.
-
Reactivity : The presence of the iodomethyl group makes this compound a potent electrophile and an effective alkylating agent, capable of reacting with nucleophiles.[1][2] This reactivity is the basis for its utility in organic synthesis but also a primary source of its hazard.[1]
-
Health Hazards : Direct contact can cause irritation to the skin and serious eye irritation.[3][4] Inhalation of vapors may lead to respiratory irritation.[3][5]
-
Peroxide Formation : Like its parent structure, tetrahydropyran, this compound may form explosive peroxides upon prolonged exposure to air and light.[3][6][7] This is a critical consideration for both storage and disposal, as concentrating solutions or handling aged material can be extremely dangerous.
-
Environmental Hazards : Discharge of this compound into the environment must be strictly avoided.[5] Most nonradioactive iodine compounds do not have special disposal requirements unless they are otherwise classified as hazardous due to reactivity or toxicity.[8] Given its chemical properties, this compound falls into the hazardous category.
| Hazard Category | Description | Primary Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects.[3][4] | Safety Data Sheets |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Safety Data Sheets |
| Respiratory Hazard | May cause respiratory tract irritation upon inhalation of vapors.[3][5] | Safety Data Sheets |
| Chemical Reactivity | Reactive alkylating agent.[1] May form explosive peroxides.[3][6] | Chemical Literature, SDS |
| Environmental Hazard | Not readily biodegradable; discharge to drains or environment is prohibited.[5][9] | Safety Data Sheets |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that involves handling or disposing of this compound, ensure all engineering controls are functioning and the correct PPE is worn.
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment : The selection of PPE is critical to prevent direct exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides chemical resistance against alkyl halides. Latex gloves are not recommended. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[5] | Protects against accidental splashes and vapor exposure. |
| Body Protection | A chemical-resistant, flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood. If hood is unavailable, a respirator with appropriate organic vapor cartridges must be used. | Prevents inhalation of irritating vapors. |
The Core Directive: Segregation and Professional Disposal
The single most important principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5]
The causality behind this directive is its reactivity. Attempting to neutralize or "quench" this alkylating agent in the lab without a thoroughly validated and understood procedure can lead to uncontrolled exothermic reactions or the production of other hazardous compounds. Furthermore, mixing it with incompatible materials in a waste container can create a dangerous situation.
| Incompatible Material Classes | Potential Unsafe Reaction |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. |
| Strong Bases | Can promote elimination or substitution reactions, potentially generating heat. |
| Amines | Reacts as an alkylating agent, which can be exothermic. |
Source: Based on general reactivity and specific SDS information.[4]
Therefore, the only authoritative and safe method is to collect all waste streams containing this chemical for pickup by a licensed environmental waste management contractor.[4][5]
Step-by-Step Disposal and Decontamination Protocols
Follow these procedural steps to ensure safe and compliant disposal.
Protocol 1: Collection of Bulk and Experimental Waste
This procedure applies to unused quantities of the chemical, reaction mixtures, and solvent solutions containing this compound.
-
Select a Waste Container : Choose a clean, dry, and chemically compatible container, typically glass, with a screw cap. The container must be in good condition with no cracks or chips.
-
Label the Container : Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and list any solvents or other chemicals present with their approximate percentages.[11]
-
Transfer Waste : Working inside a chemical fume hood, carefully pour the waste into the labeled container. Avoid splashing. Do not fill the container more than 80% full to allow for vapor expansion.
-
Seal and Store : Securely close the container. Keep the container sealed except when adding waste.[11] Store it in a designated, well-ventilated secondary containment bin away from incompatible materials.
Protocol 2: Decontamination of Empty Containers
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (in a fume hood) : Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container. Close the container and swirl to dissolve the chemical residue.
-
Collect Rinsate : Pour this first rinse (rinsate) into your designated hazardous waste container for this compound.[5]
-
Repeat : Repeat the rinsing process at least two more times to perform a "triple rinse."[5] All rinsate must be collected as hazardous waste.
-
Final Disposal : Once the container is triple-rinsed and fully dry, deface or remove the original chemical label.[11] It can now be disposed of as regular laboratory glassware, according to your institution's policies.
Visualization of Key Workflows
Visual aids are crucial for reinforcing correct procedures and decision-making in the laboratory.
Caption: Step-by-step workflow for spill management.
References
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Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals.
-
2-(Iodomethyl)tetrahydro-2H-pyran | 43216-12-2 - Sigma-Aldrich.
-
SAFETY DATA SHEET - Tetrahydrofuran - Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 4-(Iodomethyl)tetrahydro-2H-pyran - Fisher Scientific.
-
4-(Iodomethyl)tetrahydro-2H-pyran - Safety Data Sheet - ChemicalBook.
-
CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran - CymitQuimica.
-
SAFETY DATA SHEET - 2-Methyltetrahydrofuran - Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Methoxytetrahydrofuran - Sigma-Aldrich.
-
4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 - Sigma-Aldrich.
-
43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran,98% (stabilized with Cu) - ChemScene.
-
SAFETY DATA SHEET - 2,5-Dimethyltetrahydrofuran - Sigma-Aldrich.
-
43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem.
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Disposal of poisonous organic halides by using the electrochemical method: dft simulation - SciSpace.
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Tetrahydropyran CAS 142-68-7 - Merck Millipore.
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
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Assessment statement - 2H-Pyran-4-ol, 2-(1-ethylpropyl)tetrahydro-4-methyl- - Australian Industrial Chemicals Introduction Scheme (AICIS).
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Standard Operating Procedure for work with Iodine - Duke SMIF.
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EHS-0042 Peroxide Forming Chemicals - MIT EHS.
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine - Agency for Toxic Substances and Disease Registry (ATSDR).
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Activation of alkyl halides by glutathione transferases - PubMed.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Iodomethyl)tetrahydropyran
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the very reactivity that makes a compound like 2-(Iodomethyl)tetrahydropyran a valuable synthetic intermediate also presents significant handling challenges. This guide moves beyond a simple checklist to provide a deep, procedural framework for safety, grounded in the chemical's specific hazards. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the risks involved.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is not a benign reagent. Its hazard profile is dictated by two primary features: the tetrahydropyran ring and, more significantly, the iodomethyl group. This structure makes it a potent alkylating agent, capable of reacting with nucleophiles, including those found in biological systems.
The primary hazards are:
-
Corrosivity: The compound is classified as corrosive and can cause severe burns upon contact with skin, eyes, or mucous membranes[1]. Ingestion can lead to severe damage and potential perforation of the esophagus or stomach[1].
-
Reactivity: The presence of the iodomethyl group enhances its reactivity, making it useful for nucleophilic substitution reactions but also hazardous to handle[2]. It is incompatible with strong oxidizing agents, strong bases, and amines[1].
-
Irritation: It is known to cause serious eye and skin irritation, and may also cause respiratory irritation upon inhalation of its vapors[3].
-
Flammability: While not highly flammable, it can be a combustible liquid and its vapors may form explosive mixtures with air, especially with heating[4].
Understanding these hazards is the critical first step. The subsequent protocols are designed not as arbitrary rules, but as direct countermeasures to these inherent chemical properties.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. It must be chosen to counter the specific threats of corrosivity, skin absorption, and splash hazards. Always consult the Safety Data Sheet (SDS) for the specific product you are using, but the following provides a robust baseline for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield worn over the goggles is required.[5][6] | Protects against direct splashes of the corrosive liquid. The face shield offers a secondary, broader layer of protection for the entire face from splashes during transfers or exothermic reactions. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended procedures. | Provides a chemical-resistant barrier. Nitrile and neoprene offer good resistance to a range of alkylating agents[7]. Always inspect gloves for tears before use and remove them properly[8]. |
| Body Protection | A flame-resistant, chemical-resistant laboratory coat, fully buttoned. An impervious chemical apron is recommended.[5] | Protects skin and personal clothing from splashes and spills. An apron provides an additional layer of protection against the corrosive and reactive nature of the chemical. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors[1][8][9]. A respirator may be necessary only for large spills or failure of engineering controls[5]. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Operational Protocol: A Self-Validating Workflow
A safe protocol is a system where each step logically follows the last, minimizing risk throughout the entire process. The following workflow integrates PPE use into the handling, operational, and disposal stages.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. calibrechem.com [calibrechem.com]
- 8. hmc.edu [hmc.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
